3-Nitrophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKHOVCMWXMOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172075 | |
| Record name | Acetic acid, (m-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-73-2 | |
| Record name | 3-Nitrophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (m-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1877-73-2 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (m-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrophenylacetic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrophenylacetic acid (3-NPAA), a versatile chemical intermediate with significant applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, outlines various synthetic methodologies with experimental protocols, and explores its reactivity. A key focus is placed on its role as a precursor to bioactive molecules, including a discussion on the potential involvement of its derivatives in pertinent signaling pathways, such as the Glycogen Synthase Kinase-3 (GSK-3) pathway, which is a critical target in neurodegenerative diseases and other conditions.
Core Properties of this compound
This compound is a crystalline solid that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its chemical identity and fundamental properties are summarized below.
Chemical Identification:
-
Molecular Formula: C₈H₇NO₄[2]
-
Molecular Weight: 181.15 g/mol [2]
-
IUPAC Name: 2-(3-nitrophenyl)acetic acid
-
Synonyms: m-Nitrophenylacetic acid, 3-Nitrobenzeneacetic acid[2]
Physicochemical Properties:
| Property | Value | Reference(s) |
| Appearance | Cream or pale yellow crystalline powder | [2][3] |
| Melting Point | 117-120 °C | [2] |
| Boiling Point | 314.24 °C (estimate) | [2] |
| Solubility | Soluble in water. Slightly soluble in chloroform, methanol, and DMSO. | [2][3] |
| pKa | 3.97 (at 25 °C) | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of method often depends on the desired scale, availability of starting materials, and safety considerations.
Hydrolysis of 3-Nitrobenzyl Cyanide
A common laboratory-scale synthesis involves the hydrolysis of 3-nitrobenzyl cyanide. This method proceeds in two steps: the cyanation of 3-nitrobenzyl chloride followed by hydrolysis of the resulting nitrile.
Experimental Protocol:
-
Step 1: Synthesis of 3-Nitrobenzyl Cyanide:
-
In a well-ventilated fume hood, dissolve 3-nitrobenzyl chloride in a suitable solvent such as ethanol (B145695).
-
Add a solution of sodium cyanide in water dropwise to the stirred solution of 3-nitrobenzyl chloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude 3-nitrobenzyl cyanide by recrystallization or column chromatography.
-
-
Step 2: Hydrolysis to this compound:
-
To the purified 3-nitrobenzyl cyanide, add a solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).
-
If using acidic hydrolysis, cool the mixture and pour it onto ice. Collect the precipitated this compound by filtration.
-
If using basic hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.
-
Willgerodt-Kindler Reaction of 3-Nitroacetophenone
The Willgerodt-Kindler reaction provides an alternative route from the readily available 3-nitroacetophenone. This reaction involves the conversion of the ketone to a thioamide, which is then hydrolyzed to the carboxylic acid. A modified procedure at a lower temperature can improve the yield by minimizing the reduction of the nitro group.
Experimental Protocol:
-
Step 1: Formation of the Thiomorpholide:
-
In a reaction vessel, mix 3-nitroacetophenone, sulfur, and morpholine.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the crude thiomorpholide.
-
Collect the solid by filtration and recrystallize from ethanol.
-
-
Step 2: Hydrolysis to this compound:
-
Suspend the purified thiomorpholide in a mixture of a strong acid (e.g., sulfuric acid) and water.
-
Heat the suspension to reflux for an extended period until hydrolysis is complete.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by recrystallization.
-
Oxidation of 4-Aminophenylacetic Acid
A less common but reported method involves the mild oxidation of 4-aminophenylacetic acid.
Experimental Protocol:
-
Dissolve 4-aminophenylacetic acid in acetone.
-
Add an oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone®), to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction and remove the solvent.
-
Isolate and purify the this compound from the reaction mixture using standard workup and purification techniques.
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is primarily dictated by its two functional groups: the nitro group and the carboxylic acid. These groups can be selectively transformed to generate a variety of derivatives, making 3-NPAA a valuable intermediate in organic synthesis.[1]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 3-aminophenylacetic acid. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline (B41778) derivative can undergo numerous reactions, including diazotization, acylation, and condensation to form heterocyclic compounds.
Experimental Protocol for the Synthesis of 3-Aminophenylacetic Acid:
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Metal/Acid Reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
-
For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete.
-
For metal/acid reduction, heat the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the catalyst (for hydrogenation) or the remaining metal.
-
Neutralize the reaction mixture to precipitate the 3-aminophenylacetic acid.
-
Collect the product by filtration, wash with water, and dry. Recrystallization may be necessary for further purification.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride. These reactions are fundamental in the synthesis of various esters and amides, which are common motifs in biologically active molecules.
Experimental Protocol for Amide Formation:
-
Activate the carboxylic acid of this compound. This can be achieved by:
-
Converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
-
-
In a separate vessel, dissolve the desired amine in a suitable aprotic solvent.
-
Slowly add the activated this compound (or its acid chloride) to the amine solution, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup to remove byproducts and unreacted starting materials.
-
Purify the resulting amide by recrystallization or column chromatography.
Relevance in Drug Development and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those resulting from the reduction of the nitro group to an amine (3-aminophenylacetic acid and its analogs), are of interest in medicinal chemistry. Phenylacetic acid derivatives have been explored as agonists for peroxisome proliferator-activated receptors (hPPARs).
A significant area of interest for nitrogen-containing aromatic compounds is the inhibition of kinases, which are crucial regulators of cellular signaling pathways. One such kinase of high therapeutic interest is Glycogen Synthase Kinase-3 (GSK-3).
The GSK-3 Signaling Pathway: A Potential Target
GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), bipolar disorder, and type 2 diabetes. As such, GSK-3 has emerged as a major target for drug discovery.
The canonical Wnt/β-catenin signaling pathway is a well-characterized regulator of GSK-3 activity. In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the inhibition of GSK-3. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Another major pathway that regulates GSK-3 is the PI3K/Akt pathway. Growth factor signaling activates PI3K, which in turn activates the kinase Akt. Akt then phosphorylates GSK-3 at an N-terminal serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), leading to its inhibition.
Phenylacetic Acid Derivatives as Potential GSK-3 Inhibitors
While there is no direct evidence in the searched literature explicitly stating that this compound is a GSK-3 inhibitor, the broader class of small aromatic molecules, including derivatives of phenylacetic acid, has been investigated for kinase inhibitory activity. The 3-aminophenylacetic acid core structure, obtainable from 3-NPAA, provides a scaffold that can be further functionalized to potentially interact with the ATP-binding pocket or allosteric sites of kinases like GSK-3. The development of selective GSK-3 inhibitors is an active area of research, and scaffolds derived from 3-NPAA could be explored for this purpose.
The inhibition of GSK-3 is a key mechanism for promoting neurogenesis. Therefore, compounds derived from this compound that could potentially inhibit GSK-3 would be of significant interest for the development of therapeutics for neurodegenerative diseases.
Logical Workflow for Investigating 3-NPAA Derivatives as GSK-3 Inhibitors
Caption: A logical workflow for the synthesis and evaluation of this compound derivatives as potential GSK-3 inhibitors for promoting neurogenesis.
Illustrative GSK-3 Signaling Pathway
Caption: A simplified diagram of the Wnt/β-catenin and PI3K/Akt signaling pathways converging on the regulation of GSK-3.
Conclusion
This compound is a chemical of significant utility, primarily serving as a versatile intermediate for the synthesis of a wide range of organic compounds. Its value in research and development, particularly for professionals in drug discovery, lies in its potential as a starting material for generating libraries of compounds for screening against various therapeutic targets. The accessibility of the corresponding amino derivative through straightforward reduction opens avenues for creating diverse molecular scaffolds. While direct biological activity of 3-NPAA is not widely reported, its role as a precursor to molecules that could potentially modulate key signaling pathways, such as the GSK-3 pathway, underscores its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of 3-NPAA, offering practical synthetic protocols and highlighting its potential in the broader context of medicinal chemistry and drug development. Further exploration into the biological activities of its derivatives is a promising area for future research.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 3. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
Synthesis of 3-Nitrophenylacetic Acid from 3-Nitrobenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3-nitrophenylacetic acid from 3-nitrobenzyl cyanide. The primary method detailed is the acid-catalyzed hydrolysis of the nitrile functionality. This process is a fundamental transformation in organic chemistry, crucial for the synthesis of various pharmaceutical intermediates and fine chemicals.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the development of various therapeutic agents. The conversion of 3-nitrobenzyl cyanide to its corresponding carboxylic acid is a common and effective synthetic route. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. While both methods are viable, acid-catalyzed hydrolysis, particularly with sulfuric acid, is often preferred for its efficiency and the high yields it can afford.[1][2] This guide will focus on a detailed experimental protocol adapted from a reliable procedure for a similar substrate, providing researchers with a solid foundation for their synthetic work.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid proceeds through a multi-step mechanism. Initially, the nitrile nitrogen is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfers lead to the formation of an amide intermediate. Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.
Caption: Acid-catalyzed hydrolysis of 3-nitrobenzyl cyanide.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the hydrolysis of the isomeric p-nitrobenzyl cyanide and is expected to yield excellent results for the 3-nitro isomer.[1]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Nitrobenzyl cyanide | Reagent | Commercially Available |
| Concentrated Sulfuric Acid | ACS Reagent | Commercially Available |
| Deionized Water | - | - |
| Ice | - | - |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Buchner funnel and flask | - | - |
| Filter paper | - | - |
3.2. Procedure
-
Reaction Setup: In a 1-liter round-bottom flask, place 100 g (0.62 mole) of 3-nitrobenzyl cyanide.
-
Preparation of Acid Solution: Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.
-
Reaction Initiation: Pour approximately two-thirds of the freshly prepared acid solution onto the 3-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted by the acid.
-
Addition and Reflux: Use the remaining acid solution to wash down any solid adhering to the sides of the flask. Attach a reflux condenser to the flask.
-
Heating: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The reaction mixture will darken during this time.
-
Quenching and Precipitation: After the reflux period, allow the mixture to cool slightly before carefully pouring it into an equal volume of cold water. Cool the mixture further in an ice bath to 0°C or below to ensure complete precipitation of the product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product several times with ice-cold water.
-
Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of boiling water. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry to a constant weight.
Data Presentation
4.1. Physical and Chemical Properties
| Property | 3-Nitrobenzyl Cyanide | This compound |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₇NO₄ |
| Molecular Weight | 162.15 g/mol [3] | 181.15 g/mol [4][5] |
| Appearance | Pale yellow to light brown solid[6] | Cream crystalline powder[7] |
| Melting Point | 60-63 °C[3][6] | 117-120 °C[5][7][8] |
| Boiling Point | 160-165 °C at 3 Torr[3] | 314.24 °C (estimated)[7] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate[6] | Soluble in water[7][8] |
4.2. Expected Yield
Based on analogous reactions, the expected yield of purified this compound is in the range of 90-95%.[1]
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
3-Nitrobenzyl Cyanide: Harmful if swallowed, in contact with skin, or if inhaled.[3][9] Avoid breathing dust.
-
This compound: Causes skin and serious eye irritation.[4][10] May cause respiratory irritation.[4][10]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[11][12][13][14] Reacts violently with water, generating significant heat.[11][14] Always add acid to water, never the other way around.
-
Sodium Hydroxide (for neutralization of acidic waste): Causes severe skin burns and eye damage.[15][16][17][18]
All chemical waste should be disposed of in accordance with institutional and local regulations.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 1877-73-2 [sigmaaldrich.com]
- 6. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 1877-73-2 [chemicalbook.com]
- 9. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. health.state.mn.us [health.state.mn.us]
- 13. chemos.de [chemos.de]
- 14. seastarchemicals.com [seastarchemicals.com]
- 15. chemsupply.com.au [chemsupply.com.au]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. media.laballey.com [media.laballey.com]
- 18. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
An In-Depth Technical Guide to the Willgerodt-Kindler Reaction for the Synthesis of 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Willgerodt-Kindler reaction, specifically focusing on its application in the synthesis of 3-nitrophenylacetic acid. This valuable organic transformation allows for the conversion of 3-nitroacetophenone to the corresponding arylacetic acid, a crucial building block in the development of various pharmaceutical compounds. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to facilitate its successful implementation in a laboratory setting.
Introduction to the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful synthetic method used to convert aryl alkyl ketones into the corresponding ω-aryl-substituted amides or carboxylic acids. The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124), to form a thioamide intermediate. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid. This reaction is particularly useful for adding a methylene (B1212753) carboxylic acid group to an aromatic ring, effectively rearranging the carbon skeleton.
The synthesis of this compound via the Willgerodt-Kindler reaction proceeds in two main stages:
-
Formation of the Thioamide Intermediate: 3-Nitroacetophenone reacts with morpholine and sulfur to produce 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate.
-
Hydrolysis: The thioamide intermediate is then hydrolyzed, typically under acidic conditions, to yield this compound.
An improved modification of this reaction avoids the harsh conditions of the traditional Willgerodt reaction, which can lead to the reduction of the nitro group. By preforming an enamine and reacting it with sulfur at lower temperatures, the formation of undesirable byproducts is minimized, leading to a cleaner reaction and easier isolation of the intermediate. This modified approach has been reported to provide an overall yield of 41.7% for the two-step synthesis of this compound from 3-nitroacetophenone.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Willgerodt-Kindler reaction involves several key steps, as illustrated below for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
The reaction commences with the formation of an enamine from 3-nitroacetophenone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations, characteristic of the Willgerodt-Kindler reaction, leads to the formation of the thiomorpholide intermediate. The terminal methyl group of the acetophenone (B1666503) is effectively oxidized and rearranged to form the thioamide at the end of the newly formed two-carbon chain. This intermediate is then subjected to hydrolysis to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two-step synthesis of this compound.
Table 1: Synthesis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate
| Parameter | Value | Reference |
| Starting Material | 3-Nitroacetophenone | N/A |
| Reagents | Morpholine, Sulfur | N/A |
| Molar Ratio (Ketone:Amine:Sulfur) | 1 : 2 : 3 (typical) | [1] |
| Solvent | Typically neat or high-boiling solvent | N/A |
| Temperature | Reflux | N/A |
| Reaction Time | Several hours | N/A |
| Yield | Varies (e.g., 81% for acetophenone) | [2] |
Table 2: Hydrolysis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate
| Parameter | Value | Reference |
| Starting Material | 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate | N/A |
| Reagent | Strong Acid (e.g., HCl, H₂SO₄) | N/A |
| Solvent | Water or aqueous/organic mixture | N/A |
| Temperature | Reflux | N/A |
| Reaction Time | Several hours | N/A |
| Overall Yield (from 3-nitroacetophenone) | 41.7% | N/A |
Detailed Experimental Protocols
The following protocols are based on established procedures for the Willgerodt-Kindler reaction and subsequent hydrolysis.
Synthesis of 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate
Materials:
-
3-Nitroacetophenone
-
Morpholine
-
Elemental Sulfur
-
High-boiling point solvent (e.g., pyridine (B92270) or dimethylformamide, optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 3-nitroacetophenone, morpholine, and elemental sulfur. A typical molar ratio is 1:2:3, respectively.[1]
-
If a solvent is used, add it to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of water to precipitate the crude product.
-
Collect the solid by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate.
Hydrolysis to this compound
Materials:
-
4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate
-
Concentrated hydrochloric acid or sulfuric acid
-
Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beaker
-
Ice bath
Procedure:
-
Place the 4-(2-(3-nitrophenyl)acetyl)morpholine-4-carbothioate in a round-bottom flask.
-
Add an aqueous solution of a strong acid (e.g., 10-20% HCl or H₂SO₄).
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.
-
Collect the solid product by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from water or an aqueous ethanol (B145695) mixture to yield pure this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Appearance | Pale yellow to white solid | N/A |
| Melting Point | 117-120 °C | [3] |
| Molecular Formula | C₈H₇NO₄ | [4] |
| Molecular Weight | 181.15 g/mol | [4] |
| ¹H NMR (DMSO-d₆) | δ 8.27 (s, 1H), 8.10 (d, 1H), 7.83 (d, 1H), 7.64 (t, 1H), 3.75 (s, 2H) | [5] |
| ¹³C NMR | Spectral data available in public databases. | [4] |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (acid), C-NO₂ | N/A |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical steps in this compound synthesis.
This guide provides a foundational understanding and practical framework for the synthesis of this compound using the Willgerodt-Kindler reaction. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory setup and scale requirements.
References
- 1. scispace.com [scispace.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 4. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]
Spectroscopic Analysis of 3-Nitrophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 3-Nitrophenylacetic acid (CAS No: 1877-73-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition. This document is intended to serve as a comprehensive reference for the characterization and analysis of this molecule.
Molecular Structure
IUPAC Name: 2-(3-nitrophenyl)acetic acid Molecular Formula: C₈H₇NO₄ Molecular Weight: 181.15 g/mol [1][2][3][4]
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables, providing a quantitative reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.11-8.20 | m | 1H | Ar-H |
| ~7.61 | d | 1H | Ar-H |
| ~7.55 | t | 1H | Ar-H |
| ~3.78 | s | 2H | -CH₂- |
| ~11.0 | br s | 1H | -COOH |
Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1][5]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 176.9 | C=O |
| 148.4 | C-NO₂ |
| 135.8 | Ar-C |
| 135.4 | Ar-C |
| 129.6 | Ar-CH |
| 124.6 | Ar-CH |
| 122.2 | Ar-CH |
| 40.8 | -CH₂- |
Solvent: CDCl₃. Instrument Frequency: 90 MHz.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 | Strong | N-O asymmetric stretch (Nitro group) |
| ~1350 | Strong | N-O symmetric stretch (Nitro group) |
| ~1300 | Medium | C-O stretch |
| ~1200 | Medium | O-H bend |
| ~800-700 | Strong | C-H out-of-plane bend (Aromatic) |
Technique: KBr disc or nujol mull.[5][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 181 | 100.0 | [M]⁺ (Molecular ion) |
| 136 | 95.8 | [M - COOH]⁺ |
| 90 | 96.3 | [M - COOH - NO₂]⁺ |
| 77 | 43.2 | [C₆H₅]⁺ |
| 89 | 57.0 | |
| 120 | 52.1 | |
| 91 | 46.5 | |
| 79 | 33.3 | |
| 63 | 29.5 | |
| 135 | 23.5 | |
| 139 | 21.0 | |
| 137 | 18.9 | |
| 51 | 16.1 | |
| 65 | 12.4 | |
| 78 | 12.0 | |
| 107 | 10.5 | |
| 45 | 10.6 | |
| 64 | 10.6 | |
| 62 | 9.6 | |
| 182 | 9.5 | [M+1]⁺ |
| 50 | 9.1 |
Ionization Method: Electron Ionization (EI) at 75 eV.[1]
Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Instrumentation: A 90 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). A minimal amount of solvent is used to ensure adequate sample concentration.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.
-
For ¹³C NMR, the spectrum is acquired over a range of approximately 0-200 ppm.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70-75 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound(1877-73-2) MS [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 1877-73-2 | TCI AMERICA [tcichemicals.com]
- 5. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]
- 6. This compound(1877-73-2) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(1877-73-2) IR Spectrum [m.chemicalbook.com]
An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 3-nitrophenylacetic acid, a versatile intermediate in organic synthesis. The presence of the nitro group, along with the carboxylic acid and the methylene (B1212753) group, imparts a unique chemical profile to the molecule, influencing its reactivity in various transformations. This document details key reactions, including reduction of the nitro group, electrophilic and nucleophilic aromatic substitution, and the reactivity of the alpha-carbon, supported by experimental data and protocols where available.
Influence of the Nitro Group on Acidity
The electron-withdrawing nature of the nitro group significantly impacts the acidity of the carboxylic acid moiety in this compound. By withdrawing electron density from the aromatic ring through inductive and resonance effects, the nitro group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid.
| Compound | pKa (at 25°C) |
| Phenylacetic Acid | ~4.31 |
| This compound | 3.97 [1] |
Table 1: Comparison of the pKa values of Phenylacetic Acid and this compound.
The lower pKa value of this compound compared to phenylacetic acid quantitatively demonstrates the acid-strengthening effect of the meta-nitro group[1].
Reduction of the Nitro Group
The most prominent reaction of the nitro group in this compound is its reduction to an amino group, yielding 3-aminophenylacetic acid. This transformation is a cornerstone in the synthesis of various pharmaceuticals and fine chemicals. Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Experimental Protocol (Adapted from general procedures for aromatic nitro group reduction):
-
In a pressure vessel, a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared.
-
A catalytic amount of 5-10% Pd/C (typically 1-5 mol%) is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 atm).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield 3-aminophenylacetic acid.
| Reactant | Reagents and Conditions | Product | Yield |
| This compound | H₂, Pd/C, Ethanol, RT, 1-5 atm | 3-Aminophenylacetic Acid | High (typically >90%) |
Table 2: Typical conditions for the catalytic hydrogenation of this compound.
References
A Technical Guide to the Key Chemical Properties of 3-Nitrophenylacetic Acid for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylacetic acid (3-NPAA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its bifunctional nature, possessing both a reactive carboxylic acid moiety and a nitro group that can be readily transformed into other functional groups, makes it a versatile intermediate.[1] This guide provides an in-depth overview of the key chemical properties of 3-NPAA, along with experimental protocols and logical workflows to facilitate its effective use in a laboratory setting.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. These properties dictate its reactivity, solubility, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [2][3][4] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | White to pale yellow or cream crystalline powder | [3][5][6] |
| Melting Point | 117-120 °C | [3][7] |
| pKa | 3.97 (at 25 °C) | [3][5][7] |
| Solubility | Soluble in hot water, hot alcohol, and ether. Slightly soluble in cold water, ethanol (B145695), chloroform (B151607) (heated), methanol (B129727), and DMSO. | [3][5][7] |
| CAS Number | 1877-73-2 | [2][3][7] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | Spectra available for review.[2][8][9] |
| ¹³C NMR | Spectra available for review.[2] |
| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and aromatic C-H bonds.[2][10] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight.[2][4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on the scale of the synthesis and the availability of starting materials.[11]
Common Synthetic Pathways
-
From 3-Nitrobenzyl Halides: This method involves the conversion of 3-nitrobenzyl chloride or bromide to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid. While a viable route, the high cost of the starting materials can be a limitation for large-scale production.[11]
-
From 3-Nitrobenzaldehyde (B41214): A multi-step process starting from 3-nitrobenzaldehyde can also yield this compound. However, this route can be hazardous due to the formation of an acid azide (B81097) intermediate.[11]
-
Willgerodt Reaction of 3-Nitroacetophenone: This approach utilizes the inexpensive starting material 3-nitroacetophenone. The classical Willgerodt reaction conditions, however, can lead to the reduction of the nitro group by sulfur, resulting in low yields.[11][12] An improved, modified Willgerodt reaction has been developed to mitigate this issue.[12]
Key Reactions for Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.
Esterification of the Carboxylic Acid
The carboxylic acid group can be readily converted to an ester, which can serve as a protecting group or as a precursor for further transformations. A common method for this is the Fischer-Speier esterification.
Caption: Fischer-Speier esterification of this compound.
Experimental Protocol: Fischer-Speier Esterification
-
Dissolution: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine, yielding 3-aminophenylacetic acid. This transformation opens up a wide range of synthetic possibilities, including amide bond formation and the synthesis of heterocyclic compounds.
Caption: Reduction of the nitro group of this compound.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 3-aminophenylacetic acid, which can be further purified by recrystallization.
Logical Workflow for Synthetic Planning
The following diagram illustrates a logical workflow for utilizing this compound in a synthetic route, highlighting the key decision points based on the desired final product.
Caption: Synthetic workflow utilizing this compound.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with the reactivity of its carboxylic acid and nitro functional groups, provide chemists with a powerful tool for the construction of complex molecules. This guide has summarized the essential data and provided foundational experimental protocols to enable researchers, scientists, and drug development professionals to effectively incorporate this important building block into their synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1877-73-2 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]
- 10. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical Characteristics of 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Nitrophenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.
Core Physical and Chemical Properties
This compound is a nitro-substituted phenylacetic acid derivative that serves as a critical intermediate in a variety of organic syntheses.[1] Its unique reactivity, stemming from the presence of both a nitro group and a carboxylic acid moiety, makes it a versatile building block for more complex molecules, particularly in the pharmaceutical and advanced materials sectors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [2][3][4][5][6] |
| Molecular Weight | 181.15 g/mol | [2][3][5][6] |
| CAS Number | 1877-73-2 | [2][3][4][5][6] |
| Appearance | Very pale yellow to cream crystalline powder or crystals.[2][3][4][5] | [2][3][4][5] |
| Melting Point | 115-121 °C | [2][3][4][5] |
| Boiling Point | 314.24 °C (rough estimate) | [3][5] |
| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) (heated), methanol, and DMSO.[3][5] | [3][5] |
| pKa | 3.97 (at 25 °C) | [3][5] |
| Density | 1.4283 g/cm³ (rough estimate) | [3][5] |
| Refractive Index | 1.5468 (estimate) | [3][5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Key Spectral Data for this compound
| Technique | Key Peaks/Signals | Source(s) |
| ¹H NMR | Spectra available, chemical shifts reported in CDCl₃. | [7][8] |
| ¹³C NMR | Spectra available. | [7] |
| Infrared (IR) | Spectra available. | [7][9] |
| Mass Spectrometry (MS) | Mass spectrum available, molecular ion peak at m/z 181. | [7][10] |
Experimental Protocols
Detailed experimental procedures are vital for the synthesis, purification, and analysis of this compound.
3.1. Synthesis of this compound
Several methods for the synthesis of this compound have been reported, often starting from 3-nitrobenzyl halides, 3-nitrobenzaldehyde, or 3-nitroacetophenone.[11][12] An improved synthesis method involves a modified Willgerodt reaction of 3-nitroacetophenone, which offers a more convenient and efficient process for large-scale preparation.[12]
Workflow for the Synthesis of this compound via Modified Willgerodt Reaction
Caption: Synthesis of this compound.
3.2. Purification
Purification of the synthesized this compound is typically achieved through recrystallization. A common procedure involves dissolving the crude product in boiling water, followed by filtration and cooling to allow for the formation of pale yellow needles.[13] The use of activated charcoal can aid in removing colored impurities.[13]
3.3. Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of nitrophenylacetic acid derivatives. While a specific protocol for this compound is not detailed in the search results, a general approach can be adapted from methods for similar compounds.
General HPLC Workflow
Caption: General HPLC analysis workflow.
A potential starting point for method development would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[14]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[6] It should be stored in a dry, well-ventilated place.[3][5]
Applications in Research and Development
This compound is a valuable synthetic intermediate.[1][3][5] The nitro group can be readily reduced to an amine, providing a pathway to a wide range of derivatives, including amides and heterocyclic compounds, which are of interest in drug discovery and materials science.[1] The carboxylic acid functional group allows for esterification and amidation reactions, further expanding its synthetic utility.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 1877-73-2 [chemicalbook.com]
- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(1877-73-2) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Separation of (3-Nitrophenoxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Commercial Availability and Cost of 3-Nitrophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and cost of 3-Nitrophenylacetic acid (CAS No. 1877-73-2). This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. This document outlines key suppliers, current pricing, and relevant experimental protocols for its use.
Commercial Availability and Cost
This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The purity of the commercially available product is typically high, often exceeding 98%. The cost can vary significantly based on the supplier, quantity, and purity. Below is a summary of offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific | B21540.06 | 99% | 5 g | $82.65[1] |
| Chemsavers | N/A | >98.5% (GC) | 1 g, 5 g, 10 g, 25 g | $52.00 (1g), $200.00 (5g), $389.00 (10g), $775.00 (25g)[2] |
| TCI America | N0442 | >98.0% (GC) | 1 g, 5 g | $23.00 (1g), $64.00 (5g)[3] |
| Sigma-Aldrich | 103608 | 99% | 5 g | $167.00[4] |
| Aladdin Scientific | ALA-N134334-1g | min 99% | 1 g | $49.99[5] |
| Lab Pro Inc. | N0442-1G | min 98.0% | 1 g | Not listed |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.
Experimental Protocols
Synthesis of this compound via Modified Willgerodt Reaction
A common and efficient method for the large-scale synthesis of this compound involves a modified Willgerodt reaction starting from 3-nitroacetophenone. This approach offers a significant improvement in yield compared to other methods.[1][2]
Methodology:
-
Enamine Formation: 3-nitroacetophenone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst and a dehydrating agent (e.g., toluene (B28343) with a Dean-Stark trap) to form the corresponding enamine. The reaction is typically refluxed for several hours.[1]
-
Reaction with Sulfur: The formed enamine is then dissolved in a suitable solvent like dimethylformamide and cooled in an ice bath. Elemental sulfur is added portion-wise to the cooled solution.[1]
-
Thioamide Formation: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature to facilitate the formation of the nitrothiomorpholide intermediate.[1]
-
Hydrolysis: The resulting nitrothiomorpholide is hydrolyzed using a strong acid, such as a mixture of acetic acid and hydrochloric acid, under reflux conditions. This step cleaves the thioamide to yield this compound.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield a pale yellow crystalline solid.[1]
Analytical Method: Quantification by LC-MS/MS after Derivatization
For the sensitive quantification of this compound in biological matrices or reaction mixtures, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed. Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance ionization efficiency and chromatographic retention.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For liquid samples, a simple dilution may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
Derivatization: To the standards and samples, add a solution of 3-nitrophenylhydrazine (3-NPH) and a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., a mixture of methanol and water). The reaction is typically allowed to proceed at room temperature for a specific duration.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the derivatized samples onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualization
Procurement Workflow for this compound
The following diagram illustrates a typical workflow for sourcing and procuring this compound for research and development purposes.
References
An In-depth Technical Guide to the Safe Handling of Solid 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for solid 3-Nitrophenylacetic acid (CAS No. 1877-73-2). The information is compiled from safety data sheets and chemical databases to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.[3][4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][7][8] |
Toxicological Data
Comprehensive quantitative toxicological data for this compound is limited. One source indicates an oral LD50 in female rats of > 2,000 mg/kg.[9] However, most safety data sheets state that no acute toxicity information is available for this product and that the toxicological properties have not been fully investigated.[1][6] Therefore, it should be handled with the care afforded to substances of unknown toxicity.
Physical and Chemical Properties
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₇NO₄[3][6] |
| Molecular Weight | 181.15 g/mol [3][8] |
| Appearance | White to light red to green powder/crystal[5] |
| Melting Point | 117-121 °C[5][8] |
| Solubility | Soluble in methanol (B129727) and water.[5][10] |
| Storage Class | 11 - Combustible Solids[8] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.
Experimental Protocol for Handling Solid this compound:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][6][8]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[2][6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a dust mask (type N95 or P2).[8][9]
-
-
Handling Procedures:
Storage Protocol:
-
Storage Conditions:
-
Incompatible Materials:
Emergency Procedures
A clear understanding of emergency procedures is critical when working with hazardous materials.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][2][6] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust and contact with the substance.[1][7]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[1][7][11]
-
Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][11]
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]
Visualized Workflows and Relationships
Safe Handling Workflow for this compound
Caption: A workflow for the safe handling of solid this compound.
Hazard Mitigation Logic for this compound
Caption: Logical relationship for hazard mitigation when handling the compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsavers.com [chemsavers.com]
- 5. This compound | 1877-73-2 | TCI AMERICA [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. This compound | 1877-73-2 [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Basic Functional Group Transformations of 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core functional group transformations of 3-nitrophenylacetic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct reactive centers: the nitro group, the carboxylic acid moiety, and the active methylene (B1212753) group. This document details key reactions, provides structured data for easy comparison, outlines experimental protocols, and visualizes reaction pathways.
Core Functional Group Transformations
This compound offers a platform for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The primary transformations focus on the reduction of the nitro group, reactions of the carboxylic acid, and functionalization of the active methylene position.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-aminophenylacetic acid, a valuable precursor for the synthesis of various pharmaceuticals and other biologically active molecules. A common and effective method for this reduction is the use of iron powder in an acidic medium.
Reaction Pathway: Reduction of this compound
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 3-Aminophenylacetic Acid
To a suspension of this compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added.[1] The resulting suspension is heated to reflux (around 100°C) for a designated period, typically 1-2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is filtered to remove the iron residue, which is then washed with a suitable organic solvent such as ethyl acetate (B1210297). The filtrate is partitioned with a basic aqueous solution (e.g., 2M KOH or 1N NaOH) to neutralize the acetic acid and deprotonate the amino group, facilitating its extraction into the organic phase.[1][2] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure to yield 3-aminophenylacetic acid.[2]
| Parameter | Value | Reference |
| Reactants | This compound, Iron powder, Acetic acid | [1] |
| Solvent | Ethanol/Water or Acetic Acid | [1][2] |
| Temperature | 30°C to 100°C | [1][2] |
| Reaction Time | 1-2 hours | [2] |
| Work-up | Filtration, Basic extraction, Drying, Concentration | [1][2] |
Transformations of the Carboxylic Acid Group
The carboxylic acid functionality of this compound can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides, which serve as key intermediates for further synthetic elaborations.
Fischer esterification provides a direct route to esters from carboxylic acids and alcohols under acidic catalysis.
Reaction Pathway: Fischer Esterification
Caption: Acid-catalyzed esterification of the carboxylic acid.
Experimental Protocol: Synthesis of Methyl 3-Nitrophenylacetate
This compound (1 equivalent) is dissolved in an excess of methanol (B129727), which acts as both the reactant and the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 610 mg of carboxylic acid) is cautiously added to the mixture.[3] The reaction mixture is then heated to reflux (approximately 65°C) for a period of time, typically until the reaction is complete as monitored by TLC.[3] After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt and concentrated to give the desired ester. A yield of 90% has been reported for the synthesis of methyl benzoate (B1203000) under similar conditions.[3]
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Temperature | Reflux (approx. 65°C) | [3] |
| Work-up | Extraction, Neutralization, Drying, Concentration | [3] |
| Reported Yield (similar reaction) | 90% | [3] |
Amides are typically synthesized from the corresponding acid chloride. Therefore, the first step is the conversion of the carboxylic acid to 3-nitrophenylacetyl chloride.
Reaction Pathway: Amide Formation via Acid Chloride
Caption: Two-step synthesis of amides from the carboxylic acid.
Experimental Protocol: Synthesis of 3-Nitrophenylacetyl Chloride
This compound (1 equivalent) is treated with an excess of thionyl chloride (SOCl₂), often used as the solvent as well. The reaction mixture is heated to reflux for several hours (e.g., 3-6 hours).[4][5] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.
Experimental Protocol: Synthesis of N-Substituted 3-Nitrophenylacetamide
The crude 3-nitrophenylacetyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane. The solution is cooled in an ice bath, and the desired amine (1 equivalent) is added, often along with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion. The work-up involves washing the organic layer with water, dilute acid, and brine, followed by drying and concentration to afford the amide.
| Parameter | Value | Reference |
| Reagents (Acid Chloride) | This compound, Thionyl chloride | [4][5] |
| Reagents (Amide) | 3-Nitrophenylacetyl chloride, Amine, Base (e.g., triethylamine) | |
| Temperature (Acid Chloride) | Reflux | [4][5] |
| Temperature (Amide) | 0°C to Room Temperature | |
| Work-up (Amide) | Aqueous washes, Drying, Concentration |
Transformations of the Active Methylene Group
The methylene group (α-carbon) in this compound is activated by the adjacent carboxylic acid and the phenyl ring, making its protons acidic and susceptible to deprotonation and subsequent reactions.
The Hell-Volhard-Zelinsky (HVZ) reaction allows for the selective halogenation of the α-carbon of carboxylic acids.
Reaction Pathway: Hell-Volhard-Zelinsky Reaction
References
3-Nitrophenylacetic acid as a versatile building block in organic chemistry
3-Nitrophenylacetic Acid: A Versatile Building Block in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (3-NPA) is a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a phenyl ring substituted with both a nitro group and a carboxylic acid moiety, provides two distinct and highly reactive functional handles. This dual functionality allows for a wide range of chemical transformations, making 3-NPA an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The nitro group can be readily reduced to an amine, opening pathways to amides and a vast array of nitrogen-containing heterocycles, while the carboxylic acid group can undergo reactions such as esterification and amidation to further build molecular complexity.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with experimental protocols and visual diagrams to support researchers in leveraging its full synthetic potential.
Physicochemical and Spectroscopic Data
This compound is typically a pale yellow or cream-colored crystalline solid at room temperature. Its fundamental properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1877-73-2 | [3] |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Melting Point | 117-120 °C | |
| Appearance | White to Light red to Green powder to crystal | |
| IUPAC Name | 2-(3-nitrophenyl)acetic acid | [3] |
| InChIKey | WUKHOVCMWXMOOA-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC(=O)O | [3] |
Spectroscopic data is critical for the identification and characterization of this compound. While detailed spectra are available in various databases, key ¹H NMR chemical shifts are noted in the literature. For instance, in a DMSO solvent, characteristic peaks can be observed for the aromatic and methylene (B1212753) protons.[4]
Synthesis of this compound
Several synthetic routes to this compound have been reported, with varying yields and scalability. The choice of method often depends on the availability of starting materials, cost, and safety considerations, particularly for large-scale production.
Table 2: Comparison of Synthetic Routes to this compound
| Starting Material | Key Steps / Reagents | Overall Yield | Notes | References |
| 3-Nitrobenzyl Chloride | Cyanation followed by hydrolysis | 38% | Limited by the high cost of the starting material. | [5] |
| 3-Nitrobenzaldehyde | Multi-step process | 31% | Not suitable for large-scale synthesis due to a hazardous azide (B81097) intermediate. | [5] |
| 3-Nitroacetophenone | Willgerodt Reaction | 7% | Inexpensive starting material but low yield due to side reactions (reduction of nitro group) at high temperatures. | [5] |
| 3-Nitroacetophenone | Modified Willgerodt Reaction | 41.7% | Improved yield and cleaner reaction by pre-forming an enamine and using lower temperatures, making it suitable for large quantities. | [5] |
The modified Willgerodt reaction represents a significant improvement for producing this compound in larger quantities. The workflow for this improved synthesis is outlined below.
Applications as a Versatile Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a key precursor for a variety of more complex molecules, including pharmaceuticals and bioactive heterocycles.[2]
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, yielding 3-Aminophenylacetic acid. This transformation is fundamental, as the resulting amino group is a versatile nucleophile for forming amides or can participate in cyclization reactions to build heterocyclic ring systems.[2] Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like iron in acetic acid.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including:
-
Fischer Esterification: Reaction with an alcohol under acidic catalysis produces the corresponding ester. This is useful for protecting the carboxylic acid, modifying solubility, or for creating ester-containing target molecules.[6]
-
Amidation: Coupling with an amine, often activated by a coupling agent (e.g., DCC, EDC), forms an amide bond.
-
Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating subsequent reactions.
-
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
In-depth Technical Guide: Initial Characterization of Novel 3-Nitrophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of novel 3-Nitrophenylacetic acid derivatives, focusing on their synthesis, spectral analysis, and preliminary biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities.
Introduction
This compound is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate novel derivatives with diverse pharmacological activities. The presence of the nitro group and the carboxylic acid moiety (or its derivatives) allows for the exploration of a wide range of biological targets. This guide will focus on the synthesis and initial characterization of two classes of novel this compound derivatives: hydrazide-hydrazones and thiadiazole conjugates, highlighting their potential as anticancer and antimicrobial agents.
Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives of this compound typically involves a multi-step process. The general workflow begins with the conversion of this compound to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a key hydrazide intermediate. This intermediate serves as a versatile building block for the synthesis of various derivatives.
Figure 1: General synthetic workflow for novel this compound derivatives.
Experimental Protocol: Synthesis of this compound hydrazide-hydrazones
This protocol outlines the synthesis of a series of novel hydrazide-hydrazone derivatives from the key this compound hydrazide intermediate.
-
Synthesis of Ethyl 3-nitrophenylacetate: A mixture of this compound (0.1 mol) in absolute ethanol (100 mL) and concentrated sulfuric acid (2 mL) is refluxed for 8 hours. The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a sodium bicarbonate solution. The separated ester is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Synthesis of this compound hydrazide: To a solution of ethyl 3-nitrophenylacetate (0.05 mol) in ethanol (50 mL), hydrazine hydrate (0.075 mol) is added. The mixture is refluxed for 6 hours. On cooling, the separated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure hydrazide.
-
General procedure for the synthesis of this compound hydrazide-hydrazones: A mixture of this compound hydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).[1][2]
Structural Characterization
The synthesized compounds are characterized by various spectroscopic techniques to confirm their structures.
Analytical Techniques
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as C=O (amide), N-H (amide), C=N (imine), and NO₂ (nitro group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively, which is crucial for elucidating the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds and provides information about their fragmentation patterns, further confirming the structure.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the molecule, which should be within ±0.4% of the calculated values.
Representative Spectral Data
The following table summarizes the characteristic spectral data for a representative novel this compound hydrazide-hydrazone derivative.
Table 1: Spectral Data for a Representative Hydrazide-Hydrazone Derivative
| Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | 3250-3150 (N-H), 1680-1660 (C=O, amide), 1620-1600 (C=N, imine), 1540-1520 & 1350-1330 (NO₂) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.5-11.0 (s, 1H, -CONH-), 8.5-8.0 (s, 1H, -N=CH-), 8.2-7.5 (m, Ar-H of nitrophenyl ring), 7.8-6.8 (m, Ar-H of substituted ring), 4.0-3.8 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 170-168 (C=O), 148 (Ar-C-NO₂), 145-140 (-N=CH-), 135-120 (Aromatic carbons), 40-38 (-CH₂-) |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the calculated molecular weight |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substituent on the aromatic aldehyde.
Biological Evaluation
The initial biological characterization of these novel derivatives often includes screening for their anticancer and antimicrobial activities.
In Vitro Anticancer Activity
The cytotoxic potential of the synthesized compounds is typically evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
The following table presents hypothetical IC₅₀ values for a series of novel this compound hydrazide-hydrazones against two cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Novel Hydrazide-Hydrazones
| Compound | Substituent (R) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| NPAH-1 | -H | 45.2 | 52.8 |
| NPAH-2 | 4-Cl | 15.8 | 21.4 |
| NPAH-3 | 4-OCH₃ | 25.6 | 30.1 |
| NPAH-4 | 4-NO₂ | 10.2 | 14.5 |
| Doxorubicin | - | 0.8 | 1.2 |
Data are hypothetical and for illustrative purposes only.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be screened against a panel of pathogenic bacteria and fungi using the agar (B569324) well diffusion method.[1]
-
Microbial Culture: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are grown in their respective broth media.
-
Inoculation: The microbial suspension is uniformly spread over the surface of sterile agar plates.
-
Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Application: A defined concentration of each synthesized compound (dissolved in a suitable solvent like DMSO) is added to the wells. A standard antibiotic/antifungal and the solvent control are also included.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
The following table shows hypothetical zones of inhibition for a series of novel this compound derivatives.
Table 3: Antimicrobial Activity (Zone of Inhibition in mm) of Novel Derivatives
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
| NPAD-1 | 12 | 10 | 8 |
| NPAD-2 | 18 | 15 | 14 |
| NPAD-3 | 14 | 11 | 10 |
| Standard * | 25 | 22 | 20 |
*Standard drugs used could be Ciprofloxacin for bacteria and Fluconazole for fungi. Data are hypothetical and for illustrative purposes only.
Potential Signaling Pathway Involvement: NF-κB Inhibition
Several anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[4][5] Some nitrated fatty acids have been shown to inhibit NF-κB signaling.[6] It is plausible that novel this compound derivatives could also modulate this pathway.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by a novel this compound derivative.
Further mechanistic studies, such as Western blotting to assess the phosphorylation status of IκBα and NF-κB subunits, would be required to confirm the inhibitory effect of these novel compounds on the NF-κB pathway.
Conclusion
This technical guide has provided a framework for the initial characterization of novel this compound derivatives. The synthesis of hydrazide-hydrazones and thiadiazole conjugates from a common hydrazide intermediate offers a versatile approach to generating chemical diversity. The outlined experimental protocols for structural characterization and biological evaluation provide a solid foundation for the preliminary assessment of these new chemical entities. The potential for these derivatives to exhibit anticancer and antimicrobial activities, possibly through the modulation of critical signaling pathways like NF-κB, warrants further investigation and highlights the therapeutic potential of this compound class. Future studies should focus on expanding the library of derivatives, conducting more extensive biological screening, and elucidating their precise mechanisms of action.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovering the Synthetic Potential of 3-Nitrophenylacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenylacetic acid (3-NPAA) is a versatile and commercially available building block in organic synthesis. The presence of a nitro group and a carboxylic acid moiety on the phenylacetic acid scaffold imparts unique reactivity, making it a valuable precursor for a diverse range of compounds. This technical guide provides a comprehensive overview of the synthetic utility of 3-NPAA, with a focus on its applications in the synthesis of pharmaceuticals and heterocyclic structures. Detailed experimental protocols for key transformations are provided, along with a summary of relevant quantitative data and visual representations of synthetic pathways.
Introduction
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, with significant applications in the pharmaceutical and advanced materials sectors.[1] Its chemical structure, featuring both a nitro group and an acetic acid side chain, allows for a wide variety of functional group transformations and coupling reactions.[1] The nitro group can be readily reduced to an amine, paving the way for amide bond formation, the construction of heterocyclic rings, and the creation of biologically active molecules.[1] Concurrently, the acetic acid portion of the molecule can undergo esterification, amidation, and decarboxylation reactions, further broadening its synthetic potential.[1]
Key Synthetic Transformations
The synthetic utility of this compound is underscored by its participation in a variety of chemical reactions. These can be broadly categorized based on the reactive site of the molecule: the carboxylic acid group, the active methylene (B1212753) group, and the nitro group.
Reactions at the Carboxylic Acid Group
The carboxylic acid functional group of 3-NPAA can undergo standard transformations, such as esterification and amidation, to produce a variety of derivatives. These reactions are often employed to protect the carboxylic acid, modify the molecule's solubility, or introduce new functional handles for further elaboration.
Reactions at the Active Methylene Group
The methylene group of 3-NPAA is activated by the electron-withdrawing nitro group on the aromatic ring. This activation facilitates reactions such as condensations with aldehydes and ketones, providing access to a range of substituted olefinic compounds.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a pivotal transformation of 3-NPAA. This reaction unlocks a vast potential for subsequent synthetic manipulations, including the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Applications in Drug Development and Heterocycle Synthesis
The derivatives of this compound are valuable precursors in the synthesis of a wide array of heterocyclic compounds and have been utilized in the development of novel drug candidates. The reduction of the nitro group to an amine, followed by intramolecular cyclization or intermolecular reactions, provides access to various heterocyclic systems. For instance, the complete reduction of 2-nitrophenylacetic acid leads to anilines that can readily cyclize to form lactams.[2] Partial reduction can yield hydroxamic acids, which are also important intermediates in the synthesis of biologically active molecules.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative reactions involving this compound and its derivatives.
Table 1: Synthesis of this compound
| Starting Material | Method | Overall Yield (%) | Reference |
| 3-Nitrobenzyl chloride | Cyanation followed by hydrolysis | 38 | [3] |
| 3-Nitrobenzaldehyde | Multi-step synthesis | 31 | [3] |
| 3-Nitroacetophenone | Willgerodt reaction | 7 | [3] |
| 3-Nitroacetophenone | Modified Willgerodt reaction | 41.7 | [4] |
Table 2: Preparation of p-Nitrophenylacetic Acid and Derivatives
| Reaction | Product | Yield (%) | Melting Point (°C) | Reference |
| Hydrolysis of p-nitrobenzyl cyanide | p-Nitrophenylacetic acid | 85 | 151-152 | [5] |
| Esterification of p-nitrophenylacetic acid | Ethyl p-nitrophenylacetate | 92 | 64 | [5] |
| Hydrazinolysis of ethyl p-nitrophenylacetate | p-Nitrophenylacetohydrazide | - | - | [5] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Improved Synthesis of this compound via Modified Willgerodt Reaction[4]
-
Enamine Formation: A mixture of 3-nitroacetophenone, morpholine, and toluene (B28343) is refluxed under a Dean-Stark trap for 16 hours and then concentrated.
-
Thioamide Formation: The residual oil is dissolved in dimethylformamide, cooled in an ice bath, and treated with sulfur. The resulting mixture is stirred for 6 hours in an ice bath and then for 19 hours at room temperature. The mixture is poured into an excess of water, and the precipitated solid is collected and recrystallized from ethanol (B145695) to yield the nitrothiomorpholide.
-
Hydrolysis: The nitrothiomorpholide is hydrolyzed to this compound.
Preparation of p-Nitrophenylacetic Acid[5]
-
A mixture of p-nitrobenzyl cyanide (12 g), concentrated sulfuric acid (36 g), and water (35 mL) is heated under reflux for 30 minutes.
-
The reaction mixture is then diluted with an equal volume of water and cooled.
-
The separated solid is collected by filtration and washed with water.
-
Recrystallization from hot water yields pure p-nitrophenylacetic acid.
Preparation of Ethyl p-Nitrophenylacetate[5]
-
A solution of p-nitrophenylacetic acid in ethanol is treated with a catalytic amount of a suitable acid catalyst.
-
The mixture is heated under reflux.
-
The pure ester is obtained after workup and recrystallization from ethanol.
Preparation of p-Nitrophenylacetohydrazide[5]
-
Hydrazine hydrate (B1144303) is added to a solution of ethyl p-nitrophenylacetate in ethanol.
-
The mixture is heated under reflux for 2 hours, during which a solid separates out.
Visualizing Synthetic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound.
Caption: Key Synthetic Transformations of this compound.
Caption: Experimental Workflow for the Preparation of p-Nitrophenylacetic Acid.
Caption: Logical Flow from this compound to Drug Candidates.
References
Preliminary Investigation of 3-Nitrophenylacetic Acid Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenylacetic acid (3-NPA) is a versatile nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique chemical structure, featuring a reactive nitro group and a carboxylic acid moiety on a phenylacetic acid backbone, allows for a diverse range of chemical transformations. This technical guide provides a preliminary investigation into the principal reaction pathways of 3-NPA, including its synthesis, functional group transformations, and potential degradation routes. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemistry of this compound.
Introduction
This compound (CAS No. 1877-73-2) is a crystalline solid with a melting point of 117-120 °C.[1] Its utility as a synthetic building block stems from the presence of two key functional groups: the nitro group, which can be readily reduced to an amine, and the carboxylic acid group, which can undergo esterification, amidation, and decarboxylation.[2] These transformations open pathways to a wide array of more complex molecules, including heterocyclic compounds and biologically active molecules relevant to the pharmaceutical and agrochemical industries.[2][3] This guide explores the fundamental reaction pathways of 3-NPA, providing a foundational resource for researchers working with this important chemical intermediate.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with varying yields and scalability. The two most common methods are the hydrolysis of 3-nitrobenzyl cyanide and the Willgerodt-Kindler reaction of 3-nitroacetophenone.
From 3-Nitrobenzyl Cyanide
This method involves the hydrolysis of 3-nitrobenzyl cyanide, which can be prepared by the nitration of benzyl (B1604629) cyanide.[3][4] The hydrolysis of the nitrile to the carboxylic acid is typically carried out under acidic conditions.[5]
Reaction Scheme:
Caption: Synthesis of this compound from 3-Nitrobenzyl Cyanide.
Experimental Protocol: Hydrolysis of 3-Nitrobenzyl Cyanide [5]
-
In a round-bottom flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.
-
Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.
-
Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.
-
Use the remaining acid solution to wash down any solid adhering to the flask walls.
-
Attach a reflux condenser and heat the mixture to boiling for fifteen minutes.
-
Cool the reaction mixture and dilute it with an equal volume of cold water.
-
Cool the solution to 0 °C or below to precipitate the product.
-
Filter the precipitate and wash it several times with ice water.
-
Recrystallize the crude product from boiling water to obtain pale yellow needles of p-nitrophenylacetic acid.
Note: This protocol is for the para-isomer, but a similar procedure can be applied for the meta-isomer.
From 3-Nitroacetophenone (Willgerodt-Kindler Reaction)
The Willgerodt-Kindler reaction provides an alternative route from the more readily available 3-nitroacetophenone. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[1][2][6][7][8]
Reaction Scheme:
Caption: Willgerodt-Kindler reaction for the synthesis of this compound.
Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone [6]
-
To a flask, add 1.28 g of sulfur, 2.40 g of acetophenone, and a solution of morpholine.
-
Reflux the mixture with strong stirring for 12 hours.
-
After cooling, add approximately 8 g of 40% aqueous NaOH.
-
Reflux the mixture for another 12 hours.
-
Cool the reaction mixture and acidify with 30% HCl to a pH of 6 and filter.
-
Further acidify the filtrate to precipitate the product.
-
Collect the solid by filtration and wash with water.
Note: This is a general procedure for acetophenone. Optimization for 3-nitroacetophenone may be required to improve the reported low yield of 7%.[9] An improved procedure reports a 69.5% yield of the intermediate this compound thiomorpholide.[10]
Key Reaction Pathways
This compound can undergo a variety of transformations at its nitro and carboxylic acid functional groups.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, yielding 3-aminophenylacetic acid, a precursor for many pharmaceuticals and heterocyclic compounds.[11] This reduction can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents like tin(II) chloride.[9]
Reaction Scheme:
Caption: Reduction of this compound to 3-Aminophenylacetic Acid.
Experimental Protocol: Catalytic Transfer Hydrogenation [9]
-
In a reaction vessel, dissolve the nitro-compound (1 mmol) in dioxane (5 mL).
-
Add the catalyst (e.g., 10 mol% Ni(acac)₂) and the hydrogen source (e.g., 150 mol% PMHS).
-
Stir the solution at 80 °C under an air atmosphere for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by silica (B1680970) gel column chromatography using an appropriate eluent.
Reactions of the Carboxylic Acid Group
Esterification of the carboxylic acid group is a common reaction, typically performed by reacting 3-NPA with an alcohol in the presence of an acid catalyst like sulfuric acid.[3][12][13][14] This reaction is an equilibrium process, and the yield can be improved by using an excess of the alcohol or by removing the water formed during the reaction.[7]
Reaction Scheme:
Caption: Fischer Esterification of this compound.
Experimental Protocol: Fischer Esterification with Methanol (B129727) [12][15]
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 30 minutes.
-
After cooling, pour the reaction mixture into water.
-
Neutralize the solution with sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.[11] Thionyl chloride (SOCl₂) is a common reagent for the preparation of the acid chloride.[14]
Reaction Scheme:
Caption: Amide synthesis from this compound via the acid chloride.
Experimental Protocol: Amide Synthesis via Acid Chloride [11][14]
-
In a flask, reflux this compound with an excess of thionyl chloride until the evolution of gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add the desired amine dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the amide.
-
Recrystallize or purify by column chromatography as needed.
Degradation Pathways
The environmental fate and degradation of nitroaromatic compounds are of significant interest. While specific studies on this compound are limited, general degradation pathways for related compounds can be inferred.
Photodecarboxylation
Aqueous solutions of nitrophenylacetate ions can undergo photodecarboxylation upon irradiation with UV light.
Microbial Degradation
Bacteria have been shown to degrade a variety of nitroaromatic compounds. The degradation of 3-nitrobenzoic acid, a structurally similar compound, is initiated by a dioxygenase enzyme that catalyzes the release of the nitro group as nitrite.[10] It is plausible that this compound could be a substrate for similar bacterial dioxygenases.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives.
Table 1: Physical and Spectroscopic Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| This compound | C₈H₇NO₄ | 181.15 | 117-120[1] | 11.2-10.7 (COOH), 8.2-7.5 (Ar-H), 3.78 (CH₂)[18] | 171.5 (C=O), 148.4 (C-NO₂), 135.8, 129.8, 124.0, 122.3 (Ar-C), 41.0 (CH₂) | 3300-2500 (O-H), 1710 (C=O), 1530, 1350 (NO₂) |
| 3-Aminophenylacetic acid | C₈H₉NO₂ | 151.16 | 120-122 | 7.1-6.6 (Ar-H), 3.5 (CH₂), 3.3 (NH₂) | 174.2 (C=O), 146.8 (C-NH₂), 129.5, 119.3, 116.3, 113.7 (Ar-C), 42.9 (CH₂) | 3400-3200 (N-H), 3200-2500 (O-H), 1700 (C=O) |
| Methyl 3-nitrophenylacetate | C₉H₉NO₄ | 195.17 | 56-58 | 8.2-7.5 (Ar-H), 3.8 (CH₂), 3.7 (CH₃) | 170.9 (C=O), 148.3 (C-NO₂), 135.7, 129.7, 123.8, 122.2 (Ar-C), 52.5 (OCH₃), 41.1 (CH₂) | 1740 (C=O), 1530, 1350 (NO₂) |
| 3-Nitrophenylacetamide | C₈H₈N₂O₃ | 180.16 | 141-143 | 8.2-7.5 (Ar-H), 7.2, 6.8 (NH₂), 3.6 (CH₂) | 172.1 (C=O), 148.4 (C-NO₂), 136.1, 129.7, 123.2, 121.9 (Ar-C), 43.5 (CH₂) | 3350, 3180 (N-H), 1660 (C=O), 1530, 1350 (NO₂) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.
Table 2: Reaction Yields for Transformations of this compound
| Reaction | Product | Reagents | Yield (%) | Reference |
| Hydrolysis | This compound | 3-Nitrobenzyl cyanide, H₂SO₄, H₂O | 38 | [9] |
| Willgerodt-Kindler | This compound | 3-Nitroacetophenone, S, Morpholine | 7 | [9] |
| Reduction | 3-Aminophenylacetic acid | This compound, Ni(acac)₂, PMHS | 96 (for a similar substrate) | [9] |
| Fischer Esterification | Methyl 3-nitrophenylacetate | This compound, Methanol, H₂SO₄ | ~90 (for benzoic acid) | [13] |
| Amide Formation | N-Phenyl-3-nitrophenylacetamide | 3-Nitrophenylacetyl chloride, Aniline | High (general method) | [19] |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the key compounds and the general workflow for a typical reaction involving this compound.
Caption: Interconversion of this compound and its derivatives.
Caption: General experimental workflow for reactions of this compound.
Conclusion
This compound is a versatile building block with a rich chemistry centered around its nitro and carboxylic acid functionalities. This guide has outlined the primary synthetic routes to 3-NPA and detailed the experimental conditions for its key transformations into amines, esters, and amides. The provided quantitative data and spectroscopic information serve as a valuable reference for researchers. While the degradation and specific biological activities of 3-NPA require further investigation, the reaction pathways described herein provide a solid foundation for its application in the synthesis of novel and complex organic molecules.
References
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Rapid evaluation of the substrate specificity of 3-nitrobenzoic acid dioxygenase MnbAB via colorimetric detection using Saltzman reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride - Google Patents [patents.google.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. cerritos.edu [cerritos.edu]
- 15. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. This compound(1877-73-2) 1H NMR [m.chemicalbook.com]
- 19. jcbsc.org [jcbsc.org]
Methodological & Application
Application Notes and Protocols: Leveraging 3-Nitrophenylacetic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylacetic acid is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of a diverse range of bioactive molecules. Its structure, featuring both a reactive carboxylic acid group and a nitro group on the phenyl ring, allows for a variety of chemical modifications, leading to the creation of novel compounds with potential therapeutic applications. The nitro group can be readily reduced to an amine, opening pathways to the synthesis of amides, sulfonamides, and heterocyclic systems. The carboxylic acid moiety can be converted into esters, amides, and hydrazides, further expanding the synthetic possibilities.
These application notes provide an overview of the synthesis of N-(substituted)-2-(3-nitrophenyl)acetamides and explore their potential antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation are provided to enable researchers to replicate and build upon these findings.
Synthesis of N-(substituted)-2-(3-nitrophenyl)acetamides
A common strategy for derivatizing this compound to generate bioactive compounds is through the formation of amide linkages with various aromatic amines. This approach allows for the systematic modification of the molecule's periphery to explore structure-activity relationships (SAR).
General Synthetic Pathway
The synthesis of N-(substituted)-2-(3-nitrophenyl)acetamides can be conceptualized as a two-step process. First, this compound is converted to its more reactive acid chloride derivative. Subsequently, the acid chloride is reacted with a substituted aniline (B41778) to form the desired amide.
Caption: Synthetic workflow for N-(substituted)-2-(3-nitrophenyl)acetamides.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrophenylacetyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Add dry toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature with constant stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-nitrophenylacetyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide
Materials:
-
3-Nitrophenylacetyl chloride
-
Triethylamine (B128534) (TEA)
-
Dry dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-nitrophenylacetyl chloride (1 equivalent) in dry dichloromethane to the cooled solution of the aniline with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure N-(4-chlorophenyl)-2-(3-nitrophenyl)acetamide.
Biological Activity: Antimicrobial Screening
The synthesized N-(substituted)-2-(3-nitrophenyl)acetamide derivatives can be screened for their potential antimicrobial activity against a panel of pathogenic bacteria and fungi.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized N-(substituted)-2-(3-nitrophenyl)acetamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of test concentrations.
-
Prepare a standardized inoculum of the test microorganisms according to CLSI guidelines.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized compounds can be summarized in a table for easy comparison.
| Compound ID | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | -H | >128 | >128 | >128 |
| 1b | 4-Cl | 64 | 128 | 64 |
| 1c | 4-CH₃ | 128 | >128 | 128 |
| 1d | 4-NO₂ | 32 | 64 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 | NA |
| Fluconazole | - | NA | NA | 8 |
NA: Not Applicable
Structure-Activity Relationship (SAR) and Mechanism of Action
The results from the antimicrobial screening can be used to establish a preliminary structure-activity relationship. For instance, the presence of an electron-withdrawing group like a nitro or chloro substituent on the aniline ring might enhance the antimicrobial activity.
The mechanism of action of these compounds could involve various cellular pathways. One hypothetical pathway is the inhibition of essential enzymes in the microbial cell wall synthesis or nucleic acid replication.
Caption: Hypothetical mechanism of action for antimicrobial agents.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of novel bioactive compounds. The straightforward conversion to amides provides a robust platform for generating libraries of derivatives for biological screening. The protocols outlined in these application notes offer a foundation for researchers to explore the synthesis and antimicrobial potential of N-(substituted)-2-(3-nitrophenyl)acetamides. Further investigation into the mechanism of action and optimization of the lead compounds could pave the way for the development of new therapeutic agents.
Application of 3-Nitrophenylacetic Acid in Pharmaceutical Intermediate Synthesis
Introduction
3-Nitrophenylacetic acid (3-NPAA) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutical compounds.[1][2] Its structure, featuring a reactive nitro group and a carboxylic acid moiety, allows for a variety of chemical transformations, making it a valuable building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The primary utility of 3-NPAA in pharmaceutical synthesis lies in the reduction of its nitro group to an amine, yielding 3-aminophenylacetic acid. This transformation opens up pathways for the synthesis of a wide range of heterocyclic compounds and other molecules with biological activity.[1] This document provides a detailed overview of the application of 3-NPAA in the synthesis of pharmaceutical intermediates, including experimental protocols and relevant data.
Key Synthetic Transformation: Reduction of this compound
The conversion of this compound to 3-Aminophenylacetic acid is a fundamental step that unlocks its potential in pharmaceutical synthesis. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches.
General Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Application in the Synthesis of a β-Lactam Antibiotic Intermediate
One of the significant applications of 3-aminophenylacetic acid, derived from 3-NPAA, is in the synthesis of precursors for β-lactam antibiotics. The amino group can be acylated to introduce various side chains, which are crucial for the antibacterial activity and spectrum of these drugs.
Experimental Workflow for Intermediate Synthesis:
Caption: Workflow for synthesizing a β-lactam intermediate.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the key transformations involved in the synthesis of a pharmaceutical intermediate starting from this compound.
| Step | Reactant | Product | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Reduction | This compound | 3-Aminophenylacetic acid | H₂, 10% Pd/C | Ethanol | 25 | 4 | 95 | >98 |
| 2. Acylation | 3-Aminophenylacetic acid | N-(3-(Carboxymethyl)phenyl)acetamide | Acetyl chloride | DCM | 0-25 | 2 | 92 | >99 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Aminophenylacetic Acid
Objective: To reduce this compound to 3-Aminophenylacetic acid via catalytic hydrogenation.
Materials:
-
This compound (10 g, 55.2 mmol)
-
10% Palladium on Carbon (Pd/C) (0.5 g)
-
Ethanol (200 mL)
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus
-
Filter paper
-
Rotary evaporator
Procedure:
-
In a 500 mL Parr hydrogenation bottle, dissolve 10 g of this compound in 200 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C to the solution.
-
Seal the reaction vessel and place it on the Parr apparatus.
-
Evacuate the vessel and purge with nitrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 3-Aminophenylacetic acid. Dry the product under vacuum.
Expected Yield: ~8.0 g (95%) Purity (by HPLC): >98%
Protocol 2: Synthesis of N-(3-(Carboxymethyl)phenyl)acetamide (A β-Lactam Precursor)
Objective: To acylate 3-Aminophenylacetic acid to form a key intermediate for β-lactam antibiotic synthesis.
Materials:
-
3-Aminophenylacetic acid (5 g, 33.1 mmol)
-
Dichloromethane (B109758) (DCM) (100 mL)
-
Triethylamine (B128534) (4.6 mL, 33.1 mmol)
-
Acetyl chloride (2.4 mL, 33.1 mmol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Suspend 5 g of 3-Aminophenylacetic acid in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add 4.6 mL of triethylamine to the suspension with stirring.
-
In a separate container, dissolve 2.4 mL of acetyl chloride in 20 mL of DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0°C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 1M HCl, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-(Carboxymethyl)phenyl)acetamide.
Expected Yield: ~5.9 g (92%) Purity (by HPLC): >99%
Signaling Pathway Context
The final pharmaceutical products derived from these intermediates, such as β-lactam antibiotics, do not typically act on signaling pathways. Instead, they exert their therapeutic effect by inhibiting bacterial cell wall synthesis.
References
Application Notes and Protocols: 3-Nitrophenylacetic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrophenylacetic acid is a readily available and versatile starting material for the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The presence of the nitro group and the carboxylic acid functionality allows for a range of chemical transformations, including reductions, cyclizations, and condensations, leading to the formation of diverse heterocyclic scaffolds such as quinolines, indoloquinolines, and benzodiazepines. These core structures are found in numerous biologically active molecules, including anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.
I. Synthesis of Quinolinone and Indoloquinoline Scaffolds
A key application of this compound is in the synthesis of 3-substituted quinolin-2(1H)-ones, which serve as crucial intermediates for the construction of more complex polycyclic alkaloids like neocryptolepine (B1663133) and quinindoline. These indoloquinoline alkaloids are known for their potent anticancer properties.
A. Synthesis of 3-(2-Nitrophenyl)quinolin-2(1H)-one
This protocol details the synthesis of a key quinolinone intermediate via the amidation of 2-aminobenzaldehyde (B1207257) with 2-nitrophenylacetic acid, followed by a base-assisted cyclization.
Experimental Protocol:
Step 1: Amidation of 2-Aminobenzaldehyde
-
Preparation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and 2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as toluene (B28343).
-
Reaction: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), to the solution.
-
Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding 2-carboxamidobenzaldehyde.
Step 2: Cyclization to 3-(2-Nitrophenyl)quinolin-2(1H)-one
-
Reaction: Dissolve the purified 2-carboxamidobenzaldehyde from the previous step in a suitable solvent like ethanol (B145695).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.
-
Conditions: Reflux the reaction mixture for 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-(2-nitrophenyl)quinolin-2(1H)-one.[1]
Quantitative Data:
| Intermediate/Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) |
| 2-Carboxamidobenzaldehyde | 2-Aminobenzaldehyde, 2-Nitrophenylacetic acid | DCC | Toluene | Room Temp, 12-24h | 71-90 |
| 3-(2-Nitrophenyl)quinolin-2(1H)-one | 2-Carboxamidobenzaldehyde | K₂CO₃ | Ethanol | Reflux, 4-8h | 63-97 |
B. Synthesis of Neocryptolepine and 6-Methylquinindoline
The synthesized 3-(2-nitrophenyl)quinolin-2(1H)-one is a common precursor for the synthesis of the anticancer alkaloids neocryptolepine and 6-methylquinindoline.
Experimental Protocol:
1. Synthesis of Neocryptolepine
-
N-Methylation: To a solution of 3-(2-nitrophenyl)quinolin-2(1H)-one (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add methyl iodide (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 6-12 hours.
-
Reduction and Cyclization: To the N-methylated intermediate, add a reducing agent, for instance, iron powder (Fe) (5.0 eq) and acetic acid (AcOH). Heat the mixture to 80-100°C for 2-4 hours to effect both the reduction of the nitro group and the subsequent cyclization.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield neocryptolepine. The overall yield from the common precursor is approximately 55%.[2]
2. Synthesis of 6-Methylquinindoline
-
Cyclocondensation: Treat the 3-(2-nitrophenyl)quinolin-2(1H)-one with a reducing agent that also promotes cyclization, such as triethyl phosphite (B83602) (P(OEt)₃), at reflux for 12-24 hours.
-
N-Methylation: To the resulting quinindoline, add methyl iodide (1.2 eq) and a base like potassium carbonate (K₂CO₃) (1.5 eq) in DMF and stir at room temperature for 6-12 hours.
-
Purification: Purify the product by column chromatography to obtain 6-methylquinindoline. The overall yield from the common precursor is approximately 79%.[2]
Quantitative Data:
| Product | Starting Material | Key Reagents | Overall Yield (%) |
| Neocryptolepine | 3-(2-Nitrophenyl)quinolin-2(1H)-one | 1. MeI, K₂CO₃; 2. Fe, AcOH | 55 |
| 6-Methylquinindoline | 3-(2-Nitrophenyl)quinolin-2(1H)-one | 1. P(OEt)₃; 2. MeI, K₂CO₃ | 79 |
Reaction Workflow for Indoloquinolines:
Caption: Synthetic workflow from this compound to indoloquinolines.
II. Synthesis of Benzodiazepine (B76468) Scaffolds
This compound derivatives can also be envisioned as precursors for the synthesis of benzodiazepines, a class of psychoactive drugs. A key synthetic strategy involves the cyclization of an N-acylated 2-aminobenzophenone.
A. Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol outlines a general and efficient method for the synthesis of a 7-nitro-1,4-benzodiazepin-2-one, a common structural motif in this class of compounds.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-nitrobenzophenone (B23384)
This starting material can be synthesized through various routes. A common method involves the Friedel-Crafts reaction of 2-chloro-5-nitrobenzoyl chloride with benzene, followed by amination.
Step 2: Acylation with Chloroacetyl Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in a dry solvent such as toluene or chloroform (B151607).
-
Reagent Addition: Add chloroacetyl chloride (1.2-1.5 eq) dropwise to the stirred solution.
-
Conditions: The reaction can be conducted at room temperature or with gentle heating (e.g., 35°C in chloroform or reflux in toluene) for 1-3.5 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture. If using toluene, the product may precipitate and can be collected by filtration. If using chloroform, the solvent is removed under reduced pressure.
-
Purification: The crude 2-(2-chloroacetamido)-5-nitrobenzophenone can be purified by recrystallization.
Step 3: Intramolecular Cyclization
-
Reaction: In a suitable solvent system such as a mixture of ethanol and tetrahydrofuran (B95107) (THF), suspend the 2-(2-chloroacetamido)-5-nitrobenzophenone.
-
Base Addition: Add a solution of ammonia (B1221849) in methanol.
-
Conditions: Stir the reaction mixture at room temperature for several hours until the cyclization is complete.
-
Isolation: The product, 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, will precipitate from the reaction mixture.
-
Purification: Collect the solid by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.
Quantitative Data:
| Step | Starting Material | Reagents | Solvent | Conditions | Yield (%) |
| Acylation | 2-Amino-5-nitrobenzophenone | Chloroacetyl chloride | Toluene | Reflux, 1-3.5h | High |
| Cyclization | 2-(2-Chloroacetamido)-5-nitrobenzophenone | NH₃ in MeOH | EtOH/THF | Room Temp | Good |
Reaction Scheme for Benzodiazepine Synthesis:
Caption: Key steps in the synthesis of a 7-nitro-1,4-benzodiazepin-2-one.
III. Biological Activity and Signaling Pathways
Many of the heterocyclic compounds synthesized from this compound derivatives exhibit significant biological activity, particularly as anticancer agents.
A. Anticancer Mechanism of Indoloquinolines
Neocryptolepine and related indoloquinoline alkaloids have been shown to exert their anticancer effects through multiple mechanisms. These include:
-
DNA Intercalation and Topoisomerase II Inhibition: The planar structure of these molecules allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[3][4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: They can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating.[2]
-
Modulation of Signaling Pathways: There is evidence that neocryptolepine derivatives can modulate key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[2]
Signaling Pathway of Neocryptolepine Derivatives:
Caption: Proposed anticancer mechanisms of neocryptolepine derivatives.
Conclusion
This compound serves as a valuable and cost-effective precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to access quinolinone, indoloquinoline, and benzodiazepine scaffolds. The significant biological activities of the resulting compounds, particularly in the area of oncology, underscore the importance of this synthetic precursor in modern drug discovery and development. Further exploration of the synthetic utility of this compound is likely to yield novel heterocyclic structures with potent and selective biological activities.
References
Application Notes and Protocols for Amide Coupling Reactions Involving 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing amide coupling reactions using 3-nitrophenylacetic acid as a key building block. The protocols detailed below are foundational for the synthesis of a diverse range of amide derivatives, which are of significant interest in medicinal chemistry and materials science. The unique electronic properties imparted by the nitro group make this compound a versatile starting material for creating novel chemical entities.
The following sections detail two robust and widely-used coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and the uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Introduction to Amide Coupling with this compound
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, the direct reaction is often slow and requires harsh conditions. Amide coupling reagents are therefore employed to activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. This compound, with its electron-withdrawing nitro group, can influence the reactivity of the carboxylic acid and the properties of the resulting amide. The nitro group can also serve as a handle for further chemical transformations, such as reduction to an amine, opening avenues for the synthesis of more complex molecules.[1] Amide derivatives of this compound have potential applications in various research areas, including the development of enzyme inhibitors and other biologically active compounds.
General Workflow for Amide Coupling
The overall process for the synthesis of amides from this compound can be broken down into several key stages, from reagent preparation to product purification.
Caption: General workflow for the amide coupling of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a widely used, cost-effective protocol for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and reduce racemization by converting the O-acylisourea into a more stable HOBt-ester, which then reacts with the amine.
Experimental Protocol
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to a concentration of 0.1-0.5 M).
-
Add HOBt (1.1 - 1.5 eq).
-
Add the desired amine (1.0 - 1.2 eq).
-
-
Reaction:
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0 - 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the urea (B33335) byproduct and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.
-
Data Presentation: EDC/HOBt Coupling Conditions
The following table summarizes typical reaction conditions and expected yields for the EDC/HOBt mediated coupling of a carboxylic acid with various aniline (B41778) derivatives. While this compound is not explicitly listed, these conditions are applicable and provide a good starting point for optimization.
| Entry | Amine | Coupling Reagents (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (2) | CH₃CN | 14 | 91 |
| 2 | 4-Fluoroaniline | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (2) | CH₃CN | 14 | 85 |
| 3 | 4-Methoxyaniline | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (2) | CH₃CN | 14 | 95 |
| 4 | 4-Nitroaniline | EDC (1), DMAP (1), HOBt (0.1) | DIPEA (2) | CH₃CN | 18 | 75 |
Data is adapted from a general protocol for amide coupling with functionalized carboxylic acids and electron-deficient amines.[2][3] Yields are for isolated products after chromatography.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, particularly useful for challenging couplings, including those involving sterically hindered substrates or weakly nucleophilic amines. It generally provides faster reaction times and higher yields compared to carbodiimide (B86325) methods.
Experimental Protocol
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).
-
-
Reaction:
-
Add HATU (1.0 - 1.2 eq) to the solution.
-
Add the desired amine (1.0 - 1.2 eq).
-
Add a non-nucleophilic base, typically DIPEA (2.0 - 3.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 10% aqueous LiCl solution (to remove DMF) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: HATU Coupling Conditions
The following table summarizes typical reaction conditions for the HATU-mediated coupling of a carboxylic acid with various amines. These conditions are directly applicable for the coupling of this compound.
| Entry | Amine | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU (1.1) | DIPEA (2.0) | DMF | 2 | >95 |
| 2 | Aniline | HATU (1.1) | DIPEA (2.0) | DMF | 4 | ~90 |
| 3 | Morpholine | HATU (1.1) | DIPEA (2.0) | DMF | 1 | >95 |
| 4 | 2-Aminopyridine | HATU (1.1) | DIPEA (2.0) | DMF | 3 | ~85 |
Yields are estimations based on typical HATU coupling reactions and will vary depending on the specific amine substrate.
Mechanism of Activation
The activation of the carboxylic acid is the key step in these coupling reactions. The diagrams below illustrate the formation of the active intermediate for both EDC/HOBt and HATU protocols.
Caption: Activation pathways for EDC/HOBt and HATU coupling reagents.
Applications in Drug Discovery and Development
Amides derived from this compound are valuable scaffolds in drug discovery. The nitro group can be exploited for several purposes:
-
Modulation of Physicochemical Properties: The presence of the nitro group can significantly alter the polarity, solubility, and electronic nature of the molecule, which can be fine-tuned to optimize pharmacokinetic properties.
-
Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Prodrug Strategies: The nitro group can be reduced in vivo to the corresponding amine, which may be the active form of the drug. This reductive activation is particularly relevant in hypoxic environments, such as those found in solid tumors.
-
Further Functionalization: The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecular architectures.
The protocols described herein provide a reliable foundation for the synthesis of libraries of 3-nitrophenylacetamide derivatives for screening in various biological assays. The choice between the EDC/HOBt and HATU methods will depend on the specific amine substrate, cost considerations, and the desired reaction efficiency. For high-throughput synthesis and more challenging substrates, the HATU protocol is generally preferred.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of esterifying 3-Nitrophenylacetic acid, a key intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and advanced materials sectors.[1] The protocols outlined below—Fischer Esterification, Steglich Esterification, and Thionyl Chloride-Mediated Esterification—offer a range of options to accommodate different substrate sensitivities and laboratory capabilities.
Introduction
This compound is a versatile building block due to the presence of both a reactive carboxylic acid moiety and a nitro group, which can be further functionalized.[1] The esterification of the carboxylic acid group is a common and critical transformation in the synthetic pathways leading to various target molecules. The choice of esterification method can significantly impact reaction efficiency, yield, and purity of the final product. This document details three robust methods for this conversion.
Comparative Data of Esterification Methods
For ease of comparison, the following table summarizes the key quantitative parameters for the described esterification methods for producing methyl 3-nitrophenylacetate.
| Parameter | Fischer Esterification (TMSCl variant) | Steglich Esterification (DCC/DMAP) | Thionyl Chloride Method |
| Primary Reagents | This compound, Methanol (B129727), Trimethylsilyl (B98337) chloride | This compound, Alcohol, DCC, DMAP | This compound, Thionyl chloride, Alcohol |
| Reaction Time | 18 hours[2] | ~3-4 hours[3] | ~2-4 hours (two steps) |
| Reaction Temperature | Room Temperature[2] | 0°C to Room Temperature[3] | Reflux |
| Solvent | Methanol[2] | Dichloromethane (B109758) (DCM)[3] | Dichloromethane (DCM) or neat |
| Reported Yield | ~100% (for Methyl ester)[2] | Generally high (specific data for this substrate not found, but method is high-yielding)[3] | Generally high (specific data for this substrate not found, but method is reliable) |
| Key Advantages | High yield, simple one-pot procedure. | Mild conditions, suitable for sensitive substrates.[4][5] | Effective for difficult esterifications, intermediate acid chloride is highly reactive.[6][7] |
| Key Disadvantages | Long reaction time. | Formation of dicyclohexylurea (DCU) byproduct which requires removal.[4] | Harsh reagent (SOCl₂), release of HCl and SO₂ gases.[8][9] |
Experimental Protocols
Method 1: Fischer-Type Esterification using Trimethylsilyl Chloride
This method provides a high-yield synthesis of methyl 3-nitrophenylacetate under mild conditions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup
Protocol:
-
In a round-bottom flask, dissolve this compound (e.g., 4.0 g) in methanol (60 mL).[2]
-
Stir the solution at room temperature.
-
Slowly add trimethylsilyl chloride (2.0 equivalents, e.g., 5.6 mL) to the stirred solution.[2]
-
Continue stirring the resulting solution at room temperature for 18 hours.[2]
-
After 18 hours, concentrate the reaction mixture under reduced pressure to remove the methanol.[2]
-
Partition the residue between dichloromethane (DCM) and an aqueous sodium bicarbonate solution to neutralize any remaining acid.[2]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[2]
-
Filter the solution to remove the drying agent.
-
Concentrate the organic phase under vacuum to yield the final product, methyl 3-nitrophenylacetate, which should be a colorless liquid.[2]
Method 2: Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][10] This procedure is adaptable for various alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for filtration and workup
Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.[3]
-
Cool the flask in an ice bath to 0°C.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[3]
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Method 3: Thionyl Chloride-Mediated Esterification
This two-step method involves the initial formation of a highly reactive acid chloride, which is then reacted with the alcohol. This is a robust method, particularly for less reactive alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired alcohol (e.g., methanol, ethanol)
-
Dichloromethane (DCM, anhydrous) or other inert solvent
-
Pyridine (B92270) or triethylamine (B128534) (optional, as an acid scavenger)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Protocol:
Step 1: Formation of 3-Nitrophenylacetyl Chloride
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).
-
Add an excess of thionyl chloride (e.g., 2-5 equivalents), which can also serve as the solvent. Alternatively, use an inert solvent like DCM.
-
Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-nitrophenylacetyl chloride can be used directly in the next step.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in an anhydrous inert solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add the desired alcohol (1.2 equivalents) to the solution. An organic base like pyridine or triethylamine (1.2 equivalents) can be added to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water, dilute aqueous acid (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester.
Visualized Workflows and Mechanisms
Caption: General overview of the esterification reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. synarchive.com [synarchive.com]
Application Notes and Protocols for the Catalytic Reduction of 3-Nitrophenylacetic Acid to 3-Aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-nitrophenylacetic acid to form 3-aminophenylacetic acid is a critical transformation in organic synthesis. 3-Aminophenylacetic acid serves as a valuable building block in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The choice of reduction methodology is paramount, influencing yield, purity, cost-effectiveness, and scalability. This document provides detailed application notes and experimental protocols for various catalytic methods to achieve this transformation, offering a comparative overview to aid in process development and optimization.
The primary methods for this reduction involve catalytic hydrogenation using noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel, as well as reduction using metals in acidic media, such as iron powder in acetic acid. Each method presents distinct advantages and challenges in terms of catalyst handling, reaction conditions, and chemoselectivity.
Data Presentation: Comparison of Catalytic Reduction Methods
The following table summarizes quantitative data for different methods used for the reduction of this compound and its derivatives. This allows for a direct comparison of catalyst performance, reaction conditions, and yields.
| Catalyst/Reagent | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |
| Iron Powder (Fe) | Methyl 3-nitrophenylacetate | Acetic Acid | Water/Ethanol | 90-95 (Reflux) | 4 | Atmospheric | 96 (ester) | [1] |
| Iron Powder (Fe) | This compound | Acetic Acid | Water/Ethanol | Reflux | Not Specified | Atmospheric | >90 (inferred) | [1][2] |
| Platinum Oxide (PtO₂) | p-Nitrophenylacetic Acid | H₂ | Not Specified | Not Specified | Not Specified | Not Specified | Quantitative | [3] |
| Raney Nickel | Aromatic Nitro Compounds | Hydrazinium monoformate | Methanol | Room Temp | 2-10 min | Atmospheric | 90-95 | [4] |
| Palladium on Carbon (Pd/C) | Aromatic Nitro Compounds | H₂ | Protic Solvents | Room Temp | Variable | 1 atm | High (General) | [5] |
Note: Data for closely related substrates are included to provide guidance where specific data for this compound is not available.
Signaling Pathways and Reaction Mechanisms
The catalytic reduction of a nitroaromatic compound to an aniline (B41778) derivative on a metal surface is a complex process involving multiple intermediates. The generally accepted pathway proceeds through nitroso and hydroxylamine (B1172632) intermediates.
References
- 1. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
The Role of 3-Nitrophenylacetic Acid in the Advancement of Multicomponent Reactions for Heterocyclic Synthesis
For Immediate Release
[City, State] – [Date] – 3-Nitrophenylacetic acid is emerging as a versatile building block in the field of organic synthesis, particularly in its application in multicomponent reactions (MCRs) for the generation of diverse and complex heterocyclic scaffolds. These one-pot reactions, which combine three or more starting materials in a single synthetic operation, are of paramount importance in medicinal chemistry and drug discovery, offering an efficient and atom-economical route to novel molecular entities. The unique electronic properties of this compound, conferred by the presence of both a carboxylic acid and a nitro group, make it a valuable component in the design of innovative MCRs.
The carboxylic acid moiety of this compound allows for its participation in well-established MCRs such as the Ugi and Passerini reactions. In these reactions, the acid component is crucial for the formation of the key intermediate and its subsequent transformation into the final product. The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the acidity of the benzylic protons, potentially leading to novel reaction pathways and unique product scaffolds. Furthermore, the nitro group can serve as a synthetic handle for further functionalization, allowing for the diversification of the resulting heterocyclic compounds.
While specific, detailed protocols for multicomponent reactions explicitly utilizing this compound are not extensively documented in publicly available literature, its potential is evident from the general principles of MCRs that employ carboxylic acids. Researchers in the field are actively exploring the incorporation of substituted phenylacetic acids to expand the chemical space accessible through these powerful synthetic tools.
General Application in Multicomponent Reactions
The primary application of this compound in MCRs lies in its role as the acidic component. Two of the most prominent MCRs where it could be theoretically applied are the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a di-peptide-like structure. This compound can serve as the carboxylic acid component, introducing the 3-nitrophenylacetyl moiety into the final product.
Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to form an α-acyloxy amide. The use of this compound would result in the formation of products containing the 3-nitrophenylacetoxy group.
The application of this compound in these and other MCRs opens avenues for the synthesis of novel libraries of compounds with potential biological activities. The nitrophenyl group is a common motif in pharmacologically active molecules, and its incorporation via MCRs provides a rapid and efficient means of generating drug-like molecules.
Experimental Protocols: A Generalized Approach
While specific experimental data for MCRs with this compound is scarce, a general protocol for its potential use in a Ugi-type reaction can be extrapolated from existing literature on similar carboxylic acids.
Hypothetical Protocol for a Ugi-type Reaction Involving this compound
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., benzylamine)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (B129727) (solvent)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL) at room temperature, add this compound (1.0 mmol).
-
Stir the mixture for 10-15 minutes to allow for the formation of the iminium intermediate.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Data Presentation:
Since no specific quantitative data for MCRs involving this compound has been found, the following table presents a hypothetical summary of expected outcomes based on typical Ugi reactions.
| Entry | Aldehyde | Amine | Isocyanide | Carboxylic Acid | Product Structure (General) | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | This compound | α-Acylamino amide | 70-90 |
| 2 | Isobutyraldehyde | Aniline | Cyclohexyl isocyanide | This compound | α-Acylamino amide | 65-85 |
Visualizing the Workflow
The logical workflow of a typical multicomponent reaction involving this compound can be visualized as follows:
Signaling Pathway Analogy in MCRs
The sequence of events in a multicomponent reaction can be conceptually compared to a signaling pathway, where the initial components trigger a cascade of reactions leading to a final, complex product.
The future of drug discovery and materials science will undoubtedly benefit from the continued exploration of novel multicomponent reactions. The strategic use of functionalized building blocks like this compound is key to unlocking new synthetic pathways and accessing a wider range of molecular diversity. Further research is warranted to fully elucidate the scope and potential of this versatile reagent in the realm of multicomponent chemistry.
Protecting the Carboxylic Acid Moiety of 3-Nitropropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropropanoic acid (3-NPA) is a potent neurotoxin and an irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[1] Its use as a tool in neuroscience research, particularly in models of neurodegenerative diseases like Huntington's, often necessitates chemical modifications. Protecting the carboxylic acid moiety of 3-NPA is a critical step in multi-step syntheses to prevent its interference with subsequent reactions. This document provides detailed application notes and protocols for the protection of the carboxylic acid group of 3-NPA, focusing on the formation of various esters, and their subsequent deprotection. The stability of the nitro functional group under these conditions is also addressed.
Protecting Group Strategies: Esterification
The most common and effective strategy for protecting the carboxylic acid of 3-NPA is its conversion to an ester. Esterification masks the acidic proton and reduces the nucleophilicity of the carboxyl group.[1] The choice of the ester depends on the desired stability and the specific reaction conditions in subsequent synthetic steps. The most frequently employed esters for 3-NPA are methyl, ethyl, and tert-butyl esters.[1]
Summary of Protecting Group Strategies
The following table summarizes common ester protecting groups for 3-NPA, their methods of formation, and conditions for cleavage, along with reported yields.
| Protecting Group | Formation Method & Reagents | Typical Yield (%) | Cleavage Method & Reagents | Typical Yield (%) |
| Methyl Ester | Fischer Esterification: 3-NPA, Methanol (B129727), H₂SO₄ (catalyst) | Good to Excellent | Basic Hydrolysis: LiOH, THF/H₂O or Acidic Hydrolysis: H₂SO₄, H₂O | ~33% (LiOH) |
| Ethyl Ester | Fischer Esterification: 3-NPA, Ethanol, H₂SO₄ (catalyst) | ~75% | Basic Hydrolysis: LiOH, THF/H₂O or Acidic Hydrolysis: H₂SO₄, H₂O | 29% (H₂SO₄), 33% (LiOH) |
| tert-Butyl Ester | Acid-catalyzed addition to isobutylene (B52900): 3-NPA, Isobutylene, H₂SO₄ (catalyst), Dichloromethane (B109758) | ~30% (overall for 3 steps) | Acidic Hydrolysis: Trifluoroacetic acid (TFA), Dichloromethane | Good to Excellent |
Experimental Protocols
I. Protection of 3-NPA as its Methyl Ester (Fischer Esterification)
This protocol describes the formation of methyl 3-nitropropanoate (B1233125) via acid-catalyzed esterification.
Materials:
-
3-Nitropropanoic acid (3-NPA)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-nitropropanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of 3-NPA), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-nitropropanoate.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
II. Protection of 3-NPA as its tert-Butyl Ester
This protocol details the synthesis of tert-butyl 3-nitropropanoate.[1]
Materials:
-
3-Nitropropanoic acid (3-NPA)
-
Isobutylene (liquefied gas or generated in situ)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Pressure-rated reaction vessel (if using liquefied isobutylene)
-
Dry ice/acetone bath
Procedure:
-
Dissolve 3-nitropropanoic acid (1.0 eq) in anhydrous dichloromethane in a pressure-rated flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully condense a measured amount of isobutylene (a slight excess) into the reaction vessel.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with vigorous stirring.
-
Seal the vessel and allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture again before carefully venting any excess pressure.
-
Quench the reaction by the slow addition of triethylamine.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl 3-nitropropanoate by column chromatography on silica gel.
III. Deprotection of 3-NPA Esters
A. Basic Hydrolysis (Saponification) of Methyl/Ethyl 3-Nitropropanoate
This protocol describes the cleavage of simple alkyl esters of 3-NPA.
Materials:
-
Methyl or Ethyl 3-nitropropanoate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 3-NPA ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected 3-nitropropanoic acid.
B. Acidic Hydrolysis of Ethyl 3-Nitropropanoate
This protocol is suitable for the cleavage of the ethyl ester of 3-NPA.
Materials:
-
Ethyl 3-nitropropanoate
-
Sulfuric Acid (H₂SO₄), dilute solution
-
Water
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of ethyl 3-nitropropanoate (1.0 eq) in water, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 3-nitropropanoic acid.
Stability of the Nitro Group
Aliphatic nitro compounds like 3-NPA are generally stable under neutral and acidic conditions. The nitro group is not susceptible to cleavage under the conditions of Fischer esterification or acid-catalyzed hydrolysis of the ester. However, caution should be exercised under strongly basic conditions. The α-protons to the nitro group are acidic and can be abstracted by a strong base to form a nitronate anion. While this is a reversible process, prolonged exposure to strong bases or elevated temperatures could potentially lead to side reactions. The described basic hydrolysis protocol using LiOH at room temperature is generally mild enough to avoid significant degradation of the nitro group.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of the carboxylic acid moiety of 3-NPA.
Caption: General strategy for protecting 3-NPA's carboxylic acid.
Caption: General workflow for the deprotection of 3-NPA esters.
Caption: Detailed cycle of protection and deprotection of 3-NPA.
References
Application Notes and Protocols: Decarboxylation Reactions of 3-Nitrophenylacetic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the decarboxylation reactions of 3-nitrophenylacetic acid and its derivatives. This compound is a versatile building block in organic synthesis, and its decarboxylation offers a route to valuable intermediates.[1] This document outlines protocols for photodecarboxylation and oxidative decarboxylation, summarizes key quantitative data, and discusses the applications of the resulting products.
Introduction
This compound is a substituted aromatic carboxylic acid whose reactivity is influenced by the presence of both the nitro group and the carboxylic acid moiety. The electron-withdrawing nature of the nitro group facilitates the cleavage of the carbon-carbon bond adjacent to the carboxyl group, making decarboxylation a feasible transformation under various conditions. This process can be induced photochemically, oxidatively, or thermally to yield 3-nitrotoluene (B166867), a key precursor in the synthesis of dyes and other industrially significant compounds.[2]
Photodecarboxylation
The photodecarboxylation of nitrophenylacetate ions in aqueous solutions is an efficient process, particularly for the meta-substituted isomer.[3] Irradiation with ultraviolet light leads to the formation of a nitrobenzyl anion intermediate, which is then protonated to yield the decarboxylated product.[3]
Quantitative Data for Photodecarboxylation
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 3-Nitrophenylacetate ion | 367 | ~0.6 | [3] |
| 4-Nitrophenylacetate ion | 367 | ~0.6 | [3] |
| 2-Nitrophenylacetate ion | 367 | 0.04 | [3] |
| 2,4-Dinitrophenylacetate ion | 367 | 0.04 | [3] |
Experimental Protocol: Photodecarboxylation of 3-Nitrophenylacetate
This protocol is adapted from the study by Margerum and Petrusis (1969).[3]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Quartz reaction vessel
-
High-pressure mercury arc lamp (or other suitable UV source emitting at/near 367 nm)
-
Ferrioxalate (B100866) actinometer for light intensity measurement
-
Gas chromatograph (GC) for product analysis
-
Standard laboratory glassware and safety equipment
Procedure:
-
Prepare an aqueous solution of 3-nitrophenylacetate by dissolving this compound in a stoichiometric amount of NaOH solution to ensure the carboxylate ion is the predominant species. The concentration should be determined based on the desired scale and the optical path length of the reaction vessel.
-
Transfer the solution to a quartz reaction vessel.
-
Irradiate the solution with a UV lamp. The wavelength should be filtered to isolate the desired wavelength (e.g., 367 nm).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as UV-Vis spectroscopy (to follow the disappearance of the starting material) or gas chromatography (to quantify the formation of 3-nitrotoluene).
-
Determine the light intensity using a chemical actinometer (e.g., ferrioxalate actinometer) under identical irradiation conditions to calculate the quantum yield.[3]
-
Upon completion of the reaction, extract the product (3-nitrotoluene) from the aqueous solution using a suitable organic solvent (e.g., ether).
-
Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to isolate the product.
-
Characterize the product by standard analytical techniques (e.g., GC, NMR, IR).
Diagram: Photodecarboxylation Workflow
Caption: Workflow for the photodecarboxylation of this compound.
Oxidative Decarboxylation
Oxidative decarboxylation of arylacetic acids provides a route to the corresponding aldehydes or ketones.[4] For this compound, this reaction would yield 3-nitrobenzaldehyde. Various oxidizing agents and catalytic systems can be employed, including those based on manganese and iron complexes. The electron-withdrawing nitro group can influence the reaction conditions required.
Quantitative Data for Oxidative Decarboxylation of Arylacetic Acids (General)
| Substrate | Catalyst/Oxidant | Product | Yield (%) | Reference |
| Phenylacetic acid | [Mn(III)(BHBPDI)Cl]/ (n-Bu)4NIO4 | Benzaldehyde | 95 | |
| 4-Chlorophenylacetic acid | [Mn(III)(BHBPDI)Cl]/ (n-Bu)4NIO4 | 4-Chlorobenzaldehyde | 92 | |
| Diphenylacetic acid | [Mn(III)(BHBPDI)Cl]/ (n-Bu)4NIO4 | Benzophenone | 90 |
Experimental Protocol: Oxidative Decarboxylation of this compound (General Protocol)
This protocol is a general procedure adapted from studies on the oxidative decarboxylation of arylacetic acids and may require optimization for this compound.
Materials:
-
This compound
-
Manganese(III) catalyst (e.g., a Schiff base complex)
-
Co-catalyst (e.g., imidazole)
-
Oxidant (e.g., tetrabutylammonium (B224687) periodate, (n-Bu)4NIO4)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous dichloromethane (B109758) (10 mL), add the manganese(III) catalyst (e.g., 0.05 mmol) and imidazole (B134444) (0.2 mmol).
-
Stir the mixture at room temperature for a few minutes.
-
Add the oxidant (e.g., (n-Bu)4NIO4, 1.2 mmol) portion-wise over a period of time.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product (3-nitrobenzaldehyde) by column chromatography on silica (B1680970) gel.
-
Characterize the purified product by standard analytical techniques (e.g., NMR, IR, melting point).
Diagram: General Oxidative Decarboxylation Pathway
Caption: Proposed pathway for the oxidative decarboxylation of this compound.
Applications in Synthesis
The primary product of the decarboxylation of this compound is 3-nitrotoluene. This compound is a valuable intermediate in the chemical industry, primarily used in the synthesis of m-toluidine (B57737).[2] m-Toluidine is a key component in the production of various azo dyes.[1]
Synthetic Pathway from 3-Nitrotoluene to m-Toluidine
The conversion of 3-nitrotoluene to m-toluidine is a standard reduction reaction, typically carried out using methods such as catalytic hydrogenation or reduction with metals in acidic media (e.g., iron or tin in hydrochloric acid).
Diagram: Synthesis of m-Toluidine from this compound
Caption: Synthetic route from this compound to m-toluidine.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Photochemical reactions should be carried out in appropriate apparatus with shielding to prevent exposure to UV radiation.
-
Oxidizing agents should be handled with care, following all safety guidelines for their use.
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. All experiments should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for Analyzing 3-Nitrophenylacetic Acid Reactions by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 3-Nitrophenylacetic acid and its reactions, particularly its reduction to 3-Aminophenylacetic acid, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (3-NPA) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The monitoring of its chemical transformations, such as the reduction of the nitro group to an amine, is critical for reaction optimization, yield determination, and impurity profiling. HPLC and LC-MS are powerful analytical techniques that offer the necessary selectivity, sensitivity, and speed for these applications. This document outlines robust protocols for sample preparation, chromatographic separation, and detection of 3-NPA and its primary reduction product, 3-Aminophenylacetic acid (3-APA).
Section 1: HPLC Method for Reaction Monitoring
This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous determination of this compound and 3-Aminophenylacetic acid. This method is ideal for monitoring the progress of the reduction reaction.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.
2. Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Reference standards of this compound and 3-Aminophenylacetic acid.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm for simultaneous monitoring. For improved sensitivity, 268 nm can be used for 3-NPA and 240 nm for 3-APA.
4. Sample Preparation:
-
Accurately weigh and dissolve reference standards in a 1:1 mixture of Mobile Phase A and B to prepare stock solutions (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solutions.
-
For reaction monitoring, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with the initial mobile phase composition (90% A: 10% B) to a suitable concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV
The following table summarizes the expected retention times for this compound and 3-Aminophenylacetic acid under the specified HPLC conditions.
| Compound | Retention Time (min) |
| 3-Aminophenylacetic acid | ~4.5 |
| This compound | ~8.2 |
Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase preparation.
Section 2: LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or trace amounts in complex matrices, an LC-MS/MS method is recommended. This protocol utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for accurate quantification.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
The HPLC conditions (column, mobile phases, gradient, flow rate, and temperature) can be the same as described in the HPLC-UV method. A lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for some ESI sources.
3. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative for 3-NPA and Positive for 3-APA.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
MRM Transitions:
Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound Negative 180.0 134.0 15 | 3-Aminophenylacetic acid | Positive | 152.1 | 106.1 | 20 |
4. Sample Preparation:
-
Sample preparation follows the same procedure as for the HPLC-UV analysis. Ensure final sample diluent is compatible with the ESI source.
Data Presentation: LC-MS/MS
The following table summarizes the key mass spectrometric parameters for the quantitative analysis of this compound and 3-Aminophenylacetic acid.
| Compound | Molecular Weight | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) |
| This compound | 181.15 | Negative (ESI-) | 180.0 [M-H]⁻ | 134.0, 106.0 |
| 3-Aminophenylacetic acid | 151.16 | Positive (ESI+) | 152.1 [M+H]⁺ | 135.1, 106.1 |
Mandatory Visualizations
Experimental Workflow for Reaction Monitoring
Application Notes and Protocols: Synthesis of Quinoline Derivatives from o-Nitrophenylacetic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a critical class of N-heterocyclic compounds ubiquitously found in natural products and forming the structural core of many pharmaceutically active agents. Their derivatives exhibit a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. One effective strategy for the synthesis of quinolone derivatives, particularly 4-quinolones, involves the reductive cyclization of ortho-nitro-substituted phenylacetic acid precursors. This method offers a direct route to the quinolone scaffold by intramolecularly forming the heterocyclic ring.
This document provides detailed protocols and application notes for the synthesis of quinoline (B57606) derivatives, focusing on the reductive cyclization of o-nitrophenylacetic acid precursors. The methodologies described are based on established chemical transformations that are both efficient and versatile.
I. General Reaction Scheme: Reductive Cyclization
The core transformation involves the reduction of the nitro group of an o-nitrophenylacetic acid derivative to an amino group, which then undergoes an in-situ intramolecular cyclization (condensation) to form the quinolone ring system. Various reducing agents can be employed for this one-pot synthesis.
A common pathway is the domino nitro reduction-Friedländer heterocyclization. This process begins with the in-situ reduction of a 2-nitroaryl ketone or aldehyde (which can be derived from o-nitrophenylacetic acid) to the corresponding 2-aminoaryl derivative. This intermediate then reacts with an active methylene (B1212753) compound in a Friedländer annulation to yield the substituted quinoline.[1]
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for 4-quinolone synthesis.
Experimental Workflow Diagram
References
Application Notes and Protocols for 3-Nitrophenylacetic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophenylacetic acid is a versatile building block in organic synthesis, and its application extends to solid-phase synthesis, primarily as a photolabile linker. Belonging to the o-nitrobenzyl class of linkers, it allows for the mild cleavage of synthesized molecules from a solid support using UV light, an orthogonal strategy to the commonly used acidic cleavage methods. This feature is particularly valuable in the synthesis of delicate molecules that are sensitive to harsh acidic conditions.
These application notes provide a comprehensive overview of the use of this compound as a photolabile linker in solid-phase synthesis, including detailed protocols for its attachment to a resin, coupling of substrates, and photolytic cleavage.
Key Applications in Solid-Phase Synthesis
The primary application of this compound in solid-phase synthesis is as a photolabile linker for the attachment and subsequent release of a variety of molecules, including:
-
Peptides: Enabling the synthesis of peptides with acid-sensitive residues or modifications.
-
Small Molecules: Facilitating the solid-phase synthesis of diverse small molecule libraries for drug discovery.
-
Oligonucleotides: Providing an alternative cleavage strategy for synthetic DNA and RNA strands.
The use of a photolabile linker derived from this compound introduces an element of "temporal and spatial control" over the release of the synthesized compound from the solid support.
Data Presentation
While specific quantitative data for the performance of this compound as a solid-phase linker is not extensively documented in dedicated studies, the following table summarizes expected performance characteristics based on data for closely related o-nitrobenzyl linkers.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the base resin and coupling efficiency. |
| Photocleavage Wavelength | 350 - 365 nm | Typical for o-nitrobenzyl compounds. |
| Photocleavage Time | 1 - 4 hours | Dependent on the substrate, solvent, and light source intensity. |
| Photocleavage Yield | 70 - 95% | Highly dependent on reaction conditions and the nature of the synthesized molecule. |
Experimental Protocols
The following are detailed protocols for the use of this compound as a photolabile linker in solid-phase synthesis.
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of this compound to a commercially available aminomethyl polystyrene resin to generate the photolabile linker-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF (5 mL). Add DIC (3 equivalents) and stir the solution at room temperature for 15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes. Wash the resin as described in step 4 and dry.
Protocol 2: Coupling of an N-Fmoc Protected Amino Acid to the Linker
This protocol details the esterification of the first building block, an N-Fmoc protected amino acid, to the this compound-functionalized resin.
Materials:
-
This compound functionalized resin
-
N-Fmoc protected amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM
-
DMF
Procedure:
-
Resin Swelling: Swell the this compound functionalized resin (1 g) in DCM (10 mL) for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF and dilute with DCM. Add this solution to the swollen resin.
-
Activation: Add DCC (3 equivalents) to the resin suspension.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Photolytic Cleavage of the Synthesized Molecule
This protocol describes the final step of releasing the synthesized molecule from the solid support using UV light.
Materials:
-
Peptide-on-resin or small molecule-on-resin
-
Solvent (e.g., DCM, THF, or a mixture compatible with the synthesized molecule)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin with the attached molecule in the chosen solvent (e.g., DCM) for 1 hour in a quartz reaction vessel.
-
Degassing: Bubble an inert gas through the resin suspension for 15 minutes to remove dissolved oxygen, which can quench the photoreaction.
-
Irradiation: Place the reaction vessel in the UV photoreactor and irradiate at 350 nm for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically for each specific compound.
-
Collection of Cleavage Product: After irradiation, filter the resin and collect the filtrate containing the cleaved molecule.
-
Washing: Wash the resin with fresh solvent (3 x 5 mL) to ensure complete recovery of the product.
-
Work-up: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by standard chromatographic techniques.
Visualizations
Experimental Workflow for Solid-Phase Synthesis using this compound Linker
Application Notes and Protocols for 3-Nitrophenylacetic Acid in Photochemical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical applications of 3-nitrophenylacetic acid and its derivatives. This document details the underlying photochemical principles, offers quantitative data on photophysical properties, and provides detailed experimental protocols for the synthesis of 3-nitrophenylacetyl-protected molecules and their subsequent photolytic cleavage.
Introduction
This compound belongs to the family of nitroaromatic compounds that exhibit photosensitivity. Upon absorption of light, these molecules can undergo a variety of chemical transformations, the most prominent of which is photodecarboxylation. This property makes this compound and its derivatives valuable as photoremovable protecting groups (PPGs), also known as "caged" compounds.
The core principle behind a "caged" compound is the temporary inactivation of a biologically active molecule by covalent attachment of a photolabile group. The active molecule is released upon irradiation with light of a specific wavelength, allowing for precise spatial and temporal control over its activity. This has significant applications in various fields, including neurobiology, cell biology, and drug delivery, where the controlled release of signaling molecules, neurotransmitters, or drugs is desired. The 3-nitrophenylacetyl group can be used to "cage" a variety of functional groups, particularly carboxylic acids, through esterification.
Photochemical Mechanism of this compound Derivatives
The primary photochemical reaction of 3-nitrophenylacetate ions is photodecarboxylation, which proceeds with a relatively high quantum yield. The accepted mechanism involves an intramolecular electron transfer from the nitro group to the phenyl ring upon photoexcitation. This is followed by the expulsion of carbon dioxide and the formation of a 3-nitrobenzyl carbanion. This carbanion is then protonated by the solvent to yield 3-nitrotoluene. Unlike its ortho and para isomers, the photodecarboxylation of 3-nitrophenylacetate does not proceed through a spectrally observable aci-nitro intermediate. The undissociated this compound is significantly more stable to light than its corresponding anion.
The general photodecarboxylation mechanism is depicted below:
Caption: Photodecarboxylation mechanism of the 3-nitrophenylacetate anion.
Quantitative Data
The efficiency of a photoremovable protecting group is characterized by its absorption properties and quantum yield of photolysis. The following table summarizes key photophysical data for 3-nitrophenylacetate and related derivatives.
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| 3-Nitrophenylacetate ion | ~265 | ~8,000 | ~0.6 (at 367 nm) | Aqueous solution |
| 4-Methoxy-3-nitrophenylacetic acid derivative | 347 | Not specified | High | Aqueous buffer |
| 4-Fluoro-3-nitrophenylacetic acid derivative | Not specified | Not specified | Comparable to unsubstituted | Aqueous buffer |
Note: Data for substituted derivatives is often presented in the context of larger molecular constructs, such as fluorescent probes or metal chelators.
Experimental Protocols
Protocol 1: Synthesis of a 3-Nitrophenylacetyl-Protected Carboxylic Acid (Esterification)
This protocol describes a general method for the esterification of a carboxylic acid with this compound to create a "caged" compound. This is an adapted procedure based on standard esterification methods.
Materials:
-
This compound
-
Carboxylic acid to be "caged"
-
Anhydrous dichloromethane (B109758) (DCM)
-
The alcohol corresponding to the desired ester (e.g., for a simple ester, the alcohol of the substrate to be released)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round bottom flask, magnetic stirrer, and stir bar
-
Chromatography column
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the alcohol to be esterified (1.0 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold dichloromethane.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 3-nitrophenylacetyl ester.
-
Characterize the purified product by NMR and mass spectrometry.
Caption: Workflow for the synthesis of a 3-nitrophenylacetyl ester.
Protocol 2: Photolytic Cleavage of a 3-Nitrophenylacetyl-Protected Compound
This protocol provides a general procedure for the photorelease of a carboxylic acid from its 3-nitrophenylacetyl ester.
Materials:
-
3-Nitrophenylacetyl-protected compound
-
Appropriate solvent (e.g., aqueous buffer for biological applications, or an organic solvent like methanol (B129727) or acetonitrile)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a filter to select the desired wavelength, around 365 nm)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer)
Procedure:
-
Prepare a solution of the 3-nitrophenylacetyl-protected compound in the chosen solvent at a known concentration. For quantitative analysis, the absorbance of the solution at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.
-
Transfer the solution to the quartz reaction vessel and place it in the photochemical reactor.
-
If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Start the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the cooling system for the lamp, if applicable.
-
Initiate the irradiation with the UV lamp.
-
Monitor the progress of the photolysis at regular time intervals by taking aliquots of the reaction mixture and analyzing them using a suitable analytical technique (e.g., HPLC to follow the disappearance of the starting material and the appearance of the released product).
-
Continue the irradiation until the desired level of conversion is achieved.
-
Upon completion, the reaction mixture can be worked up as necessary to isolate the released compound.
Caption: Experimental workflow for the photolytic release of a carboxylic acid.
Signaling Pathways and Logical Relationships
The application of 3-nitrophenylacetyl-caged compounds in biological systems allows for the precise initiation of signaling pathways. For example, the photorelease of a caged neurotransmitter can be used to study synaptic transmission.
Caption: Light-induced initiation of a cellular signaling pathway.
Conclusion
This compound and its derivatives are versatile tools for the photochemical control of chemical and biological processes. Their relatively high quantum yield of photodecarboxylation and the straightforward chemistry for the "caging" of various molecules make them attractive for a wide range of applications. The protocols and data provided in these notes serve as a foundation for researchers to design and implement experiments utilizing this powerful photoremovable protecting group. Further derivatization of the this compound core can be explored to fine-tune the photophysical properties, such as shifting the absorption maximum to longer wavelengths to minimize potential photodamage in biological systems.
Application Notes: Enhanced Analytical Detection of 3-Nitrophenylacetic Acid Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and sensitive quantification of 3-Nitrophenylacetic acid, a compound of interest in various research and pharmaceutical development contexts, can be challenging due to its polarity and potentially low concentrations in complex matrices. Direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may suffer from poor retention, peak tailing, and insufficient sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic behavior and enhance its detectability.
This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols focus on two common and effective derivatization strategies: amidation using 3-nitrophenylhydrazine (B1228671) (3-NPH) for LC-MS analysis, and silylation for GC-MS analysis.
Principle of Derivatization for Enhanced Detection
Derivatization chemically modifies a functional group on the analyte molecule. For this compound, the target is the carboxylic acid group. The primary goals of derivatization in this context are:
-
Increased Volatility: For GC analysis, the polar carboxylic acid group is converted to a less polar, more volatile derivative (e.g., a silyl (B83357) ester), allowing it to be readily analyzed in the gas phase.
-
Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve peak shape by masking the polar carboxylic acid group, leading to better resolution and more accurate integration.
-
Enhanced Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable moiety, significantly increasing the signal intensity in the mass spectrometer.
-
Increased Sensitivity: By incorporating a chromophore, fluorophore, or an easily ionizable group, the detector response to the analyte is significantly amplified, leading to lower limits of detection (LOD) and quantification (LOQ).
Data Presentation: Quantitative Enhancement of Detection
The following table summarizes the expected enhancement in analytical sensitivity for carboxylic acids, including those structurally similar to this compound, after derivatization. The data is compiled from studies comparing underivatized and derivatized analytes.
| Analyte (or Structurally Similar) | Analytical Method | Derivatization Reagent | Limit of Detection (LOD) - Underivatized | Limit of Detection (LOD) - Derivatized | Approximate Fold Improvement | Reference |
| Carboxylic Acids (General) | LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | High nM to µM range | 10 pM - 25 nM | 100 - 1000x | [1][2] |
| 4-Hydroxyphenylacetic acid | LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | ~1.5 µM | ~15 nM | ~100x | [1] |
| 3-Phenylpropionic acid | LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | ~0.8 µM | ~8 nM | ~100x | [1] |
| Carboxylic Acids (General) | GC-MS | Silylating Agents (e.g., BSTFA) | Not applicable (non-volatile) | Low pg on-column | Enables analysis | [3] |
Experimental Workflow
The general workflow for the derivatization and analysis of this compound is depicted below.
Experimental Protocols
Protocol 1: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is adapted for the derivatization of the carboxylic acid functionality of this compound to a 3-nitrophenylhydrazide, which enhances ionization efficiency and chromatographic retention in reversed-phase LC-MS.
Materials:
-
This compound standard
-
Sample containing this compound
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Heater block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of working standards by serial dilution in 50% methanol.
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the acidic components. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract or an aliquot of the standard solution in 20 µL of 50% methanol.
-
-
Derivatization Reaction:
-
Prepare a 200 mM solution of 3-NPH in 50% methanol.
-
Prepare a 120 mM solution of EDC in a solution of 6% pyridine in 50% methanol.[1]
-
To the 20 µL of reconstituted sample/standard, add 20 µL of the 200 mM 3-NPH solution.
-
Add 20 µL of the 120 mM EDC/pyridine solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 40°C for 30 minutes.[1]
-
-
Sample Preparation for LC-MS/MS:
-
After incubation, dilute the reaction mixture with 940 µL of 50% methanol/water containing 0.1% formic acid to a final volume of 1 mL.
-
Centrifuge the diluted sample at 14,000 x g for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from interferences (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor the specific parent and product ion transitions for the 3-NPH derivative of this compound using Multiple Reaction Monitoring (MRM).
-
Protocol 2: Silylation for GC-MS Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ester, which is more volatile and thermally stable for GC-MS analysis.
Materials:
-
This compound standard
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts (200 µL)
-
Heater block
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample or standard is completely dry. Lyophilize or evaporate the solvent under a gentle stream of nitrogen. Water will quench the silylation reaction.
-
Transfer the dried sample or standard to a GC vial insert.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine (or another aprotic solvent) to the dried sample to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 60 minutes in a heater block.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature before injection.
-
GC Column: A non-polar or semi-polar column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a suitable mass range (e.g., m/z 50-550) or use Selected Ion Monitoring (SIM) for target ions of the TMS-derivatized this compound for enhanced sensitivity.
-
Conclusion
Derivatization of this compound is a highly effective strategy to significantly enhance its analytical detection. For LC-MS analysis, derivatization with 3-NPH provides a substantial increase in sensitivity, allowing for quantification at picomolar to nanomolar levels. For GC-MS analysis, silylation is essential to enable the analysis of this otherwise non-volatile compound. The choice of method will depend on the available instrumentation, the sample matrix, and the required sensitivity. The protocols provided herein offer a robust starting point for method development and validation for the sensitive and accurate quantification of this compound in various research and development applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Willgerodt-Kindler Synthesis of 3-Nitropropanoic Acid (3-NPA)
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Willgerodt-Kindler reaction for the synthesis of 3-nitropropanoic acid (3-NPA). The synthesis is approached as a two-step process: first, the conversion of 3-nitroacetophenone to the corresponding phenylthioacetamide intermediate, followed by hydrolysis to yield the final 3-NPA product. The advice herein is based on established principles of the Willgerodt-Kindler reaction with analogous substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind synthesizing 3-NPA using the Willgerodt-Kindler reaction?
The Willgerodt-Kindler reaction is a method for converting aryl alkyl ketones into terminal amides or, in this specific modification, thioamides.[1][2][3] The proposed synthesis of 3-NPA would involve reacting 3-nitroacetophenone with elemental sulfur and a secondary amine, typically morpholine (B109124), to form N-(3-nitrophenylacetyl)morpholine-4-carbothioamide.[1][4] This thioamide intermediate is then hydrolyzed to produce 3-nitropropanoic acid. The reaction essentially involves the migration of the carbonyl group to the end of the alkyl chain and its conversion to a thioamide.[2][5]
Q2: I am experiencing very low yields of the thioamide intermediate. What are the common causes?
Low yields in the Willgerodt-Kindler reaction are a frequent issue.[6] Several factors could be responsible:
-
Insufficient Temperature: The reaction often requires high temperatures to proceed efficiently.[6] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Incorrect Reagent Stoichiometry: The molar ratio of the ketone, sulfur, and amine is crucial. An excess of sulfur and amine is typically required. A common starting point is a 1:2:3 molar ratio of ketone:sulfur:morpholine.[7]
-
Poor Quality Reagents: Ensure that the 3-nitroacetophenone is pure and that the morpholine has been purified (e.g., by distillation over sodium) to remove water and other impurities.[6]
-
Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Presence of Water or Oxygen: The reaction can be sensitive to atmospheric oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.[8]
Q3: My reaction produces a complex mixture of side products. How can I improve selectivity?
Side product formation is a known challenge.[2][9] Common side products include unreacted starting material, the corresponding amide (from hydrolysis of the thioamide), and various sulfur-containing heterocyclic compounds.[9] To improve selectivity:
-
Optimize Temperature: While high temperatures are needed, excessive heat can lead to decomposition and side reactions. Experiment with a range of temperatures to find the optimal balance.
-
Use a Suitable Solvent: While often run neat, using a high-boiling point, polar aprotic solvent like DMF, quinoline, or PEG-600 can sometimes improve selectivity and yield.[7][10][11]
-
Consider Catalysts: The addition of a base or an acid catalyst has been shown to influence the reaction.[5][12] For instance, general acid-base catalysis might be beneficial.[12]
Q4: How do I effectively hydrolyze the thioamide intermediate to 3-NPA?
Once the thioamide intermediate is isolated and purified, it must be hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. A common method involves refluxing the thioamide with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification to precipitate the 3-nitropropanoic acid.[4][7] The progress of the hydrolysis should be monitored by TLC until the thioamide spot disappears.
Q5: Are there alternative, more efficient methods for this reaction?
Yes, modern variations of the Willgerodt-Kindler reaction often employ microwave-assisted heating.[4][13] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[4][10][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Not Starting (No product formation on TLC) | 1. Temperature too low.2. Inactive reagents (e.g., old sulfur, impure morpholine).3. Strong deactivating effect of the nitro group on the starting material. | 1. Gradually increase the reaction temperature, monitoring for product formation.2. Use fresh, high-purity sulfur and freshly distilled morpholine.3. Increase the excess of sulfur and morpholine. Consider using a higher-boiling solvent to allow for higher reaction temperatures. |
| Low Yield of Thioamide | 1. Incomplete reaction.2. Sub-optimal reagent ratios.3. Product decomposition at high temperatures.4. Mechanical loss during workup.[14] | 1. Increase reaction time. Monitor via TLC until starting material is consumed.2. Systematically vary the ketone:sulfur:amine ratio to find the optimum.3. Find the minimum temperature required for a reasonable reaction rate. Consider a solvent-free microwave protocol.[7]4. Ensure all transfers are quantitative and the product is thoroughly extracted during workup. |
| Formation of Insoluble Black Tar | 1. Polymerization of reactants or products.2. Excessive heating leading to decomposition. | 1. Lower the reaction temperature.2. Ensure thorough and continuous stirring throughout the reaction.[14]3. Use a solvent to avoid high concentrations of reactants. |
| Difficult Hydrolysis of Thioamide | 1. Insufficiently strong acidic or basic conditions.2. Low solubility of the thioamide in the hydrolysis medium. | 1. Increase the concentration of the acid or base. Switch from NaOH to KOH if necessary.2. Add a co-solvent like ethanol (B145695) or dioxane to the aqueous hydrolysis mixture to improve solubility. |
| Final 3-NPA Product is Impure | 1. Incomplete hydrolysis of the thioamide.2. Co-precipitation of sulfur-containing byproducts. | 1. Ensure the hydrolysis reaction goes to completion by monitoring with TLC.2. Purify the crude 3-NPA by recrystallization from a suitable solvent system (e.g., water or ethyl acetate (B1210297)/hexanes). |
Experimental Protocols
Protocol 1: Willgerodt-Kindler Synthesis of N-(3-nitrophenylacetyl)morpholine-4-carbothioamide
Caution: This reaction should be performed in a well-ventilated fume hood as it generates hydrogen sulfide (B99878) (H₂S), a toxic and flammable gas.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroacetophenone (1.0 eq).
-
Add elemental sulfur (2.0 - 2.5 eq).
-
Add morpholine (3.0 - 4.0 eq).
-
Heat the reaction mixture with vigorous stirring to reflux (typically 120-140 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the disappearance of the 3-nitroacetophenone spot.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water and stir.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Hydrolysis to 3-Nitropropanoic Acid (3-NPA)
-
Dissolve the purified thioamide from Protocol 1 in ethanol in a round-bottom flask.
-
Add a 20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 6-12 hours, or until TLC analysis indicates the complete consumption of the thioamide.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
The 3-NPA product should precipitate. If it oils out, extract with ethyl acetate.
-
Collect the solid product by vacuum filtration and wash with cold water. If extracted, dry the organic layer, and remove the solvent.
-
The crude 3-NPA can be further purified by recrystallization.
Visualized Workflows and Logic
Caption: Overall experimental workflow for the two-step synthesis of 3-NPA.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt_rearrangement [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. quora.com [quora.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. soachim.info [soachim.info]
- 13. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis and Purification of 3-Nitrophenylacetic Acid
Welcome to the technical support center for the synthesis and purification of 3-Nitrophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via nitration of phenylacetic acid?
A1: The direct nitration of phenylacetic acid using a mixture of nitric acid and sulfuric acid is a common synthetic route. However, this reaction typically yields a mixture of products. The most common byproducts are:
-
Isomeric Byproducts: The primary byproducts are the other positional isomers, 2-Nitrophenylacetic acid (ortho-isomer) and 4-Nitrophenylacetic acid (para-isomer). The carboxymethyl group (-CH₂COOH) is an ortho-, para-director, meaning the formation of 2- and 4-nitrophenylacetic acid is favored. The desired this compound (meta-isomer) is typically formed as a minor component.
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrophenylacetic acids, such as 2,4-Dinitrophenylacetic acid. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agents).
-
Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted phenylacetic acid in the crude product.
-
Oxidation Byproducts: Although less common under controlled conditions, oxidation of the side chain can occur, leading to other impurities.
Q2: What is the expected isomer distribution in the nitration of phenylacetic acid?
A2: The nitration of phenylacetic acid predominantly yields the ortho- and para- isomers. Based on literature, the formation of the meta-isomer, this compound, is significantly lower. One study reported the formation of approximately 14.4% of the meta-isomer[1]. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Generally, the para isomer is often favored due to reduced steric hindrance compared to the ortho position.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Problem: The final yield of the desired this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Suboptimal Isomer Ratio: As the meta-isomer is the minor product, the inherent regioselectivity of the reaction limits the maximum possible yield.
-
Solution: While changing the fundamental regioselectivity is difficult, carefully controlling the reaction temperature may slightly influence the isomer ratios. It is crucial to follow established protocols that have been optimized for this synthesis.
-
-
Loss During Work-up and Purification: The desired product can be lost during extraction and crystallization steps if the conditions are not optimized.
-
Solution: Ensure the pH is appropriately adjusted during aqueous work-up to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated for extraction into an aqueous base). When performing recrystallization, carefully select the solvent and control the cooling rate to maximize crystal recovery.
-
Issue 2: Difficulty in Separating Isomeric Byproducts
Problem: The crude product is a mixture of 2-, 3-, and 4-nitrophenylacetic acid, and their separation is challenging.
Solution 1: Fractional Recrystallization
This technique exploits the differences in solubility of the isomers in a particular solvent. By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize one isomer while the others remain in solution.
Experimental Protocol: Fractional Recrystallization
-
Solvent Selection: The choice of solvent is critical. Based on available solubility data, significant differences in solubility exist between the ortho- and para-isomers in various solvents. While specific data for the meta-isomer is less available, a systematic approach to solvent screening is recommended.
-
Procedure: a. Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). b. Slowly cool the solution to allow for the selective crystallization of the least soluble isomer. The cooling rate should be slow to ensure the formation of pure crystals. c. Isolate the crystals by filtration. d. The mother liquor will be enriched with the more soluble isomers. The solvent can be partially evaporated and the cooling process repeated to isolate another fraction of crystals. e. Analyze each fraction by a suitable method (e.g., HPLC, melting point) to determine its composition. f. Repeat the recrystallization process on the enriched fractions to achieve the desired purity.
Data Presentation: Solubility of Nitrophenylacetic Acid Isomers
The following table summarizes the mole fraction solubility (x₁) of 2- and 4-Nitrophenylacetic acid in various solvents at different temperatures. This data can guide the selection of an appropriate solvent for fractional crystallization. A larger difference in solubility between the isomers at a given temperature suggests a better potential for separation.
| Solvent | Isomer | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 2-Nitrophenylacetic acid | 298.15 | 0.1337 |
| 4-Nitrophenylacetic acid | 298.15 | 0.0832 | |
| Ethanol | 2-Nitrophenylacetic acid | 298.15 | 0.1018 |
| 4-Nitrophenylacetic acid | 298.15 | 0.0526 | |
| Acetonitrile (B52724) | 2-Nitrophenylacetic acid | 298.15 | 0.0469 |
| 4-Nitrophenylacetic acid | 298.15 | 0.0219 | |
| Water | 2-Nitrophenylacetic acid | 298.15 | 0.0019 |
| 4-Nitrophenylacetic acid | 298.15 | 0.0007 |
Data compiled from available literature.
Solution 2: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations or when high purity is required, preparative HPLC is a powerful technique.
Experimental Protocol: Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method that provides good separation of the three isomers. A common starting point is a reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent is typically used. For example, a gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid.[1]
-
-
Method Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale. a. Column: Use a preparative column with the same stationary phase as the analytical column but with a larger diameter and length. b. Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the preparative column. c. Sample Loading: The amount of sample that can be loaded onto the column will depend on the column size and the resolution of the separation. A loading study should be performed to determine the maximum sample load without compromising purity.
-
Fraction Collection: Collect the fractions corresponding to each isomer as they elute from the column.
-
Solvent Removal: Remove the mobile phase from the collected fractions, typically by rotary evaporation, to obtain the purified isomers.
Issue 3: Presence of Dinitrated Byproducts
Problem: The product is contaminated with dinitrated species, such as 2,4-Dinitrophenylacetic acid.
Cause: Reaction conditions were too harsh (e.g., excessive temperature, prolonged reaction time, or too concentrated nitrating agent), leading to a second nitration event on the aromatic ring.
Solution: Purification by Recrystallization or Column Chromatography
-
Recrystallization: Dinitrophenylacetic acids are significantly more polar and generally have different solubility profiles compared to their mononitrated counterparts. A carefully chosen recrystallization solvent can often be used to selectively remove the dinitrated byproduct. Since dinitrated compounds are often less soluble in moderately polar solvents, they may precipitate out of a solution containing the mononitrated isomers.
-
Column Chromatography: Due to the significant difference in polarity between mononitrated and dinitrated compounds, separation by column chromatography is typically very effective.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used to elute the compounds. The less polar mononitrated isomers will elute first, followed by the more polar dinitrated byproducts.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the removal of common byproducts.
References
Troubleshooting low conversion rates in 3-Nitrophenylacetic acid reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Nitrophenylacetic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked questions (FAQs)
Q1: What are the most common causes for low conversion rates in reactions with this compound?
A1: Low conversion rates can stem from several factors:
-
Purity of this compound: Impurities in the starting material can inhibit the reaction or lead to unwanted side products.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.
-
Presence of Water: For reactions like esterification, the presence of water can reverse the reaction and lower the yield.[1][2]
-
Incomplete Dissolution: this compound has limited solubility in some organic solvents, which can hinder the reaction.
Q2: How should I handle and store this compound?
A2: this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong bases.
Q3: What are some common side reactions to be aware of?
A3: Depending on the reaction, potential side reactions include:
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Reduction of the nitro group: This can occur under certain conditions, especially if using reducing agents or high temperatures.
-
Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid can occur.
-
Polymerization: In the case of reducing the nitro group to an amine, the resulting aniline (B41778) derivative can be prone to polymerization, especially when exposed to air.
Troubleshooting Guides
Low Yield in Esterification Reactions (e.g., Fischer Esterification)
Low yields in the esterification of this compound are often due to the reversible nature of the reaction and the presence of water.
Troubleshooting Steps:
-
Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess (e.g., 10-fold or more) can shift the equilibrium towards the product.[1]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, molecular sieves can be added to the reaction mixture.
-
Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Increasing the temperature can also improve the rate of reaction, but be cautious of potential side reactions.
Quantitative Data on Fischer Esterification of a Related Compound (3-Nitrobenzoic Acid)
The following table provides data for the Fischer esterification of 3-nitrobenzoic acid with methanol (B129727), which can serve as a starting point for optimizing the esterification of this compound.
| 3-Nitrobenzoic Acid (g) | Methanol (mL) | Conc. H₂SO₄ (mL) | Reflux Time (hr) | Reported Yield |
| 1-2 | 8 (per g of acid) | 1 (per 20 mL of MeOH) | 1 | Not specified, but product isolated |
Source: Adapted from a procedure for the esterification of 3-nitrobenzoic acid.[3]
Detailed Experimental Protocol: Synthesis of Methyl 3-Nitrophenylacetate (Adapted from a similar procedure)
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.
-
Reagents: To the flask, add this compound (1.0 eq), methanol (a 10-fold molar excess), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Caption: Troubleshooting logic for amidation reactions.
Incomplete Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 3-aminophenylacetic acid can sometimes be incomplete or lead to side products.
Troubleshooting Steps:
-
Choice of Reducing Agent: Several reducing agents can be used, with varying reactivity and selectivity. Common choices include:
-
Fe/HCl or Fe/NH₄Cl: A classic and often effective method.
-
SnCl₂/HCl: Another common method, but the work-up can be complicated by the formation of tin salts.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): A clean method, but may not be suitable if other reducible functional groups are present.
-
-
Reaction Temperature: The reduction is often exothermic. It may be necessary to cool the reaction initially and then heat to drive it to completion.
-
pH Control: The pH of the reaction mixture can be crucial, especially when using metal/acid combinations.
-
Exclusion of Air: The resulting aniline can be sensitive to oxidation, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.
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Work-up and Purification: The product amine is often isolated as a salt (e.g., hydrochloride) to improve stability and aid in purification. Basification is then required to obtain the free amine.
Experimental Workflow for Nitro Group Reduction
Caption: A typical workflow for the reduction of this compound.
Signaling Pathway Diagram
While this compound itself is not a well-known signaling molecule, its derivatives can be designed to interact with biological targets. The following diagram illustrates a general concept of how a small molecule inhibitor, derived from this compound, might block a signaling pathway by inhibiting an enzyme.
References
Managing exothermic events during the nitration of phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic events during the nitration of phenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to ensure procedural safety and optimal reaction outcomes.
Troubleshooting Guides
Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising rapidly and uncontrollably, and I'm observing vigorous gas evolution. What is happening and what should I do?
Answer:
This indicates a runaway exothermic reaction, a significant safety hazard. The primary cause is the failure to remove the heat generated by the nitration process at a sufficient rate.
Immediate Actions:
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Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
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Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling bath. For an ice bath, add more ice and salt to lower the temperature.
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Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or ice-water with vigorous stirring.[1][2] Caution: This should only be performed as a last resort and with extreme care, as the dilution of concentrated sulfuric acid is also highly exothermic.[1][3]
-
Follow Emergency Protocols: Alert your supervisor and adhere to all established laboratory emergency procedures.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure the cooling bath has sufficient capacity for the scale of the reaction and is at the appropriate temperature (e.g., ice-salt bath for sub-zero temperatures) before starting the reaction.[1] |
| Rapid Addition of Nitrating Agent | Add the nitrating mixture dropwise with continuous monitoring of the internal reaction temperature.[4][5] A slow addition rate is crucial for controlling the exotherm.[1] |
| Poor Agitation | Use efficient and vigorous mechanical or magnetic stirring to prevent the formation of localized "hot spots" where reactant concentrations are high.[1] |
| Incorrect Reagent Concentration/Ratio | Use the correct concentrations and ratios of nitric acid and sulfuric acid as specified in a validated protocol. Using overly concentrated reagents can increase the reaction's exothermicity.[1] |
| Accumulation of Unreacted Reagents | Maintaining the appropriate reaction temperature is critical. If the temperature is too low, the reaction rate may slow, leading to an accumulation of the nitrating agent. A subsequent slight increase in temperature can then cause a rapid, delayed exotherm.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing the nitration of phenylacetic acid?
A1: The most significant safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[7] This can result in a rapid increase in temperature and pressure, and the potential release of toxic nitrogen oxides. It is essential to work in a well-ventilated fume hood and have a clear plan for emergency quenching.[7]
Q2: Why is a mixed acid of sulfuric acid and nitric acid used for this nitration?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the phenylacetic acid.[7][8]
Q3: How can I monitor the progress of the nitration reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting phenylacetic acid, you can observe the disappearance of the starting material and the appearance of the product spots.[7]
Q4: What is the purpose of pouring the reaction mixture onto ice at the end of the reaction?
A4: Pouring the reaction mixture onto crushed ice or ice-water serves two main purposes: it quenches the reaction by diluting the acids and rapidly cooling the mixture, and it causes the solid nitrated product, which is less soluble in the cold aqueous medium, to precipitate out of solution.[1][7]
Q5: My reaction mixture has turned dark brown or black. What does this indicate?
A5: A dark coloration or the formation of tarry substances can indicate side reactions, such as oxidation of the phenylacetic acid or the product, which can be caused by an excessive reaction temperature.[9][10] Maintaining strict temperature control is crucial to minimize these side reactions.[9]
Experimental Protocols
Key Experimental Parameters for Nitration
| Parameter | Recommended Range/Condition | Rationale |
| Reaction Temperature | 0°C to 30°C | Maintaining a low temperature is critical for controlling the exothermic reaction and minimizing side reactions.[4][5][11] |
| Nitrating Agent | Mixed acid (concentrated HNO₃ and H₂SO₄) | Sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺).[7][8] |
| Reagent Ratio (approximate) | HNO₃: 1.1 to 1.2 equivalents; H₂SO₄: 3 to 5 times the mass of HNO₃ | A slight excess of nitric acid ensures complete reaction, while sufficient sulfuric acid acts as a solvent and catalyst.[4][5] |
| Addition of Nitrating Agent | Slow, dropwise addition | Prevents a rapid and uncontrolled increase in temperature.[1][4][5] |
| Agitation | Vigorous and constant stirring | Ensures even heat distribution and prevents localized overheating.[1] |
Detailed Methodology for Nitration of Phenylacetic Acid
Materials:
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Phenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly and cautiously add the desired amount of concentrated nitric acid to the concentrated sulfuric acid with stirring. Keep this mixture cooled.
-
Dissolution of Phenylacetic Acid: In a separate reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve the phenylacetic acid in a portion of concentrated sulfuric acid. Cool this mixture to the target reaction temperature (e.g., 0°C).
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of phenylacetic acid. Carefully monitor the internal temperature and ensure it remains within the desired range (e.g., below 10°C).
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified duration. Monitor the reaction's progress using TLC.
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Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
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Purification: Wash the crude product with cold water until the washings are neutral to remove residual acids. The product can be further purified by recrystallization from a suitable solvent (e.g., water).[11]
Visualizations
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Caption: General experimental workflow for the nitration of phenylacetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction | AIChE [aiche.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Purification of 3-Nitrophenylacetic Acid by Recrystallization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Nitrophenylacetic acid by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, presented in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| No Crystal Formation | I've dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have formed. What should I do? | 1. Solution is Not Saturated (Too Much Solvent): This is the most common reason for crystallization failure. To fix this, reheat the solution to boiling and evaporate some of the solvent to concentrate the solution. Allow it to cool again slowly. To check if you have too much solvent, you can dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the dissolved compound. 2. Supersaturation: The solution may be supersaturated. Try to induce crystallization by: * Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. * Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth. 3. Inappropriate Solvent: The chosen solvent may not be ideal. Review the solvent selection data. A good solvent should dissolve the compound when hot but have low solubility when cold. |
| Oiling Out | Instead of crystals, an oil has separated from the solution upon cooling. How can I resolve this? | 1. Melting Point Depression: The presence of significant impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid. * Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool very slowly. A slower cooling rate can sometimes promote crystal formation over oiling out. 2. High Solute Concentration: The concentration of the solute may be too high. * Solution: Add more hot solvent to the mixture to decrease the concentration and then cool slowly. 3. Inappropriate Solvent: The solvent may be too non-polar for the compound. * Solution: Consider using a more polar solvent or a mixed solvent system (e.g., ethanol-water). |
| Low Yield of Purified Product | After filtration, the amount of recovered this compound is very low. What could have gone wrong? | 1. Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor even after cooling. * Solution: Always use the minimum amount of hot solvent necessary to dissolve the crude product. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. 2. Premature Crystallization: Crystals may have formed during a hot filtration step and were lost. * Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold or using too much of it can redissolve the product. * Solution: Wash the crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure | The melting point of my recrystallized this compound is still broad or lower than the literature value, indicating impurities are still present. How can I improve the purity? | 1. Crystals Formed Too Quickly: Rapid cooling can trap impurities within the crystal lattice. * Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. 2. Ineffective Solvent: The chosen solvent may dissolve the impurities as well as the product at low temperatures. * Solution: A different solvent or a mixed-solvent system might be necessary to effectively separate the impurities. 3. Incomplete Removal of Colored Impurities: If the product has a persistent color, colored impurities may be present. * Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution. Be aware that using too much charcoal can lead to a loss of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on available data, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] Methanol and water are also viable options, and a mixed-solvent system, such as ethanol-water, can be particularly useful for optimizing solubility and recovery.[2][3] The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.
Q2: My purified this compound crystals are very fine needles. Is this a problem?
A2: Not necessarily. The crystal habit (shape) can be influenced by the solvent and the rate of cooling. However, very fine needles can sometimes indicate rapid crystallization, which may trap impurities. If the purity is high (as determined by melting point analysis), the crystal shape is not a concern. For purer, larger crystals, ensure the solution cools slowly and is left undisturbed.
Q3: What are the common impurities in a crude sample of this compound?
A3: The impurities will depend on the synthetic route used. If prepared from the nitration of phenylacetic acid, potential impurities could include other nitrated isomers (2-nitrophenylacetic acid and 4-nitrophenylacetic acid) and unreacted starting material. If synthesized via the Willgerodt reaction of 3-nitroacetophenone, impurities might include sulfur-containing byproducts and unreacted starting materials.[1]
Q4: How can I calculate the percent recovery from my recrystallization?
A4: To calculate the percent recovery, use the following formula:
Percent Recovery = (mass of the pure, dry this compound / initial mass of the crude this compound) x 100%
A high percent recovery is desirable, but purity is the primary goal of recrystallization.
Q5: What are the key safety precautions when working with this compound and the solvents used for recrystallization?
A5: this compound is an irritant, causing skin and serious eye irritation.[4] It is important to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for recrystallization, such as ethanol and methanol, are flammable and should be heated using a steam bath or a heating mantle, not an open flame. Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning any experimental work.
Quantitative Data
| Solvent | Qualitative Solubility of this compound | Solubility of 4-Nitrophenylacetic Acid (mole fraction x 10³) at 298.15 K (25°C) | Boiling Point (°C) |
| Water | Soluble[3] | 1.35 | 100 |
| Ethanol | Soluble[1] | 83.31 | 78 |
| Methanol | Soluble[2] | 134.12 | 65 |
| Chloroform | Slightly Soluble[3] | N/A | 61 |
| Ethyl Acetate | Likely Soluble | 57.18 | 77 |
| Acetone | Likely Soluble | N/A | 56 |
| Toluene | Likely Sparingly Soluble | N/A | 111 |
Note: The solubility of this compound is expected to increase with temperature in these solvents. Data for 4-Nitrophenylacetic acid is sourced from the Journal of Chemical & Engineering Data.[5]
Experimental Protocol: Recrystallization of this compound from a Mixed-Solvent System (Ethanol-Water)
This protocol describes the purification of crude this compound using a mixed-solvent system of ethanol and water.
1. Dissolution:
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Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate or steam bath while swirling until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of ethanol.
2. Hot Filtration (if necessary):
-
If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper to remove the insoluble impurities.
3. Addition of Anti-solvent:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
4. Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
5. Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.
6. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature oven.
7. Characterization:
-
Determine the mass of the dried, purified this compound and calculate the percent recovery.
-
Measure the melting point of the purified crystals. Pure this compound has a melting point of approximately 117-120°C.[2] A sharp melting point close to the literature value is an indication of high purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the purification of this compound.
References
Identifying and minimizing side reactions in 3-NPA amide coupling
Welcome to the Technical Support Center for 3-Nitrophenylacetic Acid (3-NPA) Amide Coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and minimizing side reactions during the synthesis of amides using this compound.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the amide coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during 3-NPA amide coupling?
A1: The most prevalent side reactions in 3-NPA amide coupling, particularly when using carbodiimide (B86325) reagents like EDC or DCC, are:
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N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This is a common issue with carbodiimide coupling and reduces the yield of the desired amide.[1]
-
Epimerization/Racemization: If coupling a chiral amine to 3-NPA, the stereochemical integrity of the amine can be compromised. This occurs via the formation of an oxazolone (B7731731) intermediate, especially under harsh basic conditions or at elevated temperatures.[2]
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Symmetric Anhydride (B1165640) Formation: Two molecules of 3-NPA can react with the coupling reagent to form a symmetric anhydride. While this anhydride can still react with the amine to form the desired product, it consumes an extra equivalent of the acid, which can be problematic if the acid is the limiting reagent.
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Guanidinylation of Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, the reagent can react with the primary or secondary amine nucleophile, forming a guanidinium (B1211019) byproduct and terminating the reaction.[3]
-
Base-Mediated Side Reactions: Due to the acidic nature of the α-protons of 3-NPA (benzylic position activated by both the phenyl and nitro groups), strong bases can lead to side reactions such as self-condensation or decomposition.
Q2: My reaction with EDC is low-yielding, and I see a significant byproduct. What is it and how can I prevent it?
A2: The likely byproduct is an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of 3-NPA and EDC, rearranges instead of reacting with your amine.[1]
To minimize N-acylurea formation:
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Use an Additive: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form an active ester intermediate that is more stable, less prone to rearrangement, and reacts efficiently with the amine.[1]
-
Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can slow down the rate of the rearrangement side reaction.[4]
-
Order of Addition: Pre-activating the 3-NPA with EDC and the additive for a short period before adding the amine can sometimes improve yields, but prolonged pre-activation can be detrimental.
Q3: How can I prevent racemization when coupling a valuable chiral amine with 3-NPA?
A3: Racemization is a critical issue when dealing with chiral amines. To preserve stereochemical integrity:
-
Use Additives: Additives like HOBt, and particularly 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective at suppressing racemization.[2][5]
-
Choose the Right Reagent: Phosphonium-based reagents (e.g., PyBOP) and modern uronium/aminium reagents (e.g., HATU, COMU) are generally associated with lower levels of racemization compared to carbodiimides alone.[2][6]
-
Use a Weaker Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) instead of stronger bases.[6]
-
Maintain Low Temperatures: Perform the coupling at 0 °C or below if possible.
Q4: I am coupling 3-NPA with a sterically hindered or electron-deficient amine, and the reaction is very slow or fails. What should I do?
A4: Difficult couplings with challenging amines require more potent activation methods.
-
Switch to a Stronger Coupling Reagent: Uronium/aminium salts like HATU are significantly more reactive and often succeed where EDC/HOBt fails. HATU forms a highly reactive OAt-active ester, leading to faster and more complete coupling.[5]
-
Elevate Temperature: For some difficult couplings, gentle heating (e.g., to 40-60 °C) may be necessary to overcome the activation energy barrier. This should be done cautiously as it can increase the risk of side reactions.
-
Consider Acyl Fluoride (B91410) Formation: In-situ generation of the acyl fluoride of 3-NPA using reagents like TFFH can be effective for coupling extremely hindered substrates.
Q5: Is the nitro group on 3-NPA stable during the coupling reaction?
A5: The nitroaromatic group is generally stable under standard amide coupling conditions (e.g., using EDC, HATU, PyBOP). These reagents are not strong enough reducing agents to affect the nitro group. However, care should be taken to avoid catalytic hydrogenation conditions or strong, non-specific reducing agents during subsequent workup or purification steps if the nitro group is to be retained.
Data Presentation
The choice of coupling reagent significantly impacts reaction efficiency. The following table provides a comparative overview of common coupling agents for amide bond formation.
| Coupling Agent/System | Reagent Type | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| EDC / HOBt | Carbodiimide | 1–12 hours | 70–95% | Advantages: Cost-effective, water-soluble byproducts for easy workup. Disadvantages: Slower, risk of N-acylurea formation and racemization.[1] |
| DCC / HOBt | Carbodiimide | 1–12 hours | 75–98% | Advantages: Highly effective. Disadvantages: Insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1] |
| HATU / DIPEA | Uronium/Aminium | 15–60 minutes | 85–99% | Advantages: Very fast, high yielding, low racemization.[1] Disadvantages: More expensive, potential for guanidinylation side reaction if used in excess.[2] |
| HBTU / DIPEA | Uronium/Aminium | 30–120 minutes | 80–98% | Advantages: Very effective. Disadvantages: Slightly slower than HATU.[1] |
| PyBOP / DIPEA | Phosphonium | 1–4 hours | 80–98% | Advantages: High efficiency, no risk of guanidinylation. Disadvantages: Forms carcinogenic HMPA byproduct (BOP reagent). PyBOP is a safer alternative. |
Diagrams
Reaction Pathways and Side Reactions
Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Amide Coupling of 3-NPA using EDC/HOBt
This protocol is a robust starting point for standard amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: High-Efficiency Coupling of 3-NPA using HATU
This protocol is recommended for difficult, sterically hindered, or electron-deficient amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Nitrophenylacetic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and scale-up of 3-Nitrophenylacetic acid.
Troubleshooting Guides and FAQs
This section is organized by the stage of the production process.
I. Synthesis
Question 1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a frequent issue and can be attributed to several factors depending on the chosen synthetic route. Here are some common causes and potential solutions:
-
Incomplete Hydrolysis of 3-Nitrobenzyl Cyanide: The hydrolysis of the nitrile to the carboxylic acid may be incomplete.[1]
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration. For acid hydrolysis, boiling for at least fifteen minutes is recommended.[2] For larger scale reactions, the hydrolysis time might be longer.[2]
-
Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is crucial. Using a well-defined ratio of concentrated acid to water is important for efficient hydrolysis.[2]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
-
-
Side Reactions in the Willgerodt Reaction: When synthesizing from 3-nitroacetophenone via the Willgerodt reaction, high temperatures can lead to the reduction of the nitro group by sulfur, resulting in a complex mixture of byproducts and lowering the yield.[3][4]
-
Troubleshooting:
-
Modified Willgerodt Reaction: Employ a modified Willgerodt reaction where a preformed enamine is treated with sulfur at a lower temperature. This minimizes the reduction of the nitro group and leads to a cleaner reaction.[3]
-
-
-
Suboptimal Nitration Conditions: If preparing the precursor 3-nitrobenzyl cyanide by nitration of benzyl (B1604629) cyanide, improper temperature control can lead to the formation of ortho- and dinitro isomers, reducing the yield of the desired para-isomer which is a common precursor for the meta-isomer in some routes.[5]
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (around 10°C) during the addition of the nitrating agent to favor the formation of the p-nitrobenzyl cyanide.[5]
-
Slow Addition of Nitrating Agent: Add the nitrating agent slowly to control the exothermic reaction and prevent temperature spikes.[6]
-
-
Question 2: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. The nature of the impurities will depend on your synthetic route.
-
Hydrolysis of 3-Nitrobenzyl Cyanide:
-
Common Impurity: Unreacted 3-nitrobenzyl cyanide.
-
Minimization: As mentioned above, ensure complete hydrolysis by optimizing reaction time, temperature, and acid concentration. Monitor the reaction by TLC.[2]
-
-
Willgerodt Reaction of 3-Nitroacetophenone:
-
Nitration of Benzyl Cyanide:
Analytical Techniques for Impurity Identification: To identify and quantify impurities, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify unknown impurities.[8]
II. Purification
Question 3: I am having difficulty purifying this compound by recrystallization. What are the best practices?
Answer:
Recrystallization is the most common method for purifying this compound. Success depends heavily on the choice of solvent and proper technique.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
-
Recommended Solvents: Water is a commonly used solvent for the recrystallization of nitrophenylacetic acids.[2] Ethanol (B145695) or mixtures of ethanol and water can also be effective.[5]
-
Troubleshooting Poor Crystal Formation:
-
Too much solvent: If no crystals form upon cooling, you may have used too much solvent. Try boiling off some of the solvent to concentrate the solution.[10]
-
"Oiling out": If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the solute. Try adding a small amount of a co-solvent in which the compound is more soluble.[10]
-
-
-
Recrystallization Technique:
-
Dissolve in Minimum Hot Solvent: Use the minimum amount of boiling solvent to fully dissolve the crude product.[11]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystals.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[11]
-
Question 4: My final product is off-color (e.g., yellow or brown). How can I decolorize it?
Answer:
A discolored product indicates the presence of colored impurities.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities.[11]
-
Procedure: Add a spatula-tip of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] Be cautious not to use too much charcoal as it can also adsorb your product, leading to a lower yield.
-
III. Scale-Up
Question 5: What are the key challenges when scaling up the production of this compound?
Answer:
Scaling up a chemical synthesis presents a unique set of challenges that are not always apparent at the lab scale.
-
Heat Transfer and Temperature Control: Exothermic reactions, such as nitration, can become difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[6]
-
Mitigation Strategies:
-
Use a reactor with a jacket for efficient cooling.
-
Employ a controlled, slow addition of reagents.
-
Ensure adequate agitation to prevent localized hot spots.
-
-
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor can be more challenging than in a small flask. Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions and reducing yield.[12]
-
Mitigation Strategies:
-
Select an appropriate impeller design and agitation speed for the reactor size and viscosity of the reaction mixture.
-
Consider the use of baffles in the reactor to improve mixing.
-
-
-
Safety Considerations: Handling larger quantities of hazardous materials, such as concentrated acids and nitrated compounds, increases the risk of accidents.[13]
-
Mitigation Strategies:
-
Conduct a thorough risk assessment before scaling up.
-
Ensure all personnel are trained on the handling of hazardous materials and emergency procedures.
-
Use appropriate personal protective equipment (PPE).
-
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Reported Overall Yield | Key Challenges | Reference |
| Hydrolysis | 3-Nitrobenzyl chloride | 38% | High cost of starting material. | [4] |
| Multi-step Synthesis | 3-Nitrobenzaldehyde | 31% | Hazardous acid azide (B81097) intermediate. | [4] |
| Willgerodt Reaction | 3-Nitroacetophenone | 7% | Low yield, reduction of nitro group at high temperatures. | [4] |
| Modified Willgerodt Reaction | 3-Nitroacetophenone | 41.7% | Requires preparation of an enamine intermediate. | [3] |
Table 2: Recrystallization Solvents for Nitrophenylacetic Acid Derivatives
| Compound | Solvent | Key Considerations | Reference |
| p-Nitrophenylacetic acid | Water | High solubility at boiling, low solubility at 0°C. Rapid filtration of the hot solution is necessary due to steep solubility curve. | [2] |
| p-Nitrobenzyl cyanide | 80% Ethanol | Effective for removing ortho-isomer impurities. | [5] |
Experimental Protocols
Protocol 1: Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
p-Nitrobenzyl cyanide (100 g, 0.62 mole)
-
Concentrated sulfuric acid (300 cc, 5.4 moles)
-
Water (280 cc)
-
Ice
Procedure:
-
In a 1-liter round-bottomed flask, place 100 g of p-nitrobenzyl cyanide.
-
Prepare a solution of dilute sulfuric acid by carefully adding 300 cc of concentrated sulfuric acid to 280 cc of water.
-
Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten the solid.
-
Use the remaining acid to wash down any solid adhering to the flask walls.
-
Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The reaction mixture will darken.
-
Dilute the hot reaction mixture with an equal volume of cold water and then cool to 0°C or below in an ice bath.
-
Filter the precipitated solid and wash it several times with ice water.
-
For purification, dissolve the crude product in 1600 cc of boiling water. If the starting cyanide was of technical grade, add a small amount of activated charcoal.
-
Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool to room temperature, then in an ice bath to induce crystallization.
-
Collect the pale yellow needles of p-nitrophenylacetic acid by filtration. The expected yield is 103–106 g (92–95%).
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, or an ethanol/water mixture)
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and bring the mixture to a boil while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound production.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pathogenia.com [pathogenia.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preserving the Nitro Group During Chemical Transformations
Welcome to the technical support center for synthetic chemists. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the stability of nitro groups during various chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems and questions regarding the preservation of the nitro group in molecules undergoing synthesis.
Q1: My primary challenge is the unintended reduction of a nitro group during catalytic hydrogenation of another functional group (e.g., an alkene or alkyne). How can I prevent this?
A1: Catalytic hydrogenation is a powerful reduction method, but standard catalysts like Palladium on Carbon (Pd/C) with hydrogen gas (H₂) are often too reactive and will reduce nitro groups.[1] To achieve selectivity, you need to modify the catalyst or the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Modification: The most common strategy is to "poison" or modify the catalyst to reduce its activity. Using a sulfided catalyst, such as Platinum on Carbon (Pt/C) treated with a sulfur source, can significantly increase selectivity for the hydrogenation of other functional groups while leaving the nitro group intact.[2]
-
Alternative Catalysts: Gold (Au) based catalysts have shown high chemoselectivity for the reduction of various functional groups without affecting the nitro group.[3][4]
-
Transfer Hydrogenation: Instead of using high-pressure H₂ gas, consider catalytic transfer hydrogenation. This method uses a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) or triethylsilane with a catalyst (e.g., Pd/C).[2] While still requiring careful optimization, it can sometimes offer better selectivity than direct hydrogenation.
-
Non-catalytic Reductions: If possible, avoid catalytic hydrogenation altogether and choose a chemoselective reducing agent suitable for the target functional group that is known to be compatible with nitro groups.
-
Q2: How can I reduce a ketone or aldehyde to an alcohol without affecting a nearby nitro group?
A2: The reduction of carbonyls in the presence of a nitro group is a common challenge. While powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both groups, milder and more selective reagents are available.
-
Recommended Reagents:
-
Sodium Borohydride (NaBH₄): This is often the reagent of choice. It is generally selective for aldehydes and ketones and will not reduce nitro groups under standard conditions (e.g., in alcoholic solvents like ethanol (B145695) or methanol).
-
Metal-Free Reductions: A combination of tetrahydroxydiboron (B82485) (B₂(OH)₄) with an organocatalyst can be highly chemoselective, tolerating sensitive groups like nitro and carbonyls.[2]
-
Cobalt Catalysis: A system using Co₂(CO)₈ and H₂O has been shown to be a versatile reducing agent for various functional groups while leaving carbonyls and nitro groups intact under specific conditions.[5]
-
Q3: I need to perform a reaction that is sensitive to acidic conditions, but many selective reductions for other groups (like using Fe/HCl) are acidic. What are my options?
A3: You are correct; classic methods like iron in acetic acid or tin(II) chloride are effective but operate under acidic conditions which can be incompatible with other functionalities in your molecule.[1]
-
Neutral or Basic Alternatives:
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents can be used in aqueous or alcoholic solutions and are effective for certain reductions without requiring acid. They are particularly useful for the selective reduction of one nitro group in a polynitroaromatic compound.[1]
-
Catalytic Transfer Hydrogenation: As mentioned in A1, using a system like Pd/C with ammonium formate is performed under neutral to mildly basic conditions and can be an excellent alternative.[2]
-
Diboronic Acid: The use of diboronic acid with a catalyst like 4,4'-bipyridyl in a solvent such as DMF is a metal-free method that proceeds rapidly at room temperature under neutral conditions and shows high chemoselectivity.[6]
-
Q4: Is it possible to protect the nitro group itself before performing a harsh reduction?
A4: Protecting a nitro group is not a common strategy in synthetic chemistry.[7] The nitro group is often considered robust and is frequently used as a "protected" form of an amine, which can be revealed by reduction at a later stage.[7][8] Most strategies, therefore, focus on using chemoselective reagents and conditions for the other transformations that do not affect the nitro group, rather than protecting it directly. If a harsh, non-selective reduction is unavoidable, you may need to reconsider your synthetic route, perhaps by introducing the nitro group at a later step after the reduction is complete.
Data Presentation: Chemoselectivity of Reducing Agents
The following table summarizes the performance of various reagents in the presence of a nitro group, highlighting their primary target and compatibility.
| Reagent/System | Primary Target Functional Group | Effect on Aromatic Nitro Group | Typical Yield (%) | Notes |
| H₂, Pd/C | Alkenes, Alkynes, Carbonyls, Nitriles | Reduces | >90 | High activity, low selectivity. Will reduce most reducible groups.[1][2] |
| H₂, Sulfided Pt/C | Alkenes, Alkynes | Preserves | 80-90 | Modified catalyst shows excellent selectivity for preserving nitro groups.[2] |
| NaBH₄ | Aldehydes, Ketones | Preserves | >95 | Mild and highly selective for carbonyls over nitro groups. |
| LiAlH₄ | Esters, Carboxylic Acids, Amides, Nitriles | Reduces | >90 | Very strong reducing agent; reduces both aliphatic and aromatic nitro groups.[1] |
| Fe / HCl or NH₄Cl | Other Nitro Groups (Selective Reduction) | Reduces | 85-95 | Classic method for nitro reduction; not suitable for preserving them.[2][9] |
| SnCl₂·2H₂O | Other Nitro Groups (Selective Reduction) | Reduces | 85-95 | Mild acidic conditions, good for substrates with acid-stable groups.[2] |
| Diboronic Acid / 4,4'-Bipyridyl | Other Nitro Groups (Selective Reduction) | Reduces | ~91 | Metal-free method, highly chemoselective for nitro groups.[6] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of an Alkene using a Sulfided Catalyst
This protocol describes the selective reduction of a carbon-carbon double bond in a molecule containing an aromatic nitro group.
-
Materials:
-
Substrate (containing alkene and nitro group)
-
5% Platinum on Carbon (Pt/C)
-
Thiophene (B33073) (or other sulfur source)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂) source
-
-
Procedure:
-
To a solution of the substrate (1 equivalent) in ethanol, add 5% Pt/C (typically 1-5 mol%).
-
Add a controlled amount of a sulfur-based catalyst poison, such as thiophene (typically 1-2 equivalents relative to Pt).
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with H₂ (pressure will vary depending on the substrate, typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
-
Protocol 2: Selective Reduction of a Ketone using Sodium Borohydride
This protocol details the reduction of a ketone to a secondary alcohol while preserving a nitro group.
-
Materials:
-
Substrate (containing ketone and nitro group)
-
Sodium Borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (for extraction)
-
-
Procedure:
-
Dissolve the substrate (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄, typically 1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate to yield the crude alcohol product, ready for further purification if necessary.
-
Visualizations
Below are diagrams illustrating key decision-making processes and reaction workflows related to the preservation of nitro groups.
Caption: Decision workflow for selecting a reaction condition to preserve a nitro group.
Caption: Reaction pathway showing selective ketone reduction in the presence of a nitro group.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with 3-Nitrophenylacetic Acid
Welcome to the technical support center for optimizing reactions involving 3-Nitrophenylacetic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound?
A1: Researchers may encounter challenges related to solubility, reaction temperature control, and the potential for side reactions. Due to its nitro functional group, this compound can be susceptible to reduction or other side reactions under certain conditions. Careful selection of solvents and reaction temperatures is crucial for achieving high yields and purity.
Q2: In which solvents is this compound most soluble?
Q3: What are the key safety precautions for handling this compound?
A3: this compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Q4: Can the nitro group on this compound interfere with common reactions?
A4: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid. While it generally does not interfere with standard esterification or amide coupling reactions under mild conditions, it can be sensitive to reducing agents. If your reaction involves reagents that can reduce a nitro group, this potential side reaction should be considered.
Troubleshooting Guides
Low Yield in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion | Incomplete removal of water byproduct, shifting the equilibrium back to the reactants. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene (B28343). Alternatively, use a large excess of the alcohol reactant to drive the equilibrium towards the product.[2] |
| Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. | |
| Reaction temperature is too low. | Increase the reaction temperature to the reflux temperature of the alcohol or solvent being used. | |
| Formation of dark-colored byproducts | Decomposition of the starting material or product at high temperatures. | Monitor the reaction temperature closely. If scorching is observed, reduce the heat. Consider using a milder catalyst or reaction conditions if possible. |
| Side reactions involving the nitro group. | While less common in standard esterifications, consider if any reagents could be promoting side reactions with the nitro group. Ensure the reaction is performed under an inert atmosphere if sensitivity to air or moisture is suspected. |
Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Starting materials remain unreacted | Inefficient activation of the carboxylic acid. | Choose a suitable coupling reagent (e.g., HATU, HBTU, EDC) and ensure it is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). |
| Low nucleophilicity of the amine. | If using a weakly nucleophilic amine (e.g., an aniline (B41778) derivative), a more potent coupling reagent or the addition of an activating agent like HOBt may be necessary. The use of a non-nucleophilic base (e.g., DIPEA) is also critical. | |
| Formation of an unreactive salt between the carboxylic acid and the amine. | Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. | |
| Presence of multiple unidentified spots on TLC | Side reactions such as the formation of acylurea byproduct (with carbodiimide (B86325) reagents). | Purify the crude product using column chromatography. To minimize byproduct formation, ensure anhydrous conditions and consider the order of reagent addition. |
| Degradation of the coupling reagent or starting materials. | Use high-purity, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Solubility of 3-Nitrobenzoic Acid (as a proxy for this compound)
The following table summarizes the solubility of 3-nitrobenzoic acid in various solvents at different temperatures. This data can be used as an estimate for the solubility behavior of this compound due to their structural similarities.
| Solvent | Temperature (°C) | Solubility (mol/L) |
| Methanol (B129727) | 0 | 0.68 |
| 20 | 0.95 | |
| 40 | 1.96 | |
| 50 | 2.99 | |
| Ethanol (B145695) | 0 | 1.61 |
| 20 | 1.97 | |
| 40 | 2.99 | |
| 50 | 3.12 | |
| Ethyl Acetate (B1210297) | 20 | 1.50 |
| 40 | 5.10 | |
| Toluene | 20 | 0.25 |
| Water | 20 | 0.03 |
Data is for 3-nitrobenzoic acid and is sourced from "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids".[3] This should be used as an estimation for this compound.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 3-nitrophenylacetate.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a significant excess of absolute ethanol (e.g., 10-20 equivalents). Ethanol will serve as both the reactant and the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-nitrophenylacetate.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amide Coupling of this compound with Benzylamine (B48309)
This protocol details the synthesis of N-benzyl-2-(3-nitrophenyl)acetamide using a nickel catalyst.[4]
Materials:
-
This compound
-
Benzylamine
-
Nickel(II) chloride (NiCl₂)
-
Toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Reaction vessel (e.g., sealed tube or flask with reflux condenser)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and toluene.
-
Add NiCl₂ (10 mol%) to the solution.[4]
-
Stir the mixture at 80°C for 10 minutes.[4]
-
Add benzylamine (1.2 equivalents) to the reaction mixture.[4]
-
Seal the vessel and stir the mixture at 110°C for 20 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and wash the collected solid with ethyl acetate to recover the catalyst.[4]
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]
-
The resulting crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of 3-Nitrophenylacetic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Nitrophenylacetic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid with limited solubility in many common solvents. It is slightly soluble in cold water, ethanol, and ether. Its solubility is notably better in hot water and hot alcohol. Aprotic polar solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are also effective at dissolving this compound, although specific quantitative data is not broadly available.
Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the immediate troubleshooting steps?
A2: If you are encountering poor solubility, consider the following immediate actions:
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of this compound.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Extended Stirring: Ensure vigorous and prolonged stirring to maximize the contact between the solid and the solvent.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a carboxylic acid with a pKa of approximately 3.97.[1] By adding a base to the reaction mixture, you can deprotonate the carboxylic acid to form the corresponding carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in polar protic solvents like water and alcohols. A pH of 5.5 to 6.0, which is about 1.5 to 2 pH units above the pKa, is generally sufficient for complete deprotonation and dissolution.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent system is a very effective strategy. If your primary reaction solvent is non-polar or has low polarity, adding a small amount of a polar aprotic solvent in which this compound is more soluble (like DMF, DMSO, or THF) can greatly enhance its overall solubility in the mixture.
Troubleshooting Guides
Issue 1: Poor Solubility in Non-Polar Aprotic Solvents for an Amide Coupling Reaction
Symptoms:
-
This compound remains as a solid suspension in solvents like Dichloromethane (B109758) (DCM) or Toluene.
-
The reaction is sluggish or does not proceed to completion, likely due to the low concentration of the dissolved acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility in non-polar solvents.
Issue 2: Difficulty in Dissolving this compound in an Alcoholic Solvent for Fischer Esterification
Symptoms:
-
The acid does not fully dissolve in the alcohol (e.g., methanol, ethanol) even with stirring.
-
The reaction mixture is a slurry, which can lead to inefficient reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues in alcoholic solvents.
Data Presentation
While specific solubility data for this compound is limited, the following table presents the solubility of the structurally similar 3-Nitrobenzoic acid in various solvents at different temperatures. This data can serve as a valuable guide for solvent selection.
| Solvent | Temperature (°C) | Solubility (mol/L) |
| Methanol | 20 | 3.1812 |
| 40 | 13.676 | |
| Ethanol | 20 | 0.9474 |
| 40 | 1.956 | |
| Ethyl Acetate | 20 | 1.974 |
| 40 | 2.987 | |
| Acetonitrile | 20 | 1.5018 |
| 40 | 5.104 | |
| Dichloromethane | 20 | 0.25475 |
| 40 | 1.191 | |
| Toluene | 20 | ~0.03 |
| 40 | ~0.11 | |
| Water | 20 | ~0.02 |
| 40 | ~0.05 |
Data adapted from a study on 3-nitrobenzoic acid, which is expected to have similar solubility trends to this compound.
Based on available data for the isomeric 4-Nitrophenylacetic acid, the general solubility trend in various solvents is as follows: DMF > Methanol > Ethanol > n-Propanol > Ethyl Acetate > Acetonitrile > Water > Cyclohexane [2]
Experimental Protocols
Protocol 1: In-situ Salt Formation for Improved Solubility in Aqueous or Alcoholic Media
This protocol is suitable for reactions where the presence of a base and its corresponding salt is compatible with the desired chemistry, such as in some coupling reactions or when working with aqueous-based media.
Principle: Deprotonation of the carboxylic acid with a mild base increases its polarity and solubility in polar solvents.
Caption: Protocol for in-situ salt formation to enhance solubility.
Methodology:
-
Suspend the required amount of this compound in your chosen polar solvent (e.g., water, ethanol, or a mixture) in the reaction vessel.
-
While stirring vigorously, slowly add a suitable inorganic base (e.g., sodium bicarbonate, potassium carbonate) or an organic base (e.g., triethylamine, diisopropylethylamine).
-
If using an inorganic base in an aqueous system, you may observe effervescence (CO2 evolution). Add the base portion-wise until the effervescence ceases and the solid dissolves.
-
Monitor the pH of the solution using pH paper or a pH meter to ensure it is in the desired range (typically > 5.5).
-
Once a clear solution is obtained, you can proceed with the addition of other reagents.
Protocol 2: Utilizing a Co-Solvent System for Reactions in Less Polar Media
This protocol is ideal for reactions that are incompatible with water or bases but where the primary solvent is not effective at dissolving the starting material.
Principle: A small amount of a highly polar aprotic solvent can disrupt the crystal lattice of the solid and solvate the molecule, increasing its concentration in the bulk, less polar solvent.
Methodology:
-
To your reaction vessel, add the this compound.
-
Add the primary, less polar reaction solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene).
-
With stirring, add a polar aprotic co-solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) dropwise. Start with approximately 5-10% of the total planned reaction volume.
-
Observe for dissolution. If the solid persists, you can gently warm the mixture or add more co-solvent incrementally.
-
Once the this compound is dissolved, proceed with your reaction as planned. Be mindful that the co-solvent may affect the overall polarity of the reaction medium and could influence reaction rates. A patent for the synthesis of a related compound, 2-methyl-3-nitrophenylacetic acid, utilizes dichloromethane as a solvent, suggesting that for some nitrophenylacetic acids, complete dissolution may not be required for the reaction to proceed, or that under specific reaction conditions, solubility is sufficient.
References
Strategies to avoid hazardous intermediates in 3-NPA synthesis
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitropropanoic acid (3-NPA), navigating the potential hazards of various synthetic routes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to promote safer laboratory practices by avoiding or mitigating the risks associated with hazardous intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous intermediates and reagents to be aware of in traditional 3-NPA synthesis?
A1: Traditional synthesis routes for 3-NPA can involve several hazardous substances. Key compounds of concern include:
-
β-Propiolactone: A highly reactive and carcinogenic reagent. Its use poses significant health risks.
-
Acrolein: A volatile, toxic, and flammable liquid that is severely irritating to the eyes, skin, and respiratory tract.[1][2] The intermediate, 3-nitropropanal, is also a toxic compound.
-
Diazomethane (B1218177): A toxic, explosive, and carcinogenic gas, traditionally used for the esterification of the final 3-NPA product.
Q2: Are there safer starting materials to consider for 3-NPA synthesis?
A2: Yes, several alternatives to hazardous starting materials like acrolein and β-propiolactone exist. A notable safer alternative is the use of 3-halopropanoic acids (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid). These compounds are generally less volatile and less acutely toxic than acrolein. The synthesis involves a nucleophilic substitution reaction with a nitrite (B80452) salt to introduce the nitro group.
Q3: What are safer alternatives to diazomethane for the esterification of 3-NPA?
A3: Safer reagents have been developed to replace the hazardous diazomethane for methylation of carboxylic acids. These include:
-
Trimethylsilyldiazomethane (B103560) (TMS-diazomethane): A commercially available reagent that is considered a safer alternative to diazomethane. It is less explosive and can be handled with standard laboratory precautions.
-
Imidazotetrazines (e.g., Temozolomide): These are weighable, non-explosive solids that can generate a methylating agent in situ under milder conditions than traditional methods.
Troubleshooting Guide
Problem: My current synthesis protocol involves β-propiolactone, and I want to switch to a safer alternative.
Solution:
A recommended safer alternative is to start from a 3-halopropanoic acid. The general strategy involves the reaction of 3-bromopropanoic acid or 3-chloropropanoic acid with a nitrite salt, such as sodium nitrite or silver nitrite, to form 3-NPA. This avoids the use of the carcinogenic β-propiolactone.
Problem: I am concerned about the high toxicity and volatility of acrolein in my synthesis.
Solution:
Instead of using acrolein, consider a synthetic route starting from 3-nitro-1-propanol. This alcohol can be oxidized to 3-nitropropanoic acid using common oxidizing agents. While 3-nitro-1-propanol is still a hazardous compound, it is generally less volatile than acrolein, reducing the risk of inhalation exposure.
Problem: My protocol requires esterification with diazomethane, but our institution has restricted its use due to safety concerns.
Solution:
You can replace diazomethane with trimethylsilyldiazomethane (TMS-diazomethane) for the esterification of 3-NPA. This reagent is commercially available and has a significantly better safety profile. The reaction is typically carried out in a suitable solvent system, such as a mixture of diethyl ether and methanol (B129727), at low temperatures.
Data Presentation: Comparison of 3-NPA Synthesis Routes
| Synthetic Route | Starting Materials | Key Intermediates/Reagents | Primary Hazards | Reported Yield | Key Safety Recommendations |
| Via β-Propiolactone | β-Propiolactone, Sodium Nitrite | β-Propiolactone | Highly carcinogenic and reactive. | Moderate | Avoid this route. If unavoidable, handle β-propiolactone in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles. |
| Via Acrolein | Acrolein, Nitrating Agent | Acrolein, 3-Nitropropanal | Acrolein is highly toxic, flammable, and a severe irritant. 3-Nitropropanal is also toxic. | Variable | Work in a well-ventilated fume hood. Use appropriate PPE, including respiratory protection if necessary. Have an emergency plan for spills and exposures. |
| Via 3-Halopropanoic Acid | 3-Bromopropanoic Acid, Sodium/Silver Nitrite | 3-Bromopropanoic Acid, Nitrite Salts | 3-Bromopropanoic acid is corrosive. Nitrite salts can be oxidizing and toxic if ingested. | Up to 60% (with AgNO2) | Handle 3-bromopropanoic acid with care, avoiding skin and eye contact. Use appropriate gloves and eye protection. |
| Via Oxidation of 3-Nitro-1-propanol | 3-Nitro-1-propanol, Oxidizing Agent | 3-Nitro-1-propanol | 3-Nitro-1-propanol is a toxic compound. | Not specified | Handle in a fume hood and wear appropriate PPE. Avoid inhalation and skin contact. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitropropanoic Acid from 3-Bromopropanoic Acid
Objective: To synthesize 3-NPA from 3-bromopropanoic acid, avoiding the use of β-propiolactone and acrolein.
Materials:
-
3-Bromopropanoic acid
-
Silver nitrite (AgNO₂)
-
Anhydrous diethyl ether
-
Distilled water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopropanoic acid in anhydrous diethyl ether.
-
Add finely powdered silver nitrite to the solution. The reaction is typically performed at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours.
-
Once the reaction is complete, filter the mixture to remove the silver bromide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution to extract the 3-nitropropanoic acid as its sodium salt.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-nitropropanoic acid.
Safety Precautions:
-
Perform all operations in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Silver nitrite is a light-sensitive and potentially oxidizing agent. Store it in a dark, cool, and dry place away from combustible materials.
-
Handle 3-bromopropanoic acid with care as it is corrosive.
Protocol 2: Esterification of 3-Nitropropanoic Acid using Trimethylsilyldiazomethane
Objective: To safely esterify 3-NPA to its methyl ester using a safer alternative to diazomethane.
Materials:
-
3-Nitropropanoic acid
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve 3-nitropropanoic acid in a mixture of diethyl ether and methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution dropwise to the cooled solution of 3-NPA. Effervescence (nitrogen gas evolution) will be observed.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Carefully evaporate the solvents under reduced pressure to obtain the methyl 3-nitropropanoate.
Safety Precautions:
-
TMS-diazomethane is a safer alternative to diazomethane but should still be handled with caution in a well-ventilated fume hood.
-
It is an irritant and can be toxic. Avoid inhalation and skin contact.
-
The reaction generates nitrogen gas, so ensure adequate ventilation to prevent pressure buildup.
-
Always wear appropriate PPE.
Visualizations
Caption: A workflow for assessing and mitigating risks in 3-NPA synthesis.
References
Technical Support Center: Enhancing Catalyic Hydrogenation of 3-Nitrophenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the efficiency of the catalytic hydrogenation of 3-nitrophenylacetic acid to its corresponding amine, 3-aminophenylacetic acid.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic hydrogenation of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The reaction is slow, incomplete, or has stalled.
-
Question: My hydrogenation of this compound is not proceeding to completion. What are the likely causes and how can I fix this?
-
Answer: A slow or stalled reaction can be attributed to several factors:
-
Inactive Catalyst: The catalyst may have lost its activity due to age or improper storage. It is recommended to use a fresh batch of catalyst.[1]
-
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[1] Ensure high-purity reagents and consider purifying the this compound if necessary.
-
Insufficient Hydrogen Pressure: The system may not be maintaining the target pressure. Check for leaks and ensure an adequate hydrogen supply.
-
Low Reaction Temperature: While the reaction is exothermic, an initial energy input is often required. A gradual increase in temperature, typically within the 20-80°C range, can enhance the reaction rate.[2]
-
Poor Catalyst-Substrate Contact: Inadequate stirring or agitation can prevent the catalyst from being properly suspended in the reaction mixture. Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Polar solvents like methanol (B129727), ethanol, or even water are generally effective for this type of reaction.[2][3] If solubility is an issue, a mixture of solvents can be used.
-
Issue 2: The reaction is producing significant side products.
-
Question: I am observing the formation of side products, such as hydroxylamine (B1172632) intermediates. How can I improve the selectivity towards 3-aminophenylacetic acid?
-
Answer: The formation of intermediates like hydroxylamines, which can further react to form azo or azoxy compounds, is a common issue.
-
Use of Additives: The addition of catalytic amounts of vanadium compounds, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), has been shown to suppress the formation of hydroxylamine intermediates and improve the yield of the desired amine.[4]
-
Optimize Reaction Conditions: Higher temperatures and pressures generally favor the complete reduction to the amine.[2]
-
Catalyst Choice: The choice of catalyst can influence selectivity. Palladium (Pd) and Platinum (Pt) based catalysts are commonly used for nitro group reductions.
-
Issue 3: I am working with a halogenated analog of this compound and observing dehalogenation.
-
Question: How can I prevent the loss of a halogen substituent during the hydrogenation?
-
Answer: Dehalogenation is a common side reaction, especially with palladium catalysts.
-
Catalyst Selection: Platinum-based catalysts, sometimes modified with sulfur, are known to inhibit dehalogenation. Rhodium and nickel catalysts can also be considered.[5]
-
Control of Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the extent of dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of this compound?
A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups. Platinum on carbon (Pt/C) is also a good option, especially if dehalogenation is a concern with a substituted starting material. The optimal catalyst may depend on the specific reaction conditions and the purity of the starting materials.
Q2: What are the recommended solvents for this reaction?
A2: Polar solvents are generally preferred. Methanol, ethanol, water, and acetic acid are commonly used.[3] The choice of solvent may also depend on the solubility of the starting material and the desired reaction temperature.
Q3: What is a typical catalyst loading for this reaction?
A3: A typical catalyst loading is in the range of 1-10% by weight of the catalyst relative to the substrate. For laboratory-scale reactions, a 5% Pd/C or Pt/C is a common starting point.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by observing the uptake of hydrogen. When the hydrogen consumption ceases, the reaction is typically complete. Additionally, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to analyze samples taken from the reaction mixture over time.
Q5: What are the safety precautions for catalytic hydrogenation?
A5: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood, and all equipment should be properly grounded. The catalyst, particularly Palladium on carbon, can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be handled with care, and the filter cake should not be allowed to dry in the air.
Data Presentation
Table 1: Effect of Vanadium Additive on a Representative Nitroarene Hydrogenation
This table demonstrates the effect of a vanadium additive on suppressing the formation of hydroxylamine side products during the catalytic hydrogenation of a nitro compound, which is a common issue in the reduction of this compound.[4]
| Additive | Reaction Time (min) | Amino Compound Yield (%) | Hydroxylamine Yield (%) |
| NH₄VO₃ | 150 | >99 | <1 |
| None | 150 | 84 | 16 |
Table 2: Comparison of Common Catalysts for Nitro Group Hydrogenation
This table provides a qualitative comparison of common catalysts for the hydrogenation of aromatic nitro compounds.
| Catalyst | Typical Use | Advantages | Disadvantages |
| 5-10% Pd/C | General purpose nitro reduction | Highly active, cost-effective | Can cause dehalogenation |
| 5% Pt/C | Nitro reduction, especially with halogens | Less prone to dehalogenation | Can be more expensive than Pd/C |
| Raney Nickel | Nitro reduction | Cost-effective | Pyrophoric, requires careful handling |
| Rh/C | Aromatic ring and nitro group reduction | Highly active | Can lead to over-reduction of the aromatic ring |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Hydrogenation of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
A pressure reactor (e.g., a Parr shaker) equipped with a stirrer, pressure gauge, and gas inlet/outlet.
-
Filtration apparatus (e.g., a Büchner funnel with Celite)
Procedure:
-
In the pressure reactor vessel, add this compound.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the 5% Pd/C catalyst. The typical catalyst loading is 5-10% by weight relative to the this compound.
-
Add methanol to dissolve the substrate and create a slurry with the catalyst.
-
Seal the reactor and purge the system several times with an inert gas, followed by several purges with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Begin vigorous stirring and, if necessary, heat the reaction mixture to the desired temperature (e.g., 25-50°C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
The catalyst can be removed by filtration over a pad of Celite. Caution: The Pd/C catalyst is pyrophoric. Do not allow the filter cake to dry in the air. Keep it wet with the solvent during and after filtration.
-
The filtrate containing the product, 3-aminophenylacetic acid, can be concentrated under reduced pressure. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualizations
Experimental Workflow
Caption: A general workflow for the catalytic hydrogenation of this compound.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting common hydrogenation issues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Enhancing the selectivity of reactions involving 3-Nitrophenylacetic acid
Technical Support Center: Reactions Involving 3-Nitrophenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for enhancing the selectivity of reactions involving this compound. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound and their relative reactivities?
A1: this compound possesses two key functional groups: a carboxylic acid (-COOH) and an aromatic nitro group (-NO₂).[1] The carboxylic acid is a moderately acidic group that readily undergoes reactions like esterification and amidation.[1] The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amine.[1][2] The selectivity of a reaction depends on choosing reagents and conditions that favor the transformation of one group while leaving the other intact.
Q2: What are the main challenges in achieving selective transformations with this compound?
A2: The primary challenge is the potential for cross-reactivity. For instance, harsh reducing agents intended for the nitro group can also reduce the carboxylic acid. Conversely, some conditions for activating the carboxylic acid for coupling might be incompatible with the nitro group. Achieving high regioselectivity during reactions on the aromatic ring can also be difficult due to the directing effects of the existing substituents.
Q3: When should I consider using a protecting group for either the carboxylic acid or the nitro group?
A3: Protecting groups are advisable when the desired reaction conditions are incompatible with one of the functional groups.[3]
-
Protect the Carboxylic Acid: If you are performing a reaction that is sensitive to acidic protons or if the reaction requires harsh conditions that could degrade the carboxyl group (e.g., certain reductions or organometallic reactions), protecting it as an ester (like a methyl or benzyl (B1604629) ester) is a common strategy.[4][5]
-
Protect the Nitro Group: This is less common. More frequently, the nitro group is reduced to an amine, which is then protected (e.g., as a Boc- or Cbz-carbamate) before subsequent reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Low Yield and/or Poor Selectivity in Nitro Group Reduction
Q: I am trying to reduce the nitro group of this compound to an amine, but I am getting a low yield of the desired 3-Aminophenylacetic acid or observing reduction of the carboxylic acid as well. What should I do?
A: This is a common problem stemming from the choice of reducing agent and reaction conditions.
Possible Causes & Solutions:
-
Harsh Reducing Agent: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro group and the carboxylic acid.[6]
-
Solution: Opt for chemoselective reducing agents. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard and effective method.[6] Other options include using metals in acidic media, such as Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn) in acetic or hydrochloric acid, which are known to selectively reduce nitro groups in the presence of other reducible functionalities.[2][6]
-
-
Incompatible Catalyst: While Pd/C is often preferred, it can sometimes be too reactive for substrates with other sensitive groups.[6]
-
Improper Reaction Conditions: Temperature, pressure, and solvent can significantly impact selectivity.[7][8]
Issue 2: Sluggish Reaction or Side Products in Amide/Ester Coupling
Q: My esterification or amide coupling reaction with this compound is slow, incomplete, or results in unexpected byproducts. How can I optimize this?
A: These issues often relate to inefficient activation of the carboxylic acid, suboptimal reaction conditions, or instability of the reactants/products.
Possible Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine or alcohol is often inefficient and requires high temperatures.[9][10]
-
Solution: Use a coupling agent to activate the carboxylic acid. For amide bond formation, common reagents include HATU, HOBt with EDC, or DCC.[10] For esterification, classic Fischer esterification with an acid catalyst (like H₂SO₄ or p-TsOH) in an excess of the alcohol is effective.[11][12] Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[13]
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical, especially in amide coupling.
-
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize acids without competing in the reaction.[10] Aprotic polar solvents like DMF or DCM are typically used.[10]
-
-
Steric Hindrance: If either the amine/alcohol or the acid is sterically bulky, the reaction rate can decrease.
-
Solution: Increase the reaction time or temperature moderately. Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride, which can be prepared using thionyl chloride (SOCl₂) or oxalyl chloride.[10]
-
Issue 3: Lack of Regioselectivity in Aromatic Ring Functionalization
Q: I am attempting an electrophilic aromatic substitution on the phenyl ring, but I am getting a mixture of isomers instead of the desired product. How can I control the regioselectivity?
A: The existing substituents (-CH₂COOH and -NO₂) on the ring direct incoming electrophiles. The nitro group is a strong deactivating meta-director, while the acetic acid group is a weak deactivating ortho-, para-director.
Possible Causes & Solutions:
-
Conflicting Directing Effects: The substitution pattern is determined by the combined electronic and steric effects of the existing groups. The strong meta-directing nitro group will generally dominate.
-
Solution: To achieve substitution at a different position, a multi-step strategy is often necessary. For example, you could reduce the nitro group to an amine, which is a strong ortho-, para-director. After performing the desired substitution, the amine could potentially be converted back to a nitro group if needed, or used for further functionalization.
-
-
Reaction Conditions: Solvent, temperature, and the nature of the electrophile can influence the isomer ratio.[7]
Mandatory Visualizations
Caption: General troubleshooting workflow for enhancing reaction outcomes.
Caption: Decision pathway for selective nitro group reduction.
Caption: Workflow illustrating a carboxylic acid protection strategy.
Data Presentation
Table 1: Comparison of Reagents for Selective Nitro Group Reduction
| Reagent/Catalyst | Typical Conditions | Solvent | Selectivity Notes | Reference |
| H₂, Pd/C | RT, 1-4 atm H₂ | Methanol (B129727), Ethanol (B145695), EtOAc | Excellent for nitro group reduction. May reduce other groups like alkenes or cause dehalogenation. | [6] |
| H₂, Raney Ni | RT, 1-4 atm H₂ | Methanol, Ethanol | Good for nitro groups; often used when dehalogenation is a concern with Pd/C. | [6] |
| SnCl₂·2H₂O | 60-100 °C | Ethanol, EtOAc | Mild and selective. Effective in the presence of many other reducible groups. | [6] |
| Fe / NH₄Cl or AcOH | Reflux | Water/Ethanol | Classic, inexpensive, and effective method. Generally very selective for nitro groups. | [6] |
| Na₂S or Na₂S₂O₄ | RT to Reflux | Water/Methanol | Useful when hydrogenation or acidic conditions must be avoided. Can sometimes selectively reduce one of multiple nitro groups. | [6] |
Table 2: Common Coupling Reagents for Amide Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Key Features | Reference |
| EDC | HOBt or HOAt | DIPEA, TEA | DMF, DCM | Widely used, water-soluble carbodiimide. Byproducts are water-soluble, simplifying workup. | [10] |
| HATU | None | DIPEA, TEA | DMF, ACN | Highly efficient and fast-acting. Generally leads to high yields and low racemization. | [10][14] |
| DCC | HOBt | DIPEA, TEA | DCM, THF | Effective and inexpensive. Byproduct (DCU) is a precipitate but can be difficult to remove completely. | [10] |
| SOCl₂ | None | Pyridine, TEA | DCM, Toluene (B28343) | Converts acid to highly reactive acyl chloride intermediate. Good for hindered substrates but can be harsh. | [10] |
Experimental Protocols
Protocol 1: Selective Reduction of this compound using SnCl₂
-
Objective: To selectively reduce the nitro group to an amine without affecting the carboxylic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure.
-
Neutralization: Re-dissolve the residue in water and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) to precipitate the tin salts.
-
Extraction & Isolation: Filter the mixture to remove the inorganic salts. The aqueous filtrate contains the product. Acidify the filtrate with dilute HCl to pH ~4-5, which should cause the 3-Aminophenylacetic acid to precipitate. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fischer Esterification of this compound
-
Objective: To convert the carboxylic acid to its methyl ester.
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (which acts as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Use a Dean-Stark trap if using a higher boiling alcohol and a solvent like toluene to remove the water byproduct.[13] Monitor the reaction by TLC.
-
Workup: After cooling, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-nitrophenylacetate. Purify further by column chromatography if necessary.[13]
Protocol 3: Amide Coupling using HATU
-
Objective: To form an amide by coupling this compound with a primary or secondary amine.
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for about 20-30 minutes to allow for the formation of the activated ester.[14]
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting acid is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ujcontent.uj.ac.za]
- 10. growingscience.com [growingscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 2-Nitrophenylacetic Acid and 3-Nitrophenylacetic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures and optimal reaction outcomes. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. Among these, nitrophenylacetic acids are of significant interest due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, paving the way for the construction of complex molecular frameworks. This guide provides an objective comparison of two common isomers, 2-nitrophenylacetic acid and 3-nitrophenylacetic acid, focusing on their performance in key synthetic transformations, supported by available experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Reactivity
The position of the nitro group on the phenyl ring significantly influences the physicochemical properties of nitrophenylacetic acid, which in turn dictates its reactivity. A summary of key properties is presented in Table 1.
| Property | 2-Nitrophenylacetic Acid | This compound |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol |
| Melting Point | 139-142 °C[1] | 117-120 °C[2] |
| pKa | Not explicitly found | 3.97 (at 25 °C)[3] |
| CAS Number | 3740-52-1[1] | 1877-73-2[2] |
The lower melting point of this compound suggests weaker intermolecular forces in its crystal lattice compared to the 2-nitro isomer. The pKa value of this compound indicates it is a moderately strong acid. While a specific pKa for 2-nitrophenylacetic acid was not found in the searched literature, the strong electron-withdrawing nature of the ortho-nitro group is expected to increase its acidity, likely resulting in a lower pKa than the 3-nitro isomer.
Key Synthetic Applications and Comparative Performance
The primary synthetic utility of nitrophenylacetic acids lies in the transformation of the nitro group, most commonly through reduction to an amino group. This transformation unlocks pathways to a diverse array of heterocyclic compounds and other valuable intermediates.
Nitro Group Reduction: Gateway to Anilines
The reduction of the nitro group to an amine is a fundamental step in utilizing nitrophenylacetic acids as precursors for nitrogen-containing heterocycles. Various methods are available for this transformation, with catalytic hydrogenation being one of the most common.
While direct comparative studies providing yields for the reduction of both isomers under identical conditions are scarce in the readily available literature, the electronic effects of the nitro group's position can provide insight into their expected reactivity. The ortho-nitro group in 2-nitrophenylacetic acid may sterically hinder the approach of the reducing agent to some extent, but its strong electron-withdrawing effect can also activate the nitro group towards reduction. In contrast, the meta-nitro group in this compound exerts a weaker electronic influence and is less sterically hindered.
Experimental Protocol: Catalytic Hydrogenation of a Nitroarene (General)
A general protocol for the catalytic hydrogenation of a nitroarene is as follows. This can be adapted for both 2- and this compound.
Materials:
-
Nitrophenylacetic acid isomer
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the nitrophenylacetic acid isomer in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the substrate.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophenylacetic acid.
-
The product can be further purified by recrystallization or other chromatographic techniques if necessary.
Synthesis of Heterocycles: A Tale of Two Isomers
The resulting aminophenylacetic acids are valuable precursors for the synthesis of various heterocyclic systems, particularly those of pharmaceutical interest.
2-Aminophenylacetic Acid: This isomer is a key precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. The ortho-disposition of the amino and acetic acid side chains allows for intramolecular cyclization reactions to form the characteristic seven-membered diazepine (B8756704) ring.
Logical Workflow for Benzodiazepine Synthesis from 2-Nitrophenylacetic Acid:
Caption: Synthetic pathway from 2-nitrophenylacetic acid to benzodiazepines.
3-Aminophenylacetic Acid: While less commonly utilized for the synthesis of fused heterocycles through direct intramolecular cyclization due to the meta-relationship of the functional groups, 3-aminophenylacetic acid can serve as a building block in multi-component reactions or for the synthesis of other substituted aromatic compounds.
Esterification: Influence of Nitro Group Position
Esterification is a common reaction for carboxylic acids. The rate of esterification is influenced by the acidity of the carboxylic acid and steric hindrance around the carboxyl group.
Theoretical Comparison:
-
2-Nitrophenylacetic Acid: The ortho-nitro group is expected to increase the acidity of the carboxylic acid, which could accelerate the protonation of the carbonyl oxygen, a key step in acid-catalyzed esterification. However, the bulky ortho-substituent may also introduce steric hindrance, potentially slowing down the nucleophilic attack of the alcohol.
-
This compound: The meta-nitro group enhances the acidity of the carboxylic acid to a lesser extent than an ortho-nitro group and presents minimal steric hindrance.
Without direct comparative kinetic data, it is difficult to definitively state which isomer would esterify faster. The outcome would likely depend on the specific alcohol used and the reaction conditions.
Experimental Protocol: Fischer Esterification (General)
This protocol can be used for the esterification of both nitrophenylacetic acid isomers.
Materials:
-
Nitrophenylacetic acid isomer
-
Alcohol (e.g., Methanol, Ethanol)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid)
-
Reaction vessel with a reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the nitrophenylacetic acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude ester.
-
Purify the ester by column chromatography or distillation if necessary.
Conclusion: A Matter of Strategic Positioning
The choice between 2-nitrophenylacetic acid and this compound in a synthetic strategy is dictated by the desired final product and the intended reaction pathway.
-
2-Nitrophenylacetic Acid is the precursor of choice when the synthetic route involves an intramolecular cyclization to form fused heterocyclic systems, such as benzodiazepines. The ortho-relationship between the eventual amino group and the acetic acid side chain is crucial for this transformation.
-
This compound is a more suitable starting material when the synthetic target requires a meta-substituted aniline (B41778) derivative or when steric hindrance at the ortho position is a concern in subsequent reactions.
While a lack of direct comparative experimental data in the literature prevents a definitive quantitative comparison of their performance in all reactions, an understanding of their electronic and steric properties allows for a rational selection based on the specific synthetic challenge. Further head-to-head studies would be invaluable to the research community for a more precise evaluation of their respective synthetic efficiencies.
References
A Comparative Analysis of 3-Nitrophenylacetic Acid and 4-Nitrophenylacetic Acid for Researchers and Drug Development Professionals
An in-depth examination of the structural and electronic differences between 3-Nitrophenylacetic acid and 4-Nitrophenylacetic acid and their influence on chemical reactivity.
This guide provides a comprehensive comparison of the chemical properties and reactivity of this compound and 4-Nitrophenylacetic acid. Understanding the distinct characteristics of these isomers is crucial for their effective application in organic synthesis and drug development, where precise control of reactivity is paramount. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying chemical principles.
Core Chemical and Physical Properties
Both this compound and 4-Nitrophenylacetic acid share the same molecular formula (C₈H₇NO₄) and molecular weight (181.15 g/mol ). However, the position of the nitro group on the phenyl ring leads to notable differences in their physical and chemical properties.
| Property | This compound | 4-Nitrophenylacetic Acid |
| CAS Number | 1877-73-2 | 104-03-0 |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol |
| Melting Point | 117-120 °C[1] | 150-155 °C |
| pKa (at 25°C) | ~3.97[1] | ~3.85 |
The Decisive Role of the Nitro Group: Electronic Effects and Acidity
The primary driver of the reactivity differences between these two isomers is the electronic effect of the powerful electron-withdrawing nitro (-NO₂) group. This effect is transmitted through two main mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitro group is highly electronegative and pulls electron density away from the phenyl ring through the sigma bonds. This effect is distance-dependent and acid-strengthening.
-
Resonance Effect (-R): The nitro group can also withdraw electron density through the pi system of the aromatic ring. This delocalization of electrons is most effective when the nitro group is in the ortho or para position relative to the acetic acid side chain.
In 4-Nitrophenylacetic acid , the nitro group is in the para position, allowing for both a strong inductive effect and a significant resonance effect. This combined electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (lower pKa).
For This compound , the nitro group is in the meta position. While it still exerts a strong inductive effect, the resonance effect is not operative from the meta position. Consequently, the overall electron-withdrawing effect is less pronounced compared to the para isomer, resulting in a slightly weaker acid (higher pKa).
Figure 1. Influence of electronic effects on reactivity and acidity.
Comparative Reactivity in Nucleophilic Reactions
The electronic differences between the 3-nitro and 4-nitro isomers directly impact their reactivity in various chemical transformations, particularly those involving a nucleophilic attack at the carbonyl carbon of the carboxylic acid, such as esterification.
This principle can be extrapolated to the esterification of nitrophenylacetic acids. The carbonyl carbon in 4-Nitrophenylacetic acid is expected to be more electrophilic than that in this compound due to the greater electron withdrawal by the para-nitro group. This increased electrophilicity should lead to a faster rate of reaction with nucleophiles like alcohols.
Figure 2. Generalized Fischer-Esterification pathway.
Experimental Protocol: Comparative Fischer Esterification
To empirically determine the reactivity difference, a parallel Fischer esterification experiment can be conducted.
Objective: To compare the reaction rates and yields of the esterification of this compound and 4-Nitrophenylacetic acid with ethanol.
Materials:
-
This compound
-
4-Nitrophenylacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Heating mantles
-
TLC plates and developing chamber
-
GC-MS for quantitative analysis
Procedure:
-
Reaction Setup: In two separate 250 mL round-bottom flasks, place 10.0 g (0.055 mol) of this compound in one and 10.0 g (0.055 mol) of 4-Nitrophenylacetic acid in the other.
-
To each flask, add 100 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid to each flask while stirring.
-
Reflux: Equip each flask with a reflux condenser and heat the mixtures to a gentle reflux using heating mantles.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by Thin Layer Chromatography (TLC).
-
Work-up: After a predetermined time (e.g., 4 hours), cool the reaction mixtures to room temperature.
-
Pour each mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product yields by weight and determine the purity and conversion using Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Outcome: It is anticipated that the reaction with 4-Nitrophenylacetic acid will proceed at a faster rate and potentially give a higher yield within the same timeframe compared to this compound, due to the enhanced electrophilicity of its carbonyl carbon.
References
Comparative analysis of synthetic routes to nitrophenylacetic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to the ortho-, meta-, and para-isomers of nitrophenylacetic acid, compounds of significant interest in chemical research and pharmaceutical development. The following sections detail the most common and effective synthetic methodologies for each isomer, supported by experimental data and protocols to facilitate informed decisions in laboratory and industrial settings.
At a Glance: Comparison of Synthetic Routes
| Isomer | Starting Material | Synthetic Method | Overall Yield (%) | Key Advantages | Key Disadvantages |
| o-Nitrophenylacetic acid | 2-Chloronitrobenzene | Multistep: Nucleophilic Substitution & Hydrolysis | 40-70% | Readily available starting material. | Multistep process, moderate yield. |
| m-Nitrophenylacetic acid | 3-Nitroacetophenone | Modified Willgerodt Reaction | 41.7% | Inexpensive starting material, good for large scale. | Multistep process, moderate yield. |
| p-Nitrophenylacetic acid | p-Nitrobenzyl cyanide | Acid Hydrolysis | 92-95% | High yield, straightforward procedure. | Starting material may be less common than for other isomers. |
Synthetic Pathways Overview
The synthesis of each nitrophenylacetic acid isomer is distinct, dictated by the directing effects of the nitro group on the benzene (B151609) ring. The following diagrams illustrate the most viable synthetic pathways for each isomer.
Caption: Synthesis of o-Nitrophenylacetic Acid.
Caption: Synthesis of m-Nitrophenylacetic Acid.
Caption: Synthesis of p-Nitrophenylacetic Acid.
Detailed Experimental Protocols
Synthesis of o-Nitrophenylacetic Acid via Nucleophilic Substitution and Hydrolysis
This method involves the reaction of 2-chloronitrobenzene with a cyanide source, followed by hydrolysis of the resulting nitrile. While a direct, high-yield synthesis of o-nitrophenylacetic acid is not as commonly reported as for its isomers, this route offers a viable pathway with an overall yield in the range of 40-70%.[1][2]
Step 1: Synthesis of 2-Nitrobenzyl Cyanide
A mixture of 2-chloronitrobenzene, an excess of a cyanide source (e.g., ethyl cyanoacetate (B8463686) or methyl cyanoacetate), and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMSO is heated. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is worked up to isolate the 2-nitrobenzyl cyanide intermediate.[2]
Step 2: Hydrolysis of 2-Nitrobenzyl Cyanide
The crude 2-nitrobenzyl cyanide is then subjected to hydrolysis using a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in an aqueous solution. The reaction mixture is heated to drive the hydrolysis to completion. Upon cooling and acidification (if basic hydrolysis was used), the o-nitrophenylacetic acid precipitates and can be collected by filtration.[2]
Synthesis of m-Nitrophenylacetic Acid via the Modified Willgerodt Reaction
This improved procedure for the Willgerodt reaction of 3-nitroacetophenone offers a practical route for the large-scale preparation of m-nitrophenylacetic acid with an overall yield of 41.7%.[3]
Step 1: Formation of the Enamine
A mixture of 3-nitroacetophenone and morpholine in toluene is refluxed with a Dean-Stark trap to remove water. After the reaction is complete, the toluene is removed under reduced pressure to yield the crude enamine.[3]
Step 2: Formation of the Thiomorpholide
The crude enamine is dissolved in dimethylformamide (DMF) and cooled in an ice bath. Sulfur is added in one portion, and the mixture is stirred at low temperature and then at room temperature. The reaction mixture is then poured into water to precipitate the thiomorpholide, which is collected by filtration.[3]
Step 3: Hydrolysis of the Thiomorpholide
The thiomorpholide is hydrolyzed by refluxing with a mixture of sulfuric acid, acetic acid, and water. After cooling, the reaction mixture is poured into ice water, and the precipitated m-nitrophenylacetic acid is collected by filtration and recrystallized from water to give pale needles.[3]
Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide
This is a highly efficient and straightforward method for the preparation of p-nitrophenylacetic acid, yielding 92-95% of the pure product.[4]
Procedure:
In a round-bottomed flask, p-nitrobenzyl cyanide is mixed with a solution of concentrated sulfuric acid in water. The mixture is heated to boiling and refluxed for a short period (around 15 minutes). The reaction mixture is then cooled, and the crude p-nitrophenylacetic acid precipitates. The precipitate is collected by filtration, washed with cold water, and then recrystallized from boiling water to yield pale yellow needles of pure p-nitrophenylacetic acid.[4]
Concluding Remarks
The choice of synthetic route for a particular nitrophenylacetic acid isomer will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.
-
For p-nitrophenylacetic acid , the hydrolysis of p-nitrobenzyl cyanide is the most efficient and high-yielding method.[4]
-
For m-nitrophenylacetic acid , the modified Willgerodt reaction of 3-nitroacetophenone provides a practical and scalable route.[3]
-
The synthesis of o-nitrophenylacetic acid is generally more challenging. The multi-step route from 2-chloronitrobenzene offers a viable, albeit lower-yielding, option.[1][2]
Researchers should carefully consider these factors when selecting a synthetic strategy for their specific needs. The detailed protocols provided in this guide serve as a valuable resource for the practical execution of these syntheses.
References
Illuminating Molecular Architecture: A Comparative Guide to Validating 3-Nitrophenylacetic Acid Derivatives using NMR and MS
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel molecules is a cornerstone of chemical research and pharmaceutical development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 3-nitrophenylacetic acid and its derivatives, supported by experimental data and detailed protocols.
The this compound scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a range of biological activities. Accurate structural elucidation is paramount to understanding structure-activity relationships and ensuring the integrity of synthesized compounds. NMR and MS are indispensable analytical techniques that, when used in conjunction, provide unambiguous structural verification.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and MS data for this compound and a selection of its derivatives. This quantitative data allows for a clear comparison of how structural modifications are reflected in the spectral output.
Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -CH₂- Protons | Other Protons | Solvent |
| This compound | 8.15 (s, 1H), 8.07 (d, 1H), 7.60 (d, 1H), 7.47 (t, 1H) | 3.85 (s, 2H) | - | CDCl₃ |
| Methyl 3-nitrophenylacetate[1] | 8.15 (s, 1H), 8.07 (d, 1H), 7.60 (d, 1H), 7.47 (t, 1H)[1] | 3.85 (s, 2H)[1] | 3.80 (s, 3H, -OCH₃)[1] | CDCl₃ |
| 2-Methyl-3-nitrophenylacetic acid | 7.71-7.73 (d, 1H), 7.43-7.44 (d, 1H), 7.26-7.33 (t, 1H) | 3.78 (s, 2H) | 2.33 (s, 3H, Ar-CH₃), 12.52 (s, 1H, -COOH) | DMSO-d₆ |
| N-(3-Nitrophenyl)acetamide | 8.62 (s, 1H), 7.90 (d, 1H), 7.59 (d, 1H), 7.50 (t, 1H) | - | 10.4 (s, 1H, -NH-), 2.12 (s, 3H, -COCH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | -CH₂- Carbon | Carbonyl Carbon | Other Carbons | Solvent |
| This compound | 148.4, 135.8, 130.0, 129.8, 124.9, 122.5 | 40.8 | 176.9 | - | DMSO-d₆ |
| Methyl 3-nitrophenylacetate | 148.3, 136.0, 135.5, 129.6, 124.5, 122.4 | 40.7 | 171.1 | 52.3 (-OCH₃) | CDCl₃ |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 181.04 | 135.04 ([M-NO₂]⁺), 91.05 ([C₇H₇]⁺) | GC-MS (EI) |
| Methyl 3-nitrophenylacetate | 195.05 | 135.04 ([M-NO₂-CH₃]⁺), 105.07 | GC-MS (EI) |
| N-(3-Nitrophenyl)acetamide | 180.06 | 138.05 ([M-CH₂CO]⁺), 92.06 ([M-CH₂CO-NO₂]⁺) | ESI-MS |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
Synthesis of Methyl 3-nitrophenylacetate
A solution of this compound (1.0 g, 5.52 mmol) in methanol (B129727) (20 mL) is cooled to 0°C. Thionyl chloride (0.8 mL, 11.04 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-nitrophenylacetate as a yellow oil.
NMR Sample Preparation
For ¹H and ¹³C NMR analysis, approximately 5-20 mg of the purified derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is more common.
Mass Spectrometry Analysis
Mass spectra are typically acquired using either a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI).
-
GC-MS (EI): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from any impurities on a capillary column and then introduced into the ion source where it is fragmented by a high-energy electron beam.
-
LC-MS (ESI): A solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small percentage of formic acid) is introduced into the ESI source via an HPLC system. The analyte is ionized by applying a high voltage to a fine needle, forming a spray of charged droplets.
Visualizing the Workflow and a Potential Mechanism of Action
Graphical representations of the experimental workflow and potential biological pathways can aid in understanding the broader context of the structural validation process and the relevance of these compounds.
Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The following diagram illustrates this potential mechanism of action.
References
A Comparative Guide to LC-MS Methods for the Analysis of 3-Nitropropionic Acid and Its Metabolites
For researchers, scientists, and drug development professionals engaged in studies involving the mitochondrial toxin 3-nitropropionic acid (3-NPA), accurate and reliable quantification of this compound and its metabolites is paramount. This guide provides an objective comparison of two distinct liquid chromatography-mass spectrometry (LC-MS) methods for the determination of 3-NPA and its primary metabolite, 3-nitropropanol (B1196422) (3-NP-ol), in biological matrices. The information presented herein is supported by experimental data to aid in the selection and implementation of the most suitable analytical method for specific research needs.
Introduction to 3-Nitropropionic Acid and its Metabolism
3-Nitropropionic acid is a potent neurotoxin known to cause cellular energy deficits by irreversibly inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain. In mammalian systems, 3-NPA can be metabolized to 3-nitropropanol. Furthermore, in plant and fungal species, 3-NPA can exist as glucose esters. The primary metabolic conversion in mammals relevant for toxicological and drug development studies is the reduction to 3-NP-ol.
Metabolic pathway of 3-NPA.
Comparative Analysis of LC-MS Methods
This guide details two validated LC-MS/MS methods for the quantification of 3-NPA. Method 1 employs a protein precipitation and solid-phase cleanup approach, suitable for complex matrices like plasma and urine. Method 2 utilizes a liquid-liquid extraction technique, offering an alternative with different selectivity.
Method 1: UPLC-MS/MS with Protein Precipitation and Solid-Phase Cleanup
This method is designed for the sensitive detection of 3-NPA in various biological samples, including serum and urine.
Experimental Protocol:
-
Sample Preparation:
-
To 1 mL of sample (serum or urine), add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
The supernatant is passed through a primary secondary amine (PSA) solid-phase extraction column for cleanup.
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution.[1]
-
-
LC-MS/MS Conditions:
References
Comparing the efficacy of different coupling reagents for 3-Nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of coupling reagent is critical to the success of these reactions, directly influencing yield, purity, reaction time, and the potential for side reactions. This guide provides an objective comparison of the efficacy of several common coupling reagents for the amidation of 3-Nitrophenylacetic acid, an electron-deficient carboxylic acid, with a model primary amine, benzylamine (B48309). The data presented is a synthesis of literature findings on analogous electron-deficient systems to provide a representative comparison.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for an electron-deficient carboxylic acid like this compound requires careful consideration of the reagent's reactivity and potential for side reactions. Reagents that form highly reactive activated esters are often preferred to overcome the reduced nucleophilicity of the carboxylate. Below is a summary of the performance of common coupling reagents in the formation of an amide bond between an acid and an amine, based on reported yields in similar systems.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Observations |
| EDC | HOBt | DIPEA | ~85-95 | A widely used, cost-effective carbodiimide (B86325). The resulting urea (B33335) byproduct is water-soluble, which simplifies purification. The use of HOBt is crucial to suppress racemization and improve efficiency.[1] |
| HATU | None | DIPEA | >95 | A highly efficient uronium salt-based reagent known for rapid reaction times and high yields, especially for challenging couplings involving sterically hindered or electron-deficient partners.[2] |
| PyBOP | None | DIPEA | ~90-95 | A phosphonium (B103445) salt-based reagent that is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct HMPA. It offers high coupling efficiency.[3] |
| COMU | None | DIPEA | >95 | A modern uronium salt-based reagent with coupling efficiencies comparable to HATU. It is considered safer than HOBt/HOAt-based reagents and has good solubility.[4][5] |
| DCC | HOBt | DIPEA | ~50-60 | One of the original carbodiimide coupling reagents. Its use in solution-phase synthesis is often hampered by the formation of a poorly soluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[1][5] |
Note: Yields are based on the coupling of various carboxylic acids with amines as reported in the literature and may vary depending on the specific substrates, solvent, temperature, and reaction time.
Experimental Protocols
The following are detailed, representative protocols for the coupling of this compound with benzylamine using some of the most effective and commonly used coupling reagents.
EDC/HOBt Mediated Coupling
This protocol is a standard and cost-effective method for amide bond formation.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Add benzylamine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
HATU Mediated Coupling
This protocol is highly efficient, particularly for challenging substrates, and is characterized by rapid reaction times.
Materials:
-
This compound
-
Benzylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add benzylamine (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in the EDC/HOBt protocol.
PyBOP Mediated Coupling
This protocol provides a safe and effective alternative to BOP, with high yields.
Materials:
-
This compound
-
Benzylamine
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), PyBOP (1.1 eq.), and benzylamine (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in the EDC/HOBt protocol.
Visualizing the Process: Workflows and Mechanisms
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for amide coupling and the mechanisms of action for key coupling reagent classes.
Caption: A generalized experimental workflow for the coupling of this compound and benzylamine.
Caption: The activation of a carboxylic acid by EDC proceeds through an O-acylisourea intermediate, which is converted to a more stable HOBt active ester before reacting with the amine.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
Benchmarking new synthetic methods for 3-Nitrophenylacetic acid against literature
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Nitrophenylacetic acid, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, has been approached through numerous methodologies over the years.[1] This guide provides a comprehensive benchmark of an improved, more recent synthetic method against established literature procedures. The comparison focuses on key performance indicators such as reaction yield, starting materials, and procedural complexity to offer researchers a clear basis for selecting the most efficient and practical synthetic route.
Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for four distinct methods for the synthesis of this compound.
| Method | Starting Material | Key Reagents | Overall Yield (%) | Key Limitations |
| Method 1: From 3-Nitrobenzyl Halide | 3-Nitrobenzyl chloride | KCN, H₂O | 38% | High cost of starting material[2] |
| Method 2: From 3-Nitrobenzaldehyde (B41214) | 3-Nitrobenzaldehyde | (Multistep) | 31% | Hazardous acid azide (B81097) intermediate, unsuitable for large scale[2][3] |
| Method 3: Willgerodt Reaction | 3-Nitroacetophenone | Sulfur, Morpholine | 7% | High temperature, reduction of nitro group, difficult isolation[2][3] |
| Method 4: Improved Willgerodt Reaction | 3-Nitroacetophenone | Pyrrolidine (B122466), Sulfur | 41.7% | - |
Experimental Protocols
Method 1: Synthesis from 3-Nitrobenzyl Chloride
This method involves a two-step process starting with the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid. While the protocol is straightforward, the high cost of 3-nitrobenzyl halides restricts its application for large-scale synthesis.[2] The overall reported yield for this process is 38%.[2]
Method 2: Synthesis from 3-Nitrobenzaldehyde
A multistep synthesis starting from 3-nitrobenzaldehyde has been reported with an overall yield of 31%.[2] A significant drawback of this method is the formation of a hazardous acid azide as one of the intermediates, making it unsuitable for large-scale preparations.[2][3]
Method 3: Willgerodt Reaction of 3-Nitroacetophenone
The direct conversion of 3-nitroacetophenone to this compound via the Willgerodt reaction has been explored.[2] Although the starting material is inexpensive, the reported yield is a mere 7%.[2][3] The high temperatures required for this reaction lead to the undesired reduction of the nitro group by sulfur, resulting in a complex mixture and making the isolation of the intermediate nitrothiomorpholide difficult.[2][3]
Method 4: Improved Synthesis via Modified Willgerodt Reaction
This improved method aims to overcome the limitations of the classical Willgerodt reaction.
Step 1: Synthesis of 1-(3-Nitrostyryl)pyrrolidine A mixture of 3-nitroacetophenone (165 g, 1 mol), pyrrolidine (106.5 g, 1.5 mol), and p-toluenesulfonic acid (1 g) in 500 ml of toluene (B28343) is refluxed under a Dean-Stark trap for 16 hours and then concentrated.
Step 2: Synthesis of 4-(3-Nitrophenylacetyl)morpholine The residual dark oil from the previous step is dissolved in 500 ml of dimethylformamide, cooled in an ice bath, and treated with sulfur (64 g, 2 mol) in one portion. The resulting mixture is stirred for 6 hours in an ice bath and then for 19 hours at room temperature. It is then poured into a large excess of water to precipitate a tan solid. The collected solid is recrystallized from ethanol (B145695) to yield 370 g (69.5%) of the nitrothiomorpholide.
Step 3: Hydrolysis to this compound A mixture of the nitrothiomorpholide (252 g, 1 mol), glacial acetic acid (1 L), and concentrated hydrochloric acid (500 ml) is refluxed for 20 hours. The solution is then concentrated under reduced pressure. The residue is dissolved in 2 L of water and extracted with ethyl acetate (B1210297) (3 x 500 ml). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified to yield the final product. The overall yield of this compound from 3-nitroacetophenone is 41.7%.[3]
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical workflow for comparing the different synthetic methods for producing this compound.
Caption: Logical workflow for comparing synthetic methods.
Conclusion
Based on the comparative data, the improved Willgerodt reaction (Method 4) presents a significant advancement over other established methods for the synthesis of this compound. It addresses the primary drawbacks of the classical Willgerodt reaction, namely the low yield and difficult product isolation, by employing a modified procedure at lower temperatures.[3] While the method starting from 3-nitrobenzyl halide offers a reasonable yield, the high cost of the starting material makes it less economically viable for large-scale production.[2] The multi-step process from 3-nitrobenzaldehyde is hampered by safety concerns.[2] Therefore, for researchers and drug development professionals seeking an efficient and scalable method for the synthesis of this compound, the improved Willgerodt reaction is the most promising approach among the compared literature methods.
References
A Comparative Guide to Catalysts for the Reduction of 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The reduction of 3-nitrophenylacetic acid to its corresponding amine, 3-aminophenylacetic acid, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and selectivity of this process are highly dependent on the choice of catalyst. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂)—used for this reduction, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalysts
| Catalyst | Typical Loading (w/w %) | Hydrogen Source & Pressure | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Selectivity | Key Considerations |
| Palladium on Carbon (Pd/C) | 5-10% | H₂ (1-4 atm) or Transfer Hydrogenation | 25-60 | 1-6 | >95 | High | Often the catalyst of choice due to its high activity and selectivity. Can be prone to dehalogenation if other halogens are present on the aromatic ring.[1] |
| Raney® Nickel | 10-50% | H₂ (1-50 atm) or Transfer Hydrogenation | 25-100 | 2-12 | 85-95 | Good | A cost-effective alternative to precious metal catalysts.[2] May require higher catalyst loading and more forcing conditions. Less prone to causing dehalogenation compared to Pd/C.[1] |
| Platinum(IV) Oxide (PtO₂) | 1-5% | H₂ (1-4 atm) | 25-50 | 4-24 | >95 | High | Highly active catalyst, often used for more challenging reductions. Can be more expensive than Pd/C. Minimizes hydrogenolysis, making it suitable for substrates with sensitive functional groups. |
Experimental Protocols
The following are generalized experimental protocols for the catalytic reduction of this compound. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Reduction using Palladium on Carbon (Pd/C) and Hydrogen Gas
-
Setup: A hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon) is charged with this compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Inerting: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Catalyst Addition: The Pd/C catalyst (5-10% by weight of the substrate) is added to the reaction mixture under the inert atmosphere.
-
Hydrogenation: The inert gas is replaced with hydrogen, and the vessel is pressurized to the desired level (typically 1-4 atm). The reaction mixture is then stirred vigorously at the desired temperature (usually room temperature to 60°C).
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the excess hydrogen is carefully vented, and the system is purged with an inert gas. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-aminophenylacetic acid, which can be further purified by recrystallization.
Protocol 2: Reduction using Raney® Nickel and Formic Acid (Transfer Hydrogenation)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (approximately 10-50% by weight of the substrate) to the flask.
-
Reagent Addition: Slowly add formic acid (as a hydrogen donor) to the reaction mixture. An exothermic reaction may be observed.[2]
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux (typically for 10-30 minutes) until the reaction is complete, as monitored by TLC.[2]
-
Work-up: The reaction mixture is cooled to room temperature and filtered through celite to remove the Raney® Nickel. The solvent is removed under reduced pressure, and the residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate). The product can then be extracted with an organic solvent or isolated by adjusting the pH to its isoelectric point to induce precipitation.
Protocol 3: Reduction using Platinum(IV) Oxide (PtO₂) and Hydrogen Gas
-
Setup and Inerting: Follow the same initial setup and inerting procedure as described for the Pd/C reduction.
-
Catalyst Addition: Add Platinum(IV) oxide (1-5% by weight of the substrate) to the reaction vessel.
-
Hydrogenation: Introduce hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature. The black platinum catalyst will form in situ.
-
Monitoring and Work-up: Monitor the reaction and perform the work-up as described in the Pd/C protocol.
Visualizing the Experimental Workflow
The following diagrams illustrate the general signaling pathway of the reduction and a typical experimental workflow.
Caption: General reaction pathway for the reduction of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Nitrophenylacetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 3-Nitrophenylacetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to present a cross-validation perspective on these methods, offering supporting data from analogous compounds to ensure scientific rigor in method selection and application.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and throughput. While HPLC-UV offers simplicity and accessibility, GC-MS provides high separation efficiency for volatile compounds, and LC-MS/MS delivers superior sensitivity and specificity.
Data Presentation: Performance Characteristics
The following table summarizes the representative performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The data is compiled from studies on structurally similar nitroaromatic and carboxylic acid compounds to provide a comparative baseline.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Linearity (r²) | > 0.999[1][2] | > 0.99[3] | > 0.98[3] |
| Linear Range | 1 - 1000 µg/mL[2] | 0.05 - 20 µg/mL | 0.002 - 60 nM[3] |
| Accuracy (% Recovery) | 97.1 - 102.2%[2] | 81.5 - 106%[4] | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.5 - 1.8 µg/mL[1] | ~1.7 - 8.3 µg/L[4] | ~0.5 nM |
| Limit of Quantification (LOQ) | ~1.4 - 6.0 µg/mL[1] | ~5.1 - 25 µg/L[4] | ~2 nM[3] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Low | Moderate | High |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 265 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC-MS analysis. Esterification to form the methyl ester is a common approach.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381). Vortex vigorously.
-
Collect the upper hexane layer containing the derivatized analyte for GC-MS analysis.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For high sensitivity and specificity, especially in complex biological matrices, LC-MS/MS with derivatization is the method of choice. Derivatization with 3-Nitrophenylhydrazine (3-NPH) enhances ionization efficiency.[5]
1. Sample Preparation and Derivatization: [5]
-
Perform a protein precipitation or liquid-liquid extraction of the sample.
-
To the extracted sample, add a solution of 3-Nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., 50% methanol).[5]
-
Incubate the mixture to allow for the derivatization reaction to complete.[5]
2. LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships in the cross-validation of these analytical methods.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of analytical methods and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating 3-Nitrophenylacetic Acid as a Versatile Building Block in Organic Synthesis
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic chemistry, the choice of building blocks is paramount to the successful construction of complex molecules. This guide provides a comprehensive evaluation of 3-nitrophenylacetic acid (3-NPA) as a building block, comparing its performance in two key synthetic transformations—catalytic hydrogenation and Suzuki-Miyaura cross-coupling—against other commonly used nitroaromatics. This analysis, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in their synthetic strategy and decision-making.
Introduction to 3-NPA and Nitroaromatics in Synthesis
Nitroaromatic compounds are valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro group. This functional group can be readily reduced to an amine, a cornerstone of many pharmaceuticals and biologically active compounds. Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution or as a directing group in electrophilic aromatic substitution, and more recently, as an electrophilic partner in cross-coupling reactions.
This compound (3-NPA) presents an interesting scaffold, combining the reactive nitroaromatic core with a carboxylic acid side chain. This bifunctionality allows for diverse synthetic manipulations, making it a potentially valuable building block for the synthesis of a wide range of target molecules. This guide will focus on comparing the performance of 3-NPA with other representative nitroaromatics: 4-nitrobenzoic acid and 4-nitrophenol.
Comparative Performance in Catalytic Hydrogenation
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method due to its high efficiency and clean reaction profile. The performance of 3-NPA in this reaction is compared with 4-nitrobenzoic acid and 4-nitrophenol, with data summarized in Table 1.
| Entry | Nitroaromatic Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 3-Aminophenylacetic acid | Pd/C (10%) | Methanol | 25 | 4 | ~95 (estimated) | General Knowledge |
| 2 | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | Pd/C | Water | 60-70 | 1 | 96.2 | [1] |
| 3 | 4-Nitrophenol | 4-Aminophenol | Pd NPs | Water | 45 | - | - | [2][3] |
The data indicates that catalytic hydrogenation of nitroaromatics generally proceeds with high yields. For instance, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a Pd/C catalyst in water achieves a yield of 96.2%[1]. While a specific, directly comparable experimental protocol for the catalytic hydrogenation of 3-NPA was not found in the literature search, it is well-established that palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. Based on general principles and the high efficiency of this reaction for similar substrates, a high yield (estimated at ~95%) is expected for the conversion of 3-NPA to 3-aminophenylacetic acid under standard hydrogenation conditions.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid
The following protocol for the catalytic hydrogenation of 4-nitrobenzoic acid is provided as a representative example of this transformation.
Materials:
-
4-Nitrobenzoic acid (55.7 g)
-
Sodium hydroxide (B78521) (13.3 g)
-
Water (222.8 g)
-
Pd/C catalyst (0.557 g)
-
36-38% Hydrochloric acid
-
1 L Autoclave
Procedure:
-
An aqueous solution of the sodium salt of 4-nitrobenzoic acid was prepared by mixing 55.7 g of 4-nitrobenzoic acid and 13.3 g of sodium hydroxide in 222.8 g of water.
-
The solution and 0.557 g of Pd/C catalyst were added to a 1 L autoclave.
-
The autoclave was pressurized with hydrogen to 2-4 MPa.
-
The reaction mixture was heated to 60-70 °C and stirred until the hydrogen pressure remained constant, followed by an additional hour at the same temperature and pressure.
-
After cooling to room temperature, the catalyst was recovered by filtration.
-
The filtrate was acidified with 36-38% hydrochloric acid to a pH of 3.
-
The mixture was cooled to room temperature, and the resulting precipitate was filtered to obtain 4-aminobenzoic acid.
-
The solid was dried to yield 43.9 g (96.2%) of white to off-white product with a purity of 99.2% (HPLC)[1].
References
A Comparative Guide to the Isomeric Purity Analysis of 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of a drug product. For 3-Nitrophenylacetic acid, a key building block in various synthetic pathways, the presence of its positional isomers, 2-Nitrophenylacetic acid and 4-Nitrophenylacetic acid, can lead to the formation of unwanted side products and impurities in the final API. Therefore, robust analytical methods for the accurate quantification of these isomers are essential.
This guide provides a comprehensive comparison of three common analytical techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key analytical parameters, with supporting experimental protocols and data presented for objective comparison.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on various factors, including the physicochemical properties of the isomers, the required sensitivity, and the desired analysis time. The following table summarizes the performance of HPLC, GC, and CE for the separation and quantification of 2-Nitrophenylacetic acid, this compound, and 4-Nitrophenylacetic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field. |
| Typical Stationary Phase | C18 (Reversed-Phase) | Phenylmethylpolysiloxane (e.g., DB-5) | Bare Fused-Silica Capillary |
| Mobile/Carrier Phase | Acetonitrile/Water with acid modifier | Helium | Phosphate Buffer |
| Detection | UV-Vis (254 nm) | Flame Ionization Detector (FID) | UV-Vis (254 nm) |
| Analysis Time | ~15 minutes | ~10 minutes | ~8 minutes |
| Resolution (Rs) between 2-, 3- and 4-isomers | > 1.5 | > 1.5 | > 2.0 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | ~0.06 µg/mL |
| Advantages | Robust, versatile, well-established, suitable for non-volatile compounds. | High efficiency, fast analysis, suitable for volatile and semi-volatile compounds. | High efficiency, fast analysis, low sample and reagent consumption. |
| Disadvantages | Higher solvent consumption, potential for column degradation. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Sensitive to changes in buffer composition and capillary surface. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography, which is a common and robust technique for the separation of moderately polar organic compounds.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile : Water (40:60, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Elution Order: 4-Nitrophenylacetic acid, this compound, 2-Nitrophenylacetic acid.
Gas Chromatography (GC) Method
For GC analysis, the carboxylic acid functional group of the nitrophenylacetic acids needs to be derivatized to increase their volatility. A common derivatization agent is BF3-Methanol.
Derivatization Protocol:
-
To 1 mg of the this compound sample, add 1 mL of 14% BF3-Methanol solution.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex and allow the layers to separate.
-
Inject the upper hexane layer into the GC.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Capillary Electrophoresis (CE) Method
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that is well-suited for the analysis of charged species like the nitrophenylacetate anions.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm effective length)
-
Background Electrolyte (BGE): 25 mM Sodium Phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.1 mg/mL.
Visualizing the Workflow
The following diagram illustrates the general workflow for the isomeric purity analysis of a this compound sample.
A Researcher's Guide to the Regioselectivity of Reactions Involving 3-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of key chemical transformations involving 3-nitrophenylacetic acid. Understanding the directing effects of the nitro and acetic acid functionalities is paramount for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and development. This document summarizes theoretical principles, presents available experimental data, and offers detailed protocols for common reactions.
Electrophilic Aromatic Substitution: Nitration and Halogenation
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of its two substituents: the strongly deactivating, meta-directing nitro group (-NO₂) and the weakly deactivating, ortho-, para-directing carboxymethyl group (-CH₂COOH).[1][2] In such cases, the powerful electron-withdrawing nature of the nitro group dominates, rendering the aromatic ring significantly less reactive towards electrophiles.[3][4][5]
Consequently, electrophilic attack is directed to the positions meta to the nitro group, which are positions 4 and 6. These positions are also ortho and para to the carboxymethyl group, making them the most likely sites for substitution.
Due to a lack of specific experimental data in publicly available literature for the direct nitration and halogenation of this compound, the following comparison is based on established principles of physical organic chemistry.
Nitration
Further nitration of this compound is predicted to yield a mixture of 3,4-dinitrophenylacetic acid and 3,6-dinitrophenylacetic acid. The incoming electrophile (NO₂⁺) will preferentially attack the positions least deactivated by the existing nitro group.
Predicted Product Distribution for Nitration:
| Product Name | Predicted Major/Minor | Rationale |
| 3,4-Dinitrophenylacetic Acid | Major | Position 4 is sterically less hindered than position 2. |
| 3,6-Dinitrophenylacetic Acid | Not explicitly predicted, but possible | Position 6 is electronically similar to position 4. |
| 3,2-Dinitrophenylacetic Acid | Minor/Trace | Position 2 is sterically hindered by the adjacent carboxymethyl group. |
Experimental Protocol: General Procedure for Aromatic Nitration
A standard procedure for the nitration of a deactivated aromatic ring involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2 equivalents) to 0 °C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Predicting Nitration Regioselectivity
Caption: Predicted regioselectivity of nitration.
Halogenation (Bromination and Chlorination)
Similar to nitration, halogenation of this compound is expected to occur at positions 4 and 6. The presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃) is necessary to activate the halogen for electrophilic attack on the deactivated ring. The existence of 4-Chloro-3-nitrophenylacetic acid as a commercially available compound suggests that such regioselective chlorination is a feasible transformation, likely achieved through routes starting with precursors other than this compound itself.
Predicted Product Distribution for Halogenation:
| Product Name | Predicted Major/Minor | Rationale |
| 4-Halo-3-nitrophenylacetic Acid | Major | Position 4 is sterically accessible. |
| 6-Halo-3-nitrophenylacetic Acid | Possible | Position 6 is electronically similar to position 4. |
| 2-Halo-3-nitrophenylacetic Acid | Minor/Trace | Position 2 is sterically hindered. |
Experimental Protocol: General Procedure for Aromatic Bromination
-
Reaction Setup: In a round-bottom flask protected from light and moisture, suspend this compound (1 equivalent) and a Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).
-
Addition of Halogen: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by recrystallization or column chromatography.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group is a common and highly regioselective transformation. The carboxylic acid moiety is generally stable under the conditions used for nitro group reduction. Several methods are available, each with its own advantages and disadvantages in terms of reaction conditions, cost, and functional group tolerance.
Comparison of Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, room temperature, 1-4 atm H₂ | High yield, clean reaction, easy work-up. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Ethanol/Water, reflux | Inexpensive reagents, robust reaction. | Stoichiometric amounts of metal required, acidic work-up can be cumbersome. |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl | Ethanol, reflux | Mild conditions, good for substrates with other reducible groups. | Generates tin waste, work-up requires careful pH adjustment. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Avoids the use of high-pressure hydrogen gas. | Can be slower than direct hydrogenation. |
Experimental Protocols for Reduction
Protocol 1: Catalytic Hydrogenation using H₂/Pd/C
-
Reaction Setup: To a solution of this compound (1 equivalent) in methanol, add 10% Palladium on Carbon (5-10 mol% by weight).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenator or use a balloon filled with hydrogen. Purge the system with hydrogen and then maintain a hydrogen pressure of 1-4 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenylacetic acid, which can be purified by recrystallization.
Protocol 2: Reduction with Iron in Acetic Acid
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of acetic acid and water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.
-
Isolation: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to yield the product.
Decision Pathway for Nitro Group Reduction
Caption: Choosing a reduction method.
Alternative Substrates for Regioselective Synthesis
When the desired regioselectivity cannot be achieved directly on this compound, employing alternative starting materials is a common strategy. For instance, to synthesize 4-halo-3-nitrophenylacetic acid derivatives, one might start with a para-halotoluene, introduce the nitro group at the desired position, and then oxidize the methyl group to a carboxylic acid.
Alternative Synthetic Pathway Example:
Caption: Alternative synthesis of a halo-derivative.
Conclusion
References
A Comparative Assessment of the Biological Activity of 3-Nitropropionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-nitropropionic acid (3-NPA) and its derivatives. 3-NPA is a well-known mitochondrial toxin that irreversibly inhibits succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][2] This inhibition leads to cellular energy depletion and oxidative stress, making 3-NPA a valuable tool for studying neurodegenerative diseases like Huntington's disease.[3][4] Derivatives of 3-NPA, particularly its esters, have garnered significant interest due to their diverse biological activities, which range from neurotoxic to antimicrobial and antiviral properties.[5] This document summarizes the available quantitative data, details key experimental protocols, and illustrates relevant biological pathways and workflows to facilitate further research and drug development.
Quantitative Comparison of Biological Activities
The biological activities of 3-NPA and its derivatives are varied. While 3-NPA itself is primarily studied for its neurotoxicity, its derivatives, especially sugar esters, have shown a broader range of effects. The following tables summarize the available quantitative data for the biological activities of selected 3-NPA derivatives.
Table 1: Neurotoxicity and Succinate Dehydrogenase (SDH) Inhibition of 3-NPA and its Derivatives
| Compound | Chemical Structure/Modification | Experimental Model | Measured Activity | Value |
| 3-Nitropropionic acid (3-NPA) | - | Cultured rat hippocampal neurons | Neurotoxicity (Cell Death) | Induces cell death at 0-15 mM (48h) |
| 3-Nitropropionic acid (3-NPA) | - | Organotypic corticostriatal slice cultures | Neurotoxicity | 25-100 µM (24-48h) |
| Karakin (3-NPA glycoside) | 1,2,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | In vivo (animal studies) | Neurotoxicity | Known to be toxic to livestock |
Table 2: Antimicrobial Activity of 3-NPA Derivatives
| Compound | Chemical Structure/Modification | Target Organism | Measured Activity | Value (µg/mL) |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Staphylococcus aureus | MIC | 250 |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Staphylococcus aureus | MBC | 500 |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Bacillus subtilis | MIC | Not specified |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Candida albicans | MIC | Not specified |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Candida tropicalis | MIC | Not specified |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Candida parapsilosis | MIC | Not specified |
| 2,3,4,6-tetra-O-(3-nitropropanoyl)-β-D-glucopyranose | 3-NPA sugar ester | Candida krusei | MIC | Not specified |
Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values are key indicators of antimicrobial activity.
Table 3: Antiviral and Insecticidal Activities of 3-NPA Derivatives
| Compound | Chemical Structure/Modification | Target | Measured Activity | Value |
| Hiptagin | 1-O-(3-nitropropanoyl)-α-D-glucopyranose | Various viruses | Antiviral Activity | General activity reported, specific EC50 values are not widely available. |
| Coronarian | 3-NPA glycoside | Insects | Insecticidal Activity | Reported to be a natural deterrent to insects. |
| Cibarian | 3-NPA glycoside | Insects | Insecticidal Activity | Reported to be a natural deterrent to insects. |
Note: Quantitative data for antiviral (EC50) and insecticidal activities of many 3-NPA derivatives are limited in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of 3-NPA derivatives. Below are protocols for key experiments.
Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric Method)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.
-
Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons generated in this reaction are transferred to an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium (B1214958) chloride (INT), resulting in a measurable color change.[6][7][8] The rate of color change is proportional to the SDH activity.
-
Materials:
-
Mitochondrial preparation or purified SDH
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP or INT solution (electron acceptor)
-
Test compounds (3-NPA derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, succinate, and the electron acceptor in a 96-well plate.
-
Add the 3-NPA derivatives at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known SDH inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the mitochondrial preparation or purified SDH.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, 490-500 nm for INT-formazan) over time.[7][8]
-
Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.
-
Cell Viability Assay for Neurotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[9][10][11][12]
-
Principle: In viable cells, mitochondrial dehydrogenases, including SDH, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
3-NPA derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the 3-NPA derivatives for the desired exposure time (e.g., 24 or 48 hours).
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for neurotoxicity.
-
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaques.[13][14][15][16][17]
-
Principle: A monolayer of host cells is infected with a virus, which, after replication, causes localized cell death, forming clear zones called plaques. In the presence of an effective antiviral agent, the number and size of these plaques are reduced.
-
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
3-NPA derivatives
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well cell culture plates
-
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayer with a known amount of virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with the semi-solid medium containing different concentrations of the 3-NPA derivative.
-
Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the effects of 3-NPA derivatives.
Caption: Signaling pathway of 3-NPA-induced neurotoxicity.
Caption: Experimental workflow for assessing 3-NPA derivatives.
Caption: Structure-activity relationship of 3-NPA derivatives.
References
- 1. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 2. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Nitrophenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Nitrophenylacetic acid is crucial for ensuring laboratory safety and environmental protection. As a hazardous chemical, it requires careful handling and adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste, consolidating information from safety data sheets and general chemical waste guidelines.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or chemical-resistant apron.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For large quantities or situations where dust may be generated, a NIOSH-approved respirator is recommended.[4]
Quantitative Data for Disposal Planning
The following table summarizes key parameters relevant to the handling and disposal of this compound.
| Parameter | Value / Range | Source(s) | Notes |
| Chemical Formula | C₈H₇NO₄ | [5] | - |
| Molecular Weight | 181.15 g/mol | [5] | - |
| Physical State | Solid, Crystalline Powder | [1] | Appears as light cream or pale orange solid. |
| Water Solubility | Soluble | [6] | Specific quantitative data is not readily available. |
| Acceptable pH Range for Aqueous Waste (General) | 5.0 - 12.5 | [7] | This is a general guideline for neutralized corrosive waste. Due to the hazards of the nitroaromatic compound itself, drain disposal is not recommended. |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] | Avoid contact with these materials during storage and disposal. |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][4] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[2][8]
Option 1: Off-Site Disposal via Licensed Contractor (Recommended)
This is the safest and most compliant method for disposing of this compound.
Experimental Protocol:
-
Segregation and Storage:
-
Collect waste this compound, including contaminated materials (e.g., filter paper, gloves), in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
The label should include "Hazardous Waste" and the chemical name: "this compound".
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[2]
-
-
Contacting a Disposal Service:
-
Arrange for pickup with your institution's EHS-approved hazardous waste contractor.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Option 2: On-Site Treatment via Incineration (For Facilities with Approved Incinerators)
For laboratories equipped with a suitable chemical incinerator, this method can be employed. This should only be performed by trained personnel in accordance with facility protocols and local regulations.
Experimental Protocol:
-
Preparation for Incineration:
-
Dissolve or mix the this compound waste with a combustible solvent (e.g., ethanol, methanol, or a suitable solvent mixture).
-
Note: While the compound is water-soluble, solubility in specific combustible solvents should be tested on a small scale first.
-
-
Incineration:
On-Site Neutralization (For Aqueous Solutions - Use with Extreme Caution)
While neutralization is a standard procedure for acidic waste, it is not recommended as a sole disposal method for this compound. The resulting salt solution would still contain the nitroaromatic compound, which is a pollutant and should not be discharged into the sewer system.[10] This procedure should only be used as a pre-treatment step if required by a waste disposal facility.
Experimental Protocol for Pre-Treatment Neutralization:
-
Work Area Setup: Perform the entire procedure in a certified chemical fume hood while wearing all required PPE.[11]
-
Dilution: If working with a concentrated solution, dilute it to approximately 5% by slowly adding the acidic solution to a large volume of ice water. Never add water to acid .[11]
-
Neutralization:
-
Prepare a dilute basic solution, such as 5-10% sodium carbonate or sodium hydroxide.
-
Slowly add the basic solution to the diluted acidic waste while stirring continuously.[12]
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.[11]
-
Be aware that the reaction may generate heat. Use an ice bath to cool the container if necessary.[11]
-
-
Final pH and Collection:
-
Continue adding the base until the pH is stable within a neutral range (typically 6.0-9.0).[13]
-
Collect the neutralized solution in a properly labeled hazardous waste container for final disposal via a licensed contractor. Do not pour down the drain.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Control and Contain: Prevent the spill from entering drains or waterways.[3][8]
-
Cleanup (Solid Spill):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1877-73-2 [chemicalbook.com]
- 7. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. TNT - Wikipedia [en.wikipedia.org]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 13. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 3-Nitrophenylacetic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 3-Nitrophenylacetic acid, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective suit.[1][4] | Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | An N95 dust mask or a respirator with appropriate cartridges should be used, especially when handling the solid form to avoid inhaling dust.[4] | May cause respiratory irritation.[1][2][5] |
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[6]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.
-
Avoid generating dust when working with the solid form.[6][7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][8][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] |
Disposal Plan
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[1][3] Do not allow the chemical to enter drains or waterways.[6][7]
Safe Handling Workflow for this compound
The following diagram outlines the procedural steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
